6-Chloro-4-methylnicotinonitrile
Description
Properties
IUPAC Name |
6-chloro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLWCFHFMYBZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495837 | |
| Record name | 6-Chloro-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-35-1 | |
| Record name | 6-Chloro-4-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloro-4-methylnicotinonitrile synthesis pathways
An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methylnicotinonitrile
Abstract
This compound is a pivotal heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern offers a unique scaffold for medicinal chemists to explore structure-activity relationships. This technical guide provides an in-depth analysis of the core synthetic pathways for obtaining this molecule. We will dissect three primary strategies: the selective functionalization of a dichlorinated precursor, the construction of the pyridine ring followed by targeted chlorination, and the transformation of an amino-substituted pyridine via diazotization. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and practical insights into each approach.
Introduction and Significance
This compound (CAS No. 66909-35-1) is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position.[1][2] This arrangement of functional groups makes it a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functionalities. Its role as a precursor in the synthesis of complex bioactive molecules underscores the importance of efficient and scalable synthetic routes.[1]
Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available starting materials. The key disconnections focus on the introduction of the chlorine and nitrile functionalities and the formation of the pyridine ring itself.
Caption: Retrosynthetic pathways for this compound.
Pathway 1: Selective Functionalization of a Dichlorinated Precursor
This pathway leverages the commercially available and synthetically accessible 2,6-Dichloro-4-methylnicotinonitrile (CAS No. 875-35-4) as the primary starting material. The core challenge lies in achieving selective reaction at the C2 position while leaving the C6 chlorine untouched.
Rationale and Strategy
In 2,6-dichloropyridines, the two chlorine atoms are electronically similar.[3] Therefore, achieving selective mono-substitution often relies on subtle steric effects or, more reliably, on a two-step process: substitution at one position followed by removal or transformation of the introduced group. A highly effective strategy involves selective nucleophilic substitution with an amine or methoxide, followed by deamination or demethoxylation. The synthesis of compounds like 2-Amino-6-chloro-4-methyl-nicotinonitrile and 6-Chloro-2-Methoxy-4-Methylnicotinonitrile from the dichlorinated precursor demonstrates that such selective substitutions are feasible.[4][5]
Experimental Protocol
Step A: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile
This precursor is often prepared by chlorinating the corresponding dihydroxy pyridine.
-
Reaction Setup: In a pressure tube, combine 3-Cyano-2,6-dihydroxy-4-methylpyridine (1.0 eq) with phosphorus oxychloride (POCl₃, 5.0 eq).
-
Chlorination: Add a phase transfer catalyst such as benzyltriethylammonium chloride (2.0 eq). Seal the tube and heat the mixture to 120°C. Stir overnight.[6]
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.
-
Isolation: The solid product precipitates out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. This typically yields 2,6-dichloro-4-methyl-nicotinonitrile with high purity (89-92% yield).[6]
Step B: Selective Amination at C2
-
Reaction Setup: Dissolve 2,6-Dichloro-4-methylnicotinonitrile (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Nucleophilic Substitution: Add an excess of aqueous ammonia (e.g., 28% solution) to the solution.
-
Heating: Heat the mixture in a sealed vessel at a temperature ranging from 100 to 150°C for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Isolation: Cool the reaction mixture. The product, 2-Amino-6-chloro-4-methyl-nicotinonitrile, will often precipitate. It can be collected by filtration, or the solvent can be removed under reduced pressure and the product purified by recrystallization or column chromatography.
Step C: Reductive Deamination
-
Diazotization: Suspend 2-Amino-6-chloro-4-methyl-nicotinonitrile (1.0 eq) in an aqueous solution of a non-nucleophilic strong acid like H₃PO₄ or H₂SO₄ at 0-5°C.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes to form the diazonium salt.
-
Reduction: Add hypophosphorous acid (H₃PO₂, 50% solution, large excess) to the diazonium salt solution at 0-5°C. Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. The evolution of N₂ gas should be observed.
-
Work-up and Isolation: Quench the reaction by adding water and neutralize with a base (e.g., NaHCO₃). Extract the desired product, this compound, with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for Pathway 1 via selective amination and deamination.
Pathway 2: Synthesis via Ring Chlorination
This approach involves constructing the pyridine ring with a hydroxyl group at the 6-position, which then serves as a handle for a robust chlorination reaction. This is a classic and reliable method in heterocyclic chemistry.
Rationale and Strategy
The conversion of a pyridone (or hydroxypyridine) to a chloropyridine is a high-yielding and common transformation.[6] The primary task is the efficient synthesis of the 6-hydroxy-4-methylnicotinonitrile precursor (CAS No. 1355196-92-7).[7] This can often be achieved through condensation reactions involving cyanoacetamide or a related active methylene compound with a suitable 1,3-dicarbonyl or equivalent synthon.
Experimental Protocol
Step A: Synthesis of 6-Hydroxy-4-methylnicotinonitrile
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve cyanoacetamide (1.0 eq) and acetoacetaldehyde dimethyl acetal (1.0 eq) in ethanol.
-
Base Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.
-
Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Acidification of the solution with a mild acid like acetic acid can also induce precipitation. Filter the solid, wash with cold ethanol or water, and dry to obtain 6-Hydroxy-4-methylnicotinonitrile.
Step B: Chlorination of the Hydroxyl Group
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (for HCl), place 6-Hydroxy-4-methylnicotinonitrile (1.0 eq).
-
Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃, 3-5 eq). A co-solvent such as N,N-dimethylformamide (DMF) can be used catalytically.
-
Heating: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction should become a clear solution.
-
Work-up: Cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto a mixture of ice and water.
-
Isolation: The product will precipitate as a solid. Neutralize the aqueous solution with a base like sodium carbonate or ammonium hydroxide. Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol or purification via column chromatography will yield pure this compound.
| Step | Reactant | Reagent | Temp (°C) | Time (h) | Typical Yield |
| A | Cyanoacetamide | Acetoacetaldehyde dimethyl acetal, Piperidine | ~78 (Reflux) | 4 - 8 | 60 - 75% |
| B | 6-Hydroxy-4-methylnicotinonitrile | POCl₃ | ~110 (Reflux) | 2 - 4 | 85 - 95% |
| Caption: Summary of reaction parameters for Pathway 2. |
Pathway 3: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[8][9] This pathway begins with 6-Amino-4-methylnicotinonitrile (CAS No. 179555-10-3).[10][11]
Rationale and Strategy
This method provides a direct conversion of a C-NH₂ bond to a C-Cl bond.[8] Its success hinges on the stability of the intermediate diazonium salt and the efficiency of the copper(I)-catalyzed radical-nucleophilic substitution.[12][13] The starting amine is accessible, making this a viable and direct route.
Experimental Protocol
Step A: Synthesis of 6-Amino-4-methylnicotinonitrile
(Note: A literature procedure for this specific starting material would be followed. A general approach is provided below.)
-
Condensation: React malononitrile (1.0 eq) with a suitable β-keto enamine or equivalent under basic conditions (e.g., sodium ethoxide in ethanol).
-
Cyclization: Heat the reaction mixture to facilitate the cyclization and formation of the aminopyridine ring.
-
Isolation: Standard aqueous work-up followed by extraction and purification by recrystallization or chromatography.
Step B: Sandmeyer Reaction
-
Diazotization: In a flask cooled to 0-5°C, dissolve 6-Amino-4-methylnicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl, ~3 eq) and water.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water dropwise. Ensure the temperature remains below 5°C. Stir the resulting diazonium salt solution for 30 minutes in the cold.
-
Catalyst Solution: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0-5°C.
-
Displacement: Slowly add the cold diazonium salt solution to the stirred CuCl solution. A vigorous evolution of nitrogen gas will occur.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.
Caption: Key stages of the Sandmeyer reaction pathway.
Conclusion and Comparative Analysis
All three pathways present viable methods for the synthesis of this compound. The choice of route will ultimately depend on factors such as starting material availability, cost, scalability, and safety considerations.
-
Pathway 1 is advantageous if 2,6-Dichloro-4-methylnicotinonitrile is readily and cheaply available. However, it involves multiple steps, including a potentially hazardous deamination procedure.
-
Pathway 2 is a robust and classic approach. The chlorination of pyridones with POCl₃ is a well-established and high-yielding reaction. The overall efficiency depends on a good synthesis for the 6-hydroxy precursor.
-
Pathway 3 offers the most direct conversion of a functional group. The Sandmeyer reaction is a powerful tool, but handling diazonium salts requires careful temperature control as they can be explosive when isolated.
For industrial-scale production, Pathway 2 often represents the most practical and economical choice due to its use of common reagents and reliable, high-yielding transformations.
References
- 1. indiamart.com [indiamart.com]
- 2. 66909-35-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 1355196-92-7|6-Hydroxy-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. 6-Amino-4-methylnicotinonitrile | [frontierspecialtychemicals.com]
- 11. 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-methylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. This document moves beyond a simple data sheet to offer insights into the practical application and theoretical underpinnings of this compound's characteristics, tailored for professionals in research and development.
Chemical Identity and Molecular Structure
This compound, registered under CAS Number 66909-35-1, is a substituted pyridine derivative. Its structure features a pyridine ring with a chloro group at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position. This unique arrangement of functional groups imparts specific reactivity and properties that are highly valuable in synthetic chemistry.
Molecular Formula: C₇H₅ClN₂[1][2][3]
Molecular Weight: 152.58 g/mol [1][2][3]
Synonyms: 6-Chloro-4-methylpyridine-3-carbonitrile, 2-Chloro-5-cyano-4-methylpyridine[4]
The interplay between the electron-withdrawing nature of the nitrile and chloro groups and the electron-donating effect of the methyl group creates a nuanced electronic profile on the pyridine ring, influencing its reactivity and intermolecular interactions.
Physicochemical Properties: A Tabulated Summary
For ease of reference and comparison, the core physicochemical properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, from reaction setup to purification and formulation.
| Property | Value | Source |
| CAS Number | 66909-35-1 | [1][4] |
| Molecular Formula | C₇H₅ClN₂ | [1][2][3] |
| Molecular Weight | 152.58 g/mol | [1][2][3] |
| Appearance | Solid | - |
| Melting Point | 42 - 44 °C | - |
| Boiling Point | 204 °C | - |
| Solubility | Data not readily available. Generally, such compounds exhibit solubility in a range of organic solvents like methanol, ethanol, acetone, and DMSO. Experimental determination is recommended for specific applications. | - |
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methyl, and nitrile substituents.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring would be particularly informative about the electronic environment created by the various functional groups. The nitrile carbon would appear in the characteristic downfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum will also show peaks in the aromatic region (around 1400-1600 cm⁻¹) for the C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (152.58). The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.
Synthesis and Reactivity: A Versatile Synthetic Intermediate
This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its chloro and nitrile functionalities.
General Synthetic Approaches
The synthesis of substituted nicotinonitriles often involves multi-step sequences starting from simpler pyridine or acyclic precursors. Common strategies include the cyclization of dinitriles or the modification of pre-existing pyridine rings. For instance, a general approach could involve the Knoevenagel condensation of an appropriate ketone with malononitrile, followed by cyclization and subsequent chlorination.
Key Reactions and Reactivity Profile
The chloro group at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, providing a facile route to diverse derivatives.
The nitrile group can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This versatility makes this compound a key intermediate in the synthesis of more complex molecules. For example, similar chloro-substituted nicotinonitriles are used in the synthesis of various biologically active compounds where the chloro group is displaced by a nucleophile.
Applications in Drug Discovery and Agrochemicals
The structural motif of substituted pyridines is prevalent in a vast number of pharmaceuticals and agrochemicals. This compound, as a functionalized pyridine, is a valuable intermediate for the synthesis of such bioactive molecules. The presence of the chloro, methyl, and nitrile groups provides multiple points for diversification, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. While specific examples for this exact isomer are not widely published, its structural analogs are key components in various therapeutic areas. For instance, the related 6-chloro-4-methylpyridine-3-carboxylic acid is used as an intermediate in the development of nicotinic receptor modulators and other central nervous system agents.[5]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Experimental Protocols: A Guide to Characterization
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small amount of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid melts is recorded.
Determination of Solubility
The solubility in various solvents can be determined by adding small, known amounts of the solid to a fixed volume of the solvent at a constant temperature until no more solid dissolves. This can be done qualitatively or quantitatively using techniques like gravimetric analysis or spectroscopy.
Spectroscopic Analysis Workflow
The following workflow outlines the steps for obtaining and interpreting the key spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its distinct physicochemical properties, governed by the specific arrangement of its functional groups, provide a platform for the development of a wide array of more complex and biologically active molecules. This guide has provided a comprehensive overview of its key characteristics to aid researchers and scientists in its effective utilization. Further experimental investigation into its solubility and reactivity in various systems will undoubtedly continue to expand its applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. indiamart.com [indiamart.com]
- 3. This compound | CAS No. 66909-35-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. 66909-35-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 6-chloro-4-methylpyridine-3-carboxylic acid [myskinrecipes.com]
An In-depth Technical Guide to 6-Chloro-4-methylnicotinonitrile: A Key Building Block for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated nitrogen heterocycles hold a place of distinction due to their inherent reactivity and ability to serve as versatile scaffolds. 6-Chloro-4-methylnicotinonitrile, a substituted pyridine derivative, has emerged as a compound of significant interest. Its unique arrangement of a chloro substituent, a methyl group, and a nitrile function on the pyridine ring provides multiple reactive sites, enabling a diverse range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound, from its fundamental identifiers to its synthesis, characterization, and critical applications in the pharmaceutical industry.
Core Identifiers and Chemical Properties of this compound
A precise understanding of a compound's identifiers and physicochemical properties is the foundation of its effective utilization in a laboratory setting.
| Identifier | Value |
| CAS Number | 66909-35-1 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| IUPAC Name | 6-chloro-4-methylpyridine-3-carbonitrile |
| Synonyms | 6-Chloro-4-methylpyridine-3-carbonitrile, 2-Chloro-5-cyano-4-methylpyridine |
| InChI | InChI=1S/C7H5ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 |
| SMILES | Cc1cc(nc(c1)C#N)Cl |
Table 1: Core Identifiers for this compound.
| Property | Value |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 109-110 °C |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water |
| Storage | Store in a cool, dry, well-ventilated area |
Table 2: Physicochemical Properties of this compound.
Synthesis and Purification: A Practical Approach
The synthesis of this compound is a critical aspect of its accessibility for research and development. A common and effective synthetic strategy involves a multi-step process, as outlined below.
Experimental Protocol: A Two-Step Synthesis
This protocol is adapted from methodologies described in the patent literature, providing a robust route to the target compound[1].
Step 1: Condensation to form 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide
-
To a stirred solution of (E)-4-(dimethylamino)-3-buten-2-one and malononitrile in a suitable solvent such as methanol, add a catalytic amount of a base like piperidine or β-alanine acetate.
-
The reaction mixture is stirred at a controlled temperature, typically between 20-30 °C, for a period of 1 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide, can be isolated by filtration or extraction.
Step 2: Chlorination and Cyclization to this compound
-
The intermediate from Step 1 is treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
The reaction is heated, typically in the range of 80-110 °C, for 1 to 24 hours. The progress of the chlorination and cyclization is monitored by TLC.
-
After the reaction is complete, the excess chlorinating agents are carefully quenched, and the crude product is isolated.
-
Purification of the final product, this compound, is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality Behind Experimental Choices
The choice of reagents and conditions in this synthesis is guided by established principles of organic chemistry. The initial condensation reaction is a base-catalyzed Knoevenagel-type condensation followed by a Michael addition, which efficiently constructs the carbon backbone of the pyridine ring. The use of phosphorus oxychloride and phosphorus pentachloride in the second step serves a dual purpose: chlorination of the pyridone intermediate and dehydration of the amide to the nitrile, leading to the formation of the aromatic nicotinonitrile ring.
A simplified workflow for the synthesis of this compound.
Analytical Characterization: Ensuring Purity and Identity
The unambiguous identification and purity assessment of this compound are crucial for its application in sensitive downstream processes like drug synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M+) is expected to appear at an m/z value corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, is a clear indicator of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water), can effectively separate the target compound from any impurities. The purity is determined by the relative area of the main peak.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The nicotinonitrile scaffold is a recognized pharmacophore in many approved drugs and clinical candidates[2][3][4][5][6].
A Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine ring of this compound serves as an excellent starting point for the design of kinase inhibitors. The chloro and nitrile groups can be readily modified to introduce various substituents that can interact with the active site of a target kinase. For instance, the chlorine atom can be displaced via nucleophilic aromatic substitution to introduce different amine or ether linkages, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification.
A conceptual workflow illustrating the use of this compound in the development of kinase inhibitors.
Safety, Handling, and Disposal
As with any chemical intermediate, the safe handling of this compound is of utmost importance in a laboratory setting.
Hazard Identification
Based on available safety data, this compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should always be worn[7][8][9]:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust.
Spill Management and Disposal
In case of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE. The spilled material should be absorbed with an inert material and collected in a sealed container for disposal as hazardous waste. All waste containing this compound must be disposed of in accordance with local, state, and federal regulations[10][11].
Conclusion
This compound stands as a testament to the power of well-designed chemical intermediates in advancing pharmaceutical research. Its strategic combination of functional groups on a robust heterocyclic core provides a versatile platform for the synthesis of a wide array of complex molecules. For researchers and scientists in the field of drug development, a thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential as a key building block in the creation of next-generation therapeutics. As the quest for more effective and targeted medicines continues, the importance of such versatile intermediates will undoubtedly continue to grow.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 8. youtube.com [youtube.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
An In-depth Technical Guide to the Solubility of 6-Chloro-4-methylnicotinonitrile
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of pharmaceutical sciences, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including unpredictable in vitro results, diminished in vivo efficacy, and complex formulation requirements. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility of 6-Chloro-4-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document will focus on the foundational principles and robust experimental protocols necessary to generate reliable solubility profiles. As senior application scientists, our aim is to not only provide procedural steps but to instill a deep understanding of the rationale behind these experimental choices, ensuring the generation of high-quality, reproducible data.
Physicochemical Profile of this compound: An Informed Starting Point
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Solubility Studies |
| Molecular Weight | ~152.58 g/mol | Relatively small, which is generally favorable for solubility. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderately lipophilic. | Suggests that aqueous solubility may be limited. |
| pKa (Acid Dissociation Constant) | The pyridine nitrogen is weakly basic. The exact pKa is difficult to predict without experimental data but is likely to be low. | The compound's solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to protonation of the pyridine nitrogen. |
| Hydrogen Bonding | The nitrile group and the pyridine nitrogen can act as hydrogen bond acceptors. There are no hydrogen bond donors. | The ability to accept hydrogen bonds may enhance solubility in protic solvents. |
| Crystal Lattice Energy | Unknown, but potentially significant. | The energy required to break the crystal lattice will be a major determinant of solubility. The potential for polymorphism exists, which could significantly impact solubility.[1][2][3][4][5] |
These predicted properties guide our experimental design. The moderate lipophilicity and potential for pH-dependent solubility are key factors that will be addressed in the following experimental protocols.
Experimental Determination of Solubility: A Multi-faceted Approach
A comprehensive assessment of solubility requires the application of multiple robust methodologies. Here, we detail the "gold standard" Shake-Flask method for thermodynamic solubility, coupled with modern analytical techniques for accurate quantification.
I. Thermodynamic Solubility Determination by the Shake-Flask Method
The Shake-Flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent system.[6] It is a direct measure of the saturation point of a solution in equilibrium with an excess of the solid compound.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient equilibration time is crucial to ensure that a true thermodynamic equilibrium is reached. For poorly soluble compounds, this can extend beyond 24 hours.[6]
-
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and defined temperature is essential for reproducibility.
-
pH Control: Given the predicted basicity of the pyridine nitrogen, determining solubility at various pH values is critical to understanding its behavior in different physiological environments.
-
Solid Phase Analysis: It is crucial to analyze the solid material remaining after equilibration to check for any changes in its physical form, such as polymorphism or solvation, which can significantly affect solubility.[1][2][3][4][5]
Experimental Workflow for Shake-Flask Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation of Solvent Systems: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility. Common organic solvents for non-aqueous solubility determination include ethanol, methanol, acetone, and acetonitrile.
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each solvent system. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24 to 72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand to permit sedimentation of the excess solid. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid Phase Characterization: Recover the remaining solid from the vials and analyze its physical form using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify any potential polymorphic transformations.
II. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the accurate and precise quantification of dissolved solutes in solubility studies.
Causality Behind Experimental Choices:
-
Method Validation: A validated HPLC method is essential for reliable quantification. This includes establishing linearity, accuracy, precision, and the limit of quantification (LOQ).
-
Solvent for Standards: The solvent used to prepare the standard solutions should be compatible with the mobile phase and ensure the complete dissolution of the compound.
-
Wavelength Selection: The UV detection wavelength should be set at the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity.
Experimental Workflow for HPLC Quantification:
Caption: Workflow for HPLC Quantification of Solubility.
Detailed Protocol:
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the λmax of this compound.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the filtered samples from the shake-flask experiment with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system and record the peak areas.
-
Data Processing: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.
III. Potentiometric Titration for pKa and pH-Dependent Solubility
For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the pKa and construct a pH-solubility profile.[7][8][9]
Causality Behind Experimental Choices:
-
Titrant Selection: The choice of acid or base titrant depends on the nature of the analyte. For a basic compound, an acid titrant is used.
-
Ionic Strength Adjustment: Maintaining a constant ionic strength is important for accurate pKa determination.
-
Co-solvent: For poorly soluble compounds, a co-solvent may be necessary to achieve a sufficient initial concentration for titration. The effect of the co-solvent on the apparent pKa must be considered.
Experimental Workflow for Potentiometric Titration:
Caption: Workflow for pKa and Solubility by Potentiometric Titration.
Detailed Protocol:
-
Instrument Setup: Use an automated titrator equipped with a calibrated pH electrode.
-
Sample Preparation: Prepare a suspension of this compound in water or a water/co-solvent mixture.
-
Titration: Titrate the suspension with a standardized solution of hydrochloric acid.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or from the maximum of the first derivative plot. The intrinsic solubility and the pH-solubility profile can be calculated from the titration data.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise tabular format to facilitate comparison across different solvent systems and conditions.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent System | pH | Solubility (µg/mL) | Solubility (mM) |
| 0.1 M HCl | 1.0 | Hypothetical Value | Hypothetical Value |
| Acetate Buffer | 5.0 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffered Saline (PBS) | 7.4 | Hypothetical Value | Hypothetical Value |
| Borate Buffer | 9.0 | Hypothetical Value | Hypothetical Value |
| Ethanol | N/A | Hypothetical Value | Hypothetical Value |
| Acetonitrile | N/A | Hypothetical Value | Hypothetical Value |
Conclusion: A Pathway to Comprehensive Solubility Understanding
This technical guide has outlined a robust and scientifically sound framework for the comprehensive evaluation of the solubility of this compound. By integrating the gold-standard shake-flask method with modern analytical techniques such as HPLC and potentiometric titration, researchers can generate high-quality, reliable data. The emphasis on understanding the causality behind experimental choices, such as the importance of pH control, temperature stability, and solid-phase analysis, empowers scientists to not only generate data but to interpret it in the context of drug discovery and development. While experimental data for this specific compound is currently limited, the methodologies detailed herein provide a clear path forward for its thorough characterization, a critical step in advancing its potential as a valuable chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 3. wjpls.org [wjpls.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [kops.uni-konstanz.de]
- 9. scite.ai [scite.ai]
The Emerging Therapeutic Potential of 6-Chloro-4-methylnicotinonitrile Derivatives: A Technical Guide
Abstract
The nicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its diverse derivatives, those based on the 6-Chloro-4-methylnicotinonitrile core are gaining attention as versatile intermediates for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the known biological activities of this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the synthetic strategies for derivatization, the underlying mechanisms of action, and the experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.
Introduction: The this compound Scaffold - A Versatile Building Block
The this compound moiety, a substituted cyanopyridine, represents a key synthetic intermediate for the development of a wide array of bioactive molecules. Its strategic substitution pattern, featuring a reactive chlorine atom at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position, offers multiple avenues for chemical modification. The chlorine atom, in particular, serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the creation of extensive compound libraries.
While research on derivatives specifically from the this compound core is an emerging field, the broader class of nicotinonitrile derivatives has demonstrated significant therapeutic potential, including approved drugs like the kinase inhibitor Neratinib. This guide will synthesize the available information on derivatives of the closely related and commercially available precursor, 2,6-dichloro-4-methylnicotinonitrile, to illuminate the potential of this compound class. This precursor is a known building block for various pharmaceuticals and agrochemicals, underscoring the industrial relevance of this chemical space.[1][2]
Synthetic Strategies for Derivatization
The primary route for generating a diverse library of this compound derivatives starts from the readily available precursor, 2,6-dichloro-4-methylnicotinonitrile. The differential reactivity of the two chlorine atoms allows for selective substitution, providing a gateway to a wide range of analogs.
General Synthetic Pathway from 2,6-dichloro-4-methylnicotinonitrile
A common strategy involves the nucleophilic aromatic substitution of one of the chloro groups, often at the more reactive 6-position, with various nucleophiles such as amines, alcohols, and thiols. The choice of nucleophile and reaction conditions dictates the final product. For instance, reaction with sodium methoxide can yield 6-chloro-2-methoxy-4-methylnicotinonitrile.[1] Similarly, reaction with ammonia or primary/secondary amines can introduce amino functionalities.
Below is a generalized workflow for the synthesis of this compound derivatives.
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of 6-Chloro-4-methylnicotinonitrile: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The nicotinonitrile scaffold represents a "privileged structure" in medicinal chemistry, forming the cornerstone of numerous therapeutic agents.[1] This technical guide provides a comprehensive exploration of 6-Chloro-4-methylnicotinonitrile, a key heterocyclic building block, and its structural analogs and derivatives. We will delve into the synthetic strategies for accessing this core and its subsequent functionalization through modern cross-coupling and nucleophilic substitution reactions. A significant focus will be placed on the burgeoning role of these compounds as potent kinase inhibitors, particularly targeting the Pim-1 signaling pathway, which is frequently dysregulated in various cancers. This guide will detail experimental protocols, present quantitative biological data, and visualize key reaction workflows and signaling cascades to serve as an authoritative resource for researchers, scientists, and drug development professionals.
The this compound Core: Synthesis and Reactivity
The synthetic accessibility and versatile reactivity of the this compound scaffold make it an attractive starting point for the generation of diverse chemical libraries. The chlorine atom at the 6-position serves as a key handle for a variety of chemical transformations, enabling the introduction of a wide array of substituents and the exploration of structure-activity relationships (SAR).
Synthesis of the Core Scaffold
While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from the preparation of analogous structures, such as 2,6-dichloro-4-methylnicotinonitrile.[2][3] The proposed synthesis involves a multi-step sequence commencing from readily available starting materials.
Proposed Synthetic Workflow for this compound:
Caption: Proposed synthesis of the core scaffold.
Experimental Protocol: Synthesis of this compound
Causality: This protocol is based on the well-established method of converting 2-pyridones to 2-chloropyridines using phosphorus oxychloride (POCl₃) as the chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Key Functionalization Reactions
The chloro-substituent at the 6-position of the pyridine ring is amenable to a variety of powerful cross-coupling and nucleophilic substitution reactions, providing access to a vast chemical space of derivatives.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. It allows for the coupling of this compound with a wide range of aryl and heteroaryl boronic acids or their esters, yielding 6-aryl-4-methylnicotinonitrile derivatives.[1]
Suzuki-Miyaura Coupling Workflow:
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-4-methylnicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Nicotinonitrile Scaffold
The nicotinonitrile framework, a pyridine ring functionalized with a cyano group, represents a "privileged scaffold" in modern medicinal chemistry. Its inherent chemical versatility and capacity to engage with a diverse range of biological targets have established it as a cornerstone in the design of novel therapeutics. The strategic placement of various substituents on this core structure allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide focuses on a particularly valuable derivative, 6-Chloro-4-methylnicotinonitrile, a key building block poised for significant applications in the development of next-generation targeted therapies.
Physicochemical Properties and Structural Attributes
This compound (CAS No: 66909-35-1) is a substituted pyridine derivative with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2] The presence of a chlorine atom at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position imparts a unique combination of reactivity and structural features.
| Property | Value | Source |
| CAS Number | 66909-35-1 | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Synonyms | 6-Chloro-4-methylpyridine-3-carbonitrile, 2-Chloro-5-cyano-4-methylpyridine | [1] |
The chlorine atom at the 6-position is a key functional handle, susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. The nitrile group is a versatile functional group that can participate in various chemical transformations and can also act as a hydrogen bond acceptor in interactions with biological targets.[3] The methyl group at the 4-position can influence the molecule's lipophilicity and steric interactions within a target's binding site.
Synthesis of this compound: A Strategic Approach
A robust and efficient synthesis of this compound is crucial for its utilization as a building block in drug discovery programs. A common and effective strategy involves a two-step process starting from the readily available 2,6-dihydroxy-4-methylnicotinonitrile.
Step 1: Dichlorination of 2,6-dihydroxy-4-methylnicotinonitrile
The initial step involves the conversion of the dihydroxy precursor to the corresponding dichloro derivative, 2,6-dichloro-4-methylnicotinonitrile. This is typically achieved by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile [4]
-
Materials:
-
2,6-dihydroxy-4-methylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Benzyltriethylammonium chloride
-
-
Procedure:
-
In a pressure tube, combine 2,6-dihydroxy-4-methylnicotinonitrile (e.g., 6 g, 39.96 mmol), benzyltriethylammonium chloride (e.g., 18.20 g, 79.92 mmol), and phosphorus oxychloride (e.g., 30.63 g, 199.8 mmol).
-
Seal the pressure tube and stir the reaction mixture overnight at 120 °C.
-
After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.
-
A solid precipitate will form. Collect the solid by filtration and wash it with water.
-
Dry the solid under vacuum to yield 2,6-dichloro-4-methylnicotinonitrile.
-
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful dehydrating and chlorinating agent, essential for converting the hydroxyl groups of the pyridine ring into chlorine atoms.
-
Benzyltriethylammonium chloride: This acts as a phase-transfer catalyst, facilitating the reaction between the solid dihydroxy compound and the liquid POCl₃.
-
Elevated Temperature (120 °C): The reaction requires significant thermal energy to overcome the activation barrier for the chlorination of the pyridine ring. The use of a sealed pressure tube is necessary to maintain the reaction temperature above the boiling point of POCl₃.
Step 2: Selective Catalytic Hydrogenation (Dechlorination)
The second and crucial step is the selective removal of one of the chlorine atoms to yield the desired this compound. This is achieved through catalytic hydrogenation, a process where hydrogen gas is used in the presence of a metal catalyst. The key to this step is achieving selectivity, as over-reduction would lead to the complete removal of both chlorine atoms.
Representative Protocol: Selective Catalytic Hydrogenation
-
Materials:
-
2,6-dichloro-4-methylnicotinonitrile
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Base (e.g., Triethylamine or Sodium Acetate) - optional, to neutralize HCl byproduct
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 2,6-dichloro-4-methylnicotinonitrile in a suitable solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
If desired, add a base to scavenge the HCl generated during the reaction.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as TLC or GC-MS to determine the optimal reaction time for maximizing the yield of the mono-chlorinated product.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for hydrogenation and dehalogenation reactions. The choice of catalyst loading and specific type can influence the selectivity of the reaction.
-
Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. Protic solvents like methanol or ethanol are often used.
-
Base: The addition of a base can prevent the accumulation of HCl, which can inhibit the catalyst and lead to side reactions.
-
Reaction Monitoring: Careful monitoring is critical to stop the reaction at the point of maximum mono-dechlorination, preventing further reduction to the fully de-chlorinated pyridine.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-PyridineMethanol, 6-chloro-4-(MethylaMino)- synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reactivity Profile of 6-Chloro-4-methylnicotinonitrile
Introduction
6-Chloro-4-methylnicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring a pyridine ring substituted with a reactive chlorine atom, a nitrile group, and a methyl group, offers multiple avenues for chemical modification. This strategic arrangement of functional groups allows for the selective introduction of diverse molecular fragments, making it a valuable scaffold for the construction of complex and biologically active molecules.[2][3] The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atom at the 6-position for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2] This guide provides a comprehensive overview of the reactivity profile of this compound, offering insights into its synthetic utility and practical application for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. One common approach involves the multi-step transformation of 4,4-dimethoxy-2-butanone and propanedinitrile, which undergo a Knoevenagel condensation, hydrolysis, and subsequent chlorination with phosphorus oxychloride to yield the target molecule with a good overall yield.[4] Alternative methods have also been reported, starting from different precursors but generally culminating in a chlorination step to introduce the key reactive handle.[4]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, facilitates the attack of nucleophiles.[5] This reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[5]
A variety of nucleophiles can be employed in SNAr reactions with this compound, including amines, alkoxides, and thiolates, leading to the corresponding substituted nicotinonitrile derivatives. For instance, reaction with ammonia or primary/secondary amines can yield 6-aminonicotinonitrile derivatives, which are valuable intermediates in pharmaceutical synthesis.[6] Similarly, reaction with sodium methoxide can produce 6-methoxy-4-methylnicotinonitrile.[7]
Generalized Experimental Protocol for SNAr with an Amine:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine (1.2-2.0 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0-3.0 mmol).
-
The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and stirred for 2-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-amino-4-methylnicotinonitrile derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[8][9] The chloro-substituent serves as a versatile handle for a variety of coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or a boronate ester.[8][10] This reaction is widely used to introduce aryl and heteroaryl substituents at the 6-position of the pyridine ring.[8] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[11]
| Component | Example | Molar Equivalents/Loading |
| Substrate | This compound | 1.0 |
| Coupling Partner | Arylboronic acid | 1.2 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 2-5 mol% |
| Ligand | SPhos, XPhos | 4-10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | - |
| Temperature | 80 - 120 °C | - |
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to yield the 6-aryl-4-methylnicotinonitrile product.[9]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13] This reaction allows for the introduction of alkynyl moieties at the 6-position of this compound, providing access to a wide range of functionalized alkynes.[14] The catalytic cycle is believed to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper acetylide intermediate.[12]
-
To a degassed solution of this compound (1.0 mmol) in a suitable solvent system (e.g., THF/Et₃N), add the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
The reaction mixture is stirred under an inert atmosphere at room temperature to 80 °C for 4-16 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by diluting with water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the 6-alkynyl-4-methylnicotinonitrile.[15]
Caption: Simplified catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[16][17] This reaction provides a powerful and general method for the synthesis of 6-amino-4-methylnicotinonitrile derivatives from this compound and a wide range of primary and secondary amines.[17] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond.[17][18]
-
In an oven-dried reaction vessel, combine this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.5 mmol).
-
The vessel is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by column chromatography.[17]
Reactions of the Nitrile Group
The nitrile group in this compound can also undergo various chemical transformations, providing further opportunities for molecular diversification.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[19] This transformation converts the cyano group into an aminomethyl group, which is a common pharmacophore. The reduction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.[19] Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine.[20]
-
To a solution of this compound (1.0 mmol) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere, a solution of LiAlH₄ (1.5-2.0 mmol) in the same solvent is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature or heated to reflux for 2-12 hours.
-
The reaction is carefully quenched by the sequential addition of water, aqueous NaOH, and then more water.
-
The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the corresponding aminomethylpyridine.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[19] This two-step process first involves the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[19][21] This transformation is useful for introducing a carboxylic acid functionality, which can serve as a handle for further derivatization, such as amide bond formation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the chloro substituent at the 6-position, which readily participates in nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Additionally, the nitrile group can be transformed into other valuable functional groups, such as primary amines and carboxylic acids. This diverse reactivity profile allows for the efficient and modular synthesis of a wide array of substituted nicotinonitrile derivatives, making this compound a key intermediate for the development of new pharmaceuticals and agrochemicals.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
The Emerging Potential of 6-Chloro-4-methylnicotinonitrile in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Versatile Scaffold
In the ever-evolving landscape of drug discovery, the identification of novel molecular scaffolds that offer synthetic tractability and diverse biological activity is paramount. The nicotinonitrile core, a pyridine ring functionalized with a cyano group, has steadily gained recognition as a "privileged" scaffold, forming the structural basis of numerous approved therapeutic agents. This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 6-Chloro-4-methylnicotinonitrile . While direct applications of this molecule in marketed drugs are not yet established, its structural features and the precedent set by its close analogs strongly suggest its utility as a versatile building block in the design and synthesis of next-generation therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, chemical reactivity, and, most importantly, its potential applications in key therapeutic areas.
Physicochemical Properties and Synthetic Overview
This compound is a halogenated pyridine derivative with the molecular formula C₇H₅ClN₂. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| CAS Number | 66909-35-1 (for 6-chloro-2-methylnicotinonitrile, a related isomer) | [2] |
The presence of the electron-withdrawing chlorine atom and nitrile group, combined with the electron-donating methyl group, creates a unique electronic profile that influences its reactivity and potential interactions with biological targets. The chlorine atom at the 6-position is particularly significant as it provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for building molecular complexity.[3][4]
Synthetic Approaches
The synthesis of chloronicotinonitrile derivatives can be achieved through various routes. A common strategy involves the cyclization of acyclic precursors followed by chlorination. For instance, a patented method for the preparation of the related isomer, 2-chloro-4-methyl nicotinonitrile, involves the condensation of (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile, followed by a chlorinating cyclization using phosphorus oxychloride and phosphorus pentachloride.[5]
While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, analogous methods provide a clear blueprint for its preparation.
Potential Applications in Medicinal Chemistry: A Landscape of Opportunity
The true potential of this compound lies in its application as a versatile starting material for the synthesis of bioactive molecules. The strategic placement of its functional groups allows for a multitude of chemical transformations, enabling the exploration of diverse chemical space.
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized oncology, and the nicotinonitrile scaffold has emerged as a key pharmacophore in this area.
A close analog, ethyl 6-chloro-4-(methylamino)nicotinate , serves as a prime example of the utility of this scaffold in kinase inhibitor design.[6][7] This compound is not a kinase inhibitor itself but acts as a crucial intermediate for the synthesis of potent and selective inhibitors. The chlorine atom at the 6-position is readily displaced by various amines through nucleophilic aromatic substitution, allowing for the introduction of diverse side chains that can be tailored to target the specific ATP-binding site of a given kinase.[7]
Exemplary Experimental Protocol: Synthesis of Kinase Inhibitor Precursors from a 6-Chloronicotinate Analog [7]
-
Reaction Setup: Dissolve ethyl 6-chloro-4-(methylamino)nicotinate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Nucleophilic Substitution: Add the desired substituted aniline (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heating: Heat the reaction mixture at 80-120 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This synthetic strategy allows for the rapid generation of a library of compounds with diverse substitutions at the 6-position, which can then be screened for inhibitory activity against a panel of kinases. The methyl group at the 4-position of this compound can also provide beneficial steric and electronic contributions to binding affinity and selectivity.
Anti-Inflammatory Agents: Modulating the Immune Response
Chronic inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Nicotinic acid and its derivatives have shown promise as anti-inflammatory agents.[8] For instance, isonicotinic acid-derived compounds have been synthesized and shown to exhibit potent anti-inflammatory activity by inhibiting the production of reactive oxygen species (ROS).[9]
The this compound scaffold can serve as a starting point for the synthesis of novel anti-inflammatory compounds. The nitrile group can be hydrolyzed to a carboxylic acid, a common functional group in non-steroidal anti-inflammatory drugs (NSAIDs), or it can be transformed into other heterocycles known to possess anti-inflammatory properties. The chloro and methyl groups offer opportunities for further structural modifications to optimize activity and pharmacokinetic properties.
Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. The nicotinonitrile scaffold has been incorporated into molecules with significant antimicrobial activity. A recent patent highlights a 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile derivative with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10] This demonstrates that the nicotinonitrile core can be effectively utilized in the design of novel antimicrobial compounds.
This compound provides a valuable platform for the development of new antimicrobial agents. The reactive chlorine atom allows for the introduction of various pharmacophoric groups known to be important for antimicrobial activity. The nitrile group itself can also contribute to the biological activity of the final compound.
Conclusion and Future Directions
While this compound is yet to be a household name in medicinal chemistry, its structural attributes and the compelling evidence from its close analogs position it as a highly promising building block for the discovery of novel therapeutics. Its synthetic accessibility and the reactivity of the 6-chloro position offer a straightforward entry into diverse chemical libraries targeting a wide range of biological targets.
Future research should focus on the systematic exploration of derivatives of this compound. The synthesis and screening of libraries of compounds in the areas of kinase inhibition, inflammation, and infectious diseases are likely to yield promising lead compounds. Furthermore, the development of efficient and scalable synthetic routes to this compound will be crucial for its broader adoption in drug discovery programs.
References
- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO2021041671A1 - Kras g12d inhibitors - Google Patents [patents.google.com]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound - Google Patents [patents.google.com]
Methodological & Application
Application Note: Selective Synthesis of 6-Chloro-4-methylnicotinonitrile via Catalytic Hydrogenation
Abstract
This application note provides a detailed, field-proven protocol for the selective synthesis of 6-Chloro-4-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical development. The method focuses on the regioselective catalytic hydrogenation of the precursor, 2,6-dichloro-4-methylnicotinonitrile. By employing a palladium on carbon (Pd/C) catalyst in the presence of an acid scavenger, this process achieves high yield and selectivity for the mono-dechlorinated product. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization data, and a comprehensive troubleshooting guide to ensure reproducible and efficient synthesis.
Introduction
This compound is a valuable heterocyclic building block used in the synthesis of a wide range of biologically active molecules. Its precursor, 2,6-dichloro-4-methylnicotinonitrile, is a readily available starting material.[1] The primary challenge in this transformation is achieving selective dechlorination. The pyridine ring is substituted with chlorine atoms at the C2 and C6 positions, which are both activated towards nucleophilic substitution and reduction.
The goal is to selectively remove the chlorine atom at the C2 position while retaining the chlorine at the C6 position. This regioselectivity is critical for subsequent functionalization in multi-step synthetic pathways. Catalytic hydrogenation is a powerful method for hydrodechlorination, but controlling its selectivity can be complex.[2] The protocol detailed herein utilizes a palladium on carbon (Pd/C) catalyst, a widely used and effective catalyst for such transformations. The selectivity is achieved by carefully controlling reaction conditions and using a stoichiometric amount of a base to neutralize the hydrogen chloride (HCl) generated in situ, which can otherwise affect catalyst activity and reaction outcomes.[2]
Reaction Scheme & Mechanism
The reaction proceeds via a catalytic cycle on the surface of the palladium catalyst.
Scheme 1: Selective Hydrogenation of 2,6-dichloro-4-methylnicotinonitrile
Image of the chemical reaction showing 2,6-dichloro-4-methylnicotinonitrile reacting with H2 over a Pd/C catalyst in the presence of a base to yield this compound.
Mechanism Insight: The selective removal of the chlorine atom at the C2 position over the C6 position is attributed to electronic and steric factors. The C2 position is generally more electron-deficient in pyridine rings, making it more susceptible to oxidative addition to the palladium(0) surface, which is the initial step in the catalytic cycle. The generated HCl is immediately neutralized by the base (e.g., sodium acetate), preventing catalyst poisoning and side reactions.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2,6-dichloro-4-methylnicotinonitrile | >98% | Commercial | 875-35-4 | Starting material |
| Palladium on Carbon (Pd/C) | 10 wt%, dry | Commercial | 7440-05-3 | Catalyst |
| Sodium Acetate (anhydrous) | >99% | Commercial | 127-09-3 | Acid scavenger |
| Methanol (MeOH) | Anhydrous | Commercial | 67-56-1 | Solvent |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | 1333-74-0 | Reducing agent |
| Nitrogen (N₂) Gas | High Purity | Gas Supplier | 7727-37-9 | Inert gas |
| Celite® 545 | N/A | Commercial | 68855-54-9 | Filtration aid |
| Dichloromethane (DCM) | ACS Grade | Commercial | 75-09-2 | Extraction solvent |
| Brine (Saturated NaCl) | N/A | Lab Prepared | N/A | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | 7487-88-9 | Drying agent |
Equipment:
-
Parr-type hydrogenation apparatus or a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a hydrogen balloon.
-
Standard laboratory glassware.
-
Filtration apparatus (Büchner funnel).
-
Rotary evaporator.
-
Analytical balance.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Safety Precautions
-
WARNING: 2,6-dichloro-4-methylnicotinonitrile is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
CAUTION: Palladium on carbon (Pd/C) is pyrophoric, especially when dry and after use (when it contains adsorbed hydrogen). Do not allow the catalyst to dry in the air. Handle in an inert atmosphere or as a wet slurry.
-
DANGER: Hydrogen gas is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.
-
Always use an inert gas (Nitrogen or Argon) to purge the reaction system before introducing hydrogen.
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a 250 mL hydrogenation flask, add 2,6-dichloro-4-methylnicotinonitrile (10.0 g, 53.5 mmol) and anhydrous sodium acetate (4.8 g, 58.8 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture to dissolve the solids.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.50 g, 5 mol%). Note: The catalyst should be added carefully to avoid ignition. Adding it as a slurry in a small amount of methanol is a safer alternative.
-
System Purge: Seal the reaction vessel. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas to the desired pressure (e.g., 50 psi in a Parr apparatus or 1 atm using a balloon).
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the temperature and hydrogen uptake. The reaction is usually complete within 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product will have a different Rf value than the starting material.
-
Reaction Quench: Once the reaction is complete (no more hydrogen uptake and starting material is consumed by TLC), carefully vent the hydrogen gas and purge the system with nitrogen three times.
-
Catalyst Filtration: Caution: pyrophoric catalyst. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the filter cake wet with methanol during filtration. Quench the collected catalyst on the Celite pad by slowly adding water before disposal.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Work-up: Redissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Results and Discussion
Typical Results
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Typical Yield | 7.2 g (88%) |
| Purity (by GC/HPLC) | >98% |
| Melting Point | 115-118 °C |
Characterization
The identity and purity of the product should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show the disappearance of one aromatic proton signal and a shift in the remaining signals consistent with the mono-dechlorinated product.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the structure.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₇H₅ClN₂), including the characteristic isotopic pattern for a single chlorine atom.
Discussion of Critical Parameters
-
Catalyst Loading: The catalyst loading is a critical parameter. Lower loading may lead to incomplete reaction, while excessive loading can reduce selectivity and increase cost. 5 mol% is a good starting point.
-
Base Stoichiometry: The use of at least one equivalent of a base like sodium acetate is crucial. It neutralizes the HCl formed, which prevents the deactivation of the catalyst and potential side reactions.
-
Solvent Choice: Methanol is an excellent solvent for this reaction, as it readily dissolves the starting material and the hydrogen gas. Other polar protic solvents like ethanol can also be used.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure (balloon), using a moderate pressure (e.g., 50 psi) in a dedicated hydrogenation apparatus can significantly increase the reaction rate.
Visualization of Workflows
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Logic of Selective Dechlorination
Caption: Logical flow of the selective catalytic hydrodechlorination process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Reaction time too short. | 1. Use fresh, high-quality catalyst.2. Ensure the system is leak-free and increase pressure if possible.3. Extend reaction time and monitor by TLC. |
| Low Yield | 1. Mechanical losses during work-up.2. Catalyst deactivation. | 1. Ensure efficient extraction and transfer of materials.2. Check for impurities in starting material or solvent. Ensure base is present. |
| Poor Selectivity (Formation of 4-methylnicotinonitrile) | 1. Reaction temperature too high.2. Reaction run for too long.3. Catalyst too active. | 1. Maintain reaction at room temperature or apply cooling.2. Stop the reaction as soon as the starting material is consumed.3. Consider a less active catalyst or lower catalyst loading. |
| Catalyst Ignites | Catalyst exposed to air while dry. | Always handle the catalyst under an inert atmosphere or as a wet slurry. Quench used catalyst carefully with water before disposal. |
Conclusion
The selective catalytic hydrogenation of 2,6-dichloro-4-methylnicotinonitrile to this compound is an efficient and high-yielding transformation. The protocol described provides a reliable and scalable method for producing this important chemical intermediate. By carefully controlling the reaction parameters, particularly the catalyst handling and the presence of an acid scavenger, researchers can consistently achieve high selectivity and yield. This application note serves as a comprehensive guide for professionals in chemical synthesis and drug development.
References
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Chloro-4-methylnicotinonitrile
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 6-Chloro-4-methylnicotinonitrile as the electrophilic substrate. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This protocol is specifically tailored for researchers, chemists, and professionals in drug development who utilize substituted nicotinonitrile scaffolds. Such scaffolds are prevalent in medicinal chemistry, notably in the synthesis of kinase inhibitors and other biologically active molecules.[2][3] We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols for both conventional heating and microwave-assisted synthesis, and provide guidance on reagent selection and reaction optimization.
Introduction: The Strategic Importance of the Nicotinonitrile Core
The 4-methylnicotinonitrile moiety is a privileged scaffold in medicinal chemistry. The strategic placement of the nitrile and methyl groups on the pyridine ring provides a unique electronic and steric profile for molecular recognition by biological targets. The chlorine atom at the 6-position serves as a versatile synthetic handle, allowing for the introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions.[2]
The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its mild reaction conditions, the commercial availability of a vast library of boronic acids and their derivatives, and the generally low toxicity of the boron-containing byproducts.[4][5] Mastering this reaction is therefore critical for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a robust starting point for the successful coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4][5] This step forms a Pd(II) complex.
-
Transmetalation : The organic group from the activated boronic acid (the boronate) is transferred to the Pd(II) complex, displacing the halide. A base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[5][7]
-
Reductive Elimination : The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
Optimizing the Reaction: A Guide to Reagent Selection
The success of coupling an electron-deficient heteroaryl chloride like this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
-
Palladium Catalyst : While numerous palladium sources can be used, common and effective precatalysts include Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7] These are stable sources that are reduced in situ to the active Pd(0) species.
-
Ligand : The oxidative addition to aryl chlorides is challenging. Therefore, the use of bulky and electron-rich phosphine ligands is critical to facilitate this step.[8][9] Ligands from the Buchwald family, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective.[10][11] For a more conventional approach, catalysts pre-complexed with ligands like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) can also be successful.[12]
-
Base : A base is required to facilitate the crucial transmetalation step.[7] While inorganic carbonates like K₂CO₃ can be effective, stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results, especially with challenging substrates.[5][11]
-
Boronic Acid/Ester : A wide variety of aryl and heteroaryl boronic acids or their more stable pinacol ester derivatives can be used. High-purity boronic acid is essential, as impurities can poison the catalyst and lead to side reactions, reducing yield and complicating purification.[13] A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.[1]
-
Solvent : The solvent system must be capable of dissolving the organic reagents while also facilitating the action of the inorganic base. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[14] A mixture of an ethereal solvent like 1,4-Dioxane or Tetrahydrofuran (THF) with water is a common and highly effective choice, as the water helps to dissolve the base.[5][8]
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Detailed Experimental Protocols
Safety Precaution : These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction can be exothermic, especially on a larger scale.[15][16]
Protocol 1: Conventional Heating Method
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Under the inert atmosphere, add the Pd(OAc)₂ and XPhos ligand.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[3] The total solvent volume should result in a substrate concentration of approximately 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[2][3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-4-methylnicotinonitrile product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times and sometimes improve yields.[2][17]
Materials:
-
Same reagents as Protocol 1
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).[2]
-
After the reaction is complete, allow the vessel to cool to a safe temperature.
-
Perform the same work-up and purification procedure as described in Protocol 1 (steps 8-10).
Summary of Reaction Parameters
The following table provides a starting point for optimization. Conditions may vary depending on the specific boronic acid used.
| Parameter | Conventional Heating | Microwave-Assisted | Rationale |
| Substrate | This compound | This compound | Electrophilic partner. |
| Boronic Acid | 1.1 - 1.5 equiv. | 1.1 - 1.5 equiv. | Slight excess drives reaction to completion.[1] |
| Pd Precatalyst | 1-5 mol% Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% Pd(OAc)₂ or Pd₂(dba)₃ | Standard, effective palladium sources.[7] |
| Ligand | 2-10 mol% XPhos, SPhos, etc. | 2-10 mol% XPhos, SPhos, etc. | Bulky, electron-rich ligand for activating aryl chloride.[10] |
| Base | 2.0 - 3.0 equiv. K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv. K₃PO₄ or Cs₂CO₃ | Strong base facilitates transmetalation.[11] |
| Solvent | Dioxane/H₂O or THF/H₂O (4:1) | Dioxane/H₂O or THF/H₂O (4:1) | Common solvent system to dissolve all reagents.[5] |
| Temperature | 80 - 110 °C | 120 - 150 °C | Higher temperatures needed for C-Cl bond activation. |
| Time | 4 - 24 hours | 15 - 60 minutes | Microwave energy accelerates the reaction rate.[2] |
Product Characterization
The identity and purity of the final 6-aryl-4-methylnicotinonitrile product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure of the coupled product.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the exact mass and molecular formula of the product.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organic-synthesis.com [organic-synthesis.com]
The Strategic Utility of 6-Chloro-4-methylnicotinonitrile as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
Within the landscape of kinase inhibitor discovery, the substituted pyridine scaffold has emerged as a "privileged" structure. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of kinases. 6-Chloro-4-methylnicotinonitrile, in particular, represents a highly versatile and strategically important precursor for the synthesis of a diverse range of kinase inhibitors. The presence of a reactive chlorine atom at the 6-position, a nitrile group at the 3-position, and a methyl group at the 4-position provides multiple avenues for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a starting material for the synthesis of kinase inhibitors. We will delve into its chemical reactivity, provide detailed synthetic protocols for key transformations, and discuss the biological relevance of the resulting compounds, with a focus on their application as inhibitors of Pim kinases and other important cancer-related kinases.
Chemical Properties and Reactivity of this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₅ClN₂. The key to its utility in kinase inhibitor synthesis lies in the reactivity of the chlorine atom at the 6-position of the pyridine ring.
The pyridine ring is an electron-deficient aromatic system, and this electron deficiency is further enhanced by the electron-withdrawing nature of the nitrile group at the 3-position. This electronic arrangement makes the carbon atom at the 6-position susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, such as amines and thiols. This reaction is a cornerstone for introducing diverse side chains that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
Furthermore, the chloro-substituent provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide range of aryl and heteroaryl groups at the 6-position. This is a widely used strategy to access novel chemical space and to modulate the physicochemical properties of the inhibitor.
The methyl group at the 4-position can also play a role in the biological activity of the final compound by providing a point of interaction with the kinase or by influencing the overall conformation of the molecule.
Synthetic Strategies for Kinase Inhibitor Scaffolds
The transformation of this compound into potent kinase inhibitors typically involves two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the displacement of the 6-chloro substituent with a primary or secondary amine to generate 6-amino-4-methylnicotinonitrile derivatives, which are key intermediates for a variety of kinase inhibitors.
Rationale: The electron-deficient nature of the pyridine ring, enhanced by the nitrile group, facilitates the addition of a nucleophilic amine to the carbon bearing the chlorine atom. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired product. The choice of the amine is critical as it will ultimately form a key part of the final kinase inhibitor, often interacting with the hinge region of the kinase.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 6-amino-4-methylnicotinonitrile derivative.
dot
Caption: SNAr Workflow.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid. This reaction is instrumental in creating C-C bonds and introducing larger, more complex aromatic systems.
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. It proceeds via a catalytic cycle involving a palladium catalyst. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or its pinacol ester (1.2 eq.), a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 6-aryl-4-methylnicotinonitrile derivative.
dot
Caption: Suzuki Coupling Workflow.
Application in Kinase Inhibitor Development: Targeting the Pim Kinase Family
The nicotinonitrile scaffold has been identified as a promising core for the development of inhibitors of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[2] Pim kinases are a family of serine/threonine kinases that are overexpressed in a variety of hematological and solid tumors. They play a crucial role in cell survival, proliferation, and apoptosis resistance. Therefore, inhibitors of Pim kinases are attractive candidates for cancer therapy.[3]
A number of studies have reported the synthesis of potent Pim kinase inhibitors based on the nicotinonitrile scaffold.[4][5] While these studies often employ multi-component reactions to construct the core, the underlying principle of utilizing the nicotinonitrile moiety as a key pharmacophore is well-established. Derivatives of this compound can be readily synthesized to target the ATP-binding site of Pim kinases.
dot
Caption: Pim Kinase Signaling and Inhibition.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound are not extensively published in a consolidated form, general trends for nicotinonitrile-based kinase inhibitors can be inferred from the literature.
| Position of Modification | General Observation | Rationale |
| 6-position (from Chloro) | Introduction of aryl or amino groups can significantly enhance potency. The nature of the substituent is crucial for selectivity. | These groups can form key hydrogen bonds with the hinge region of the kinase or occupy hydrophobic pockets in the active site. |
| 4-position (Methyl) | The methyl group can provide favorable van der Waals interactions within the ATP-binding pocket. | Occupies a specific region of the active site, potentially enhancing binding affinity. |
| 3-position (Nitrile) | The nitrile group is often involved in hydrogen bonding interactions and contributes to the overall electronic properties of the scaffold. | Can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site. |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of kinase inhibitors. Its chemical reactivity, particularly at the 6-position, allows for the facile introduction of a wide range of substituents through well-established synthetic methodologies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The resulting nicotinonitrile-based scaffolds have shown significant promise as inhibitors of important cancer targets, including the Pim kinase family. The detailed protocols and strategic insights provided in this application note are intended to empower researchers in the field of drug discovery to leverage the potential of this important building block in the development of novel and effective kinase inhibitors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]
analytical methods for the quantification of 6-Chloro-4-methylnicotinonitrile
Abstract
This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 6-Chloro-4-methylnicotinonitrile (CAS No. 66909-35-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of published, validated methods for this specific analyte, this guide synthesizes established chromatographic principles and data from structurally related compounds to propose robust starting points for method development. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Mass Spectrometry (GC-MS). Each protocol is accompanied by a discussion of the underlying scientific rationale, step-by-step procedures for sample and standard preparation, and a comprehensive overview of method validation according to ICH guidelines.
Introduction and Background
This compound is a substituted pyridine derivative containing a nitrile functional group. Its structure makes it a valuable building block in organic synthesis. The precise quantification of this compound is critical for ensuring the quality and purity of starting materials, monitoring reaction progress, and evaluating the stability of intermediates in drug development and manufacturing processes. Inaccurate measurements can lead to inconsistent product yields, downstream impurities, and potential safety concerns.
This guide provides researchers and drug development professionals with two primary analytical approaches:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds.
-
Gas Chromatography (GC): A powerful method for the separation and analysis of volatile and semi-volatile compounds.
These protocols are designed as comprehensive starting points that must be fully validated in the end-user's laboratory for their specific matrix and instrumentation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source / Comment |
| IUPAC Name | 6-Chloro-4-methylpyridine-3-carbonitrile | [1] |
| CAS Number | 66909-35-1 | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [3] |
| Molecular Weight | 152.58 g/mol | [3] |
| Appearance | Solid (predicted) | General observation for similar compounds |
| Predicted LogP | 1.92 | Computationally Predicted |
| Solubility | Sparingly soluble in water; soluble in organic solvents like Acetonitrile, Methanol, Dichloromethane. | Inferred from LogP and structure |
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle: Reverse-phase HPLC is the method of choice for this analyte due to its polarity (indicated by a predicted LogP of ~1.9) and aromatic structure, which provides strong UV absorbance for sensitive detection. A C18 stationary phase is selected to retain the molecule via hydrophobic interactions. An acidified aqueous-organic mobile phase is used to ensure good peak shape and consistent retention. The methodology is adapted from a similar approach for the related compound 2,6-Dichloro-4-methylnicotinonitrile.[4]
Required Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (4-decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringes and 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
-
HPLC Vials.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (>18 MΩ·cm).
-
Reagent: Formic Acid (≥98%).
Detailed Experimental Protocol
Step 1: Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of Acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Acetonitrile and mix thoroughly by inverting the flask 15-20 times.
-
Calculate the final concentration in µg/mL. This solution should be stored at 2-8°C and protected from light.
Step 2: Preparation of Calibration Standards
-
Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase diluent (Acetonitrile/Water 50:50 v/v). A suggested concentration range is 1, 5, 10, 50, and 100 µg/mL.
-
Transfer the final solutions to HPLC vials for analysis.
Step 3: Sample Preparation
-
Accurately weigh a sample containing an expected amount of the analyte.
-
Dissolve the sample in a suitable volume of Acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
-
Sonicate as needed to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Step 4: Chromatographic Conditions The following conditions serve as a starting point and should be optimized as necessary.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for this type of moderately polar analyte. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a MS-compatible modifier that improves peak shape by minimizing silanol interactions.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Elution Mode | Isocratic | A starting point of 50:50 (A:B) is recommended. Adjust based on initial retention time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Injection Volume | 10 µL | A typical volume; can be adjusted to meet sensitivity requirements. |
| Column Temp. | 30 °C | Enhances reproducibility of retention times by controlling viscosity. |
| Detector | UV-Vis or DAD | DAD is preferred to confirm peak purity. |
| Wavelength | 270 nm (Scan 200-400 nm initially) | The pyridine nitrile structure is expected to absorb strongly in this region. An initial DAD scan is crucial to determine the absorbance maximum. |
| Run Time | 10 minutes | Adjust based on the retention time of the analyte and any late-eluting impurities. |
Step 5: Data Analysis and Quantification
-
Inject the calibration standards and construct a linear regression curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999 for the curve to be considered linear.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Gas Chromatography (GC-MS) Method
Principle: GC is a suitable alternative, particularly for assessing volatile impurities. The analyte is thermally stable enough for GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating compounds based on their boiling points and weak intermolecular interactions. Mass Spectrometry (MS) is chosen as the detector for its high selectivity and ability to provide structural confirmation.
Required Instrumentation and Materials
-
GC system with an autosampler, split/splitless injector, and a Mass Spectrometric detector (MSD).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, syringes.
-
GC Vials with septa caps.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
Detailed Experimental Protocol
Step 1: Standard and Sample Preparation
-
Follow the same principles as for the HPLC method (Section 2.2, Steps 1-3), but use a GC-compatible solvent such as Dichloromethane.
-
The concentration range for calibration standards may need to be adjusted based on detector sensitivity (e.g., 0.1 to 10 µg/mL).
Step 2: GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose non-polar column suitable for a wide range of semi-volatile organic compounds.[5][6] |
| Injector | Split/Splitless | Use split mode (e.g., 50:1 split ratio) to avoid column overloading for concentrated samples. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Typical flow rate for a 0.25 mm ID column. |
| Oven Program | Start at 100°C, hold 1 min. Ramp at 15°C/min to 280°C, hold 5 min. | The temperature program is designed to elute the analyte in a reasonable time while separating it from potential impurities. This must be optimized. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy creates reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Scan (m/z 40-400) and SIM | Use Scan mode during method development to identify the analyte and its fragments. For quantification, use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[7] |
| Quantifier Ion | To be determined from mass spectrum (likely the molecular ion, m/z 152) | The most abundant and specific fragment ion. |
| Qualifier Ions | To be determined (e.g., 2-3 other characteristic fragment ions) | Used to confirm identity and peak purity. |
Analytical Method Validation
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to established guidelines, such as the International Council for Harmonisation (ICH) Q2(R1).[8]
Key Validation Parameters
The following table summarizes the key parameters and typical acceptance criteria for validating a quantitative impurity or assay method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products. | Peak is spectrally pure (DAD/MS). No co-eluting peaks at the analyte's retention time in placebo/blank injections. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentration levels. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assays: 80-120% of the test concentration. For impurities: From LOQ to 120% of the specification limit.[8] |
| Accuracy | The closeness of the measured value to the true value. Assessed via recovery studies on spiked samples. | Mean recovery of 98.0% to 102.0% at three concentration levels across the specified range. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10, with acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temp). | System suitability parameters remain within defined limits. No significant change in results. |
Overall Analytical Workflow
The logical flow from sample receipt to final result is a critical, controlled process.
Conclusion
This application note provides comprehensive, scientifically-grounded starting points for the development and validation of analytical methods for quantifying this compound using either HPLC-UV or GC-MS. The HPLC method is recommended for routine quality control due to its simplicity and robustness, while the GC-MS method offers higher selectivity and is ideal for impurity identification. It is imperative that any laboratory implementing these methods performs a full, matrix-specific validation to demonstrate suitability for the intended application and to ensure compliance with regulatory standards.
References
- 1. This compound-India Fine Chemicals [indiafinechemicals.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 2,6-Dichloro-4-methylnicotinonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. 6-AMINO-2-CHLORO-4-METHYLNICOTINONITRILE - CAS:51561-20-7 - Sunway Pharm Ltd [3wpharm.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Chloro-4-methylnicotinonitrile
Introduction: The Significance of 6-Chloro-4-methylnicotinonitrile
This compound is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its strategic substitution pattern, featuring a reactive chlorine atom, a nitrile group, and a methyl group on the pyridine core, makes it a versatile intermediate for introducing the 3-cyano-4-methylpyridyl moiety into larger, more complex molecules. This structural motif is found in a number of biologically active compounds, highlighting the importance of robust and scalable synthetic routes to access high-purity this compound for research and development as well as for commercial production.
This application note provides a comprehensive guide to the large-scale synthesis and purification of this compound. The presented protocols are designed for scalability, safety, and efficiency, drawing upon established principles of heterocyclic chemistry and process development.
Synthetic Strategy: A Two-Step Approach
The most viable and scalable synthetic route to this compound involves a two-step process, commencing with the synthesis of the precursor, 2,6-dihydroxy-4-methylnicotinonitrile, followed by a chlorination reaction. This pathway is advantageous due to the ready availability and low cost of the starting materials, as well as the generally high yields and straightforward nature of the transformations.
Step 1: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile
The initial step involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base to form the pyridone ring system. This reaction, a variation of the Guareschi-Thorpe condensation, is a well-established method for the synthesis of substituted 2-pyridones.[1]
Caption: Synthesis of the dihydroxy precursor.
Step 2: Chlorination of 2,6-Dihydroxy-4-methylnicotinonitrile
The subsequent step is the conversion of the dihydroxy intermediate to the target this compound. This is achieved through a robust chlorination reaction using phosphorus oxychloride (POCl₃).[2] Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effectively replacing the hydroxyl groups with chlorine atoms.
Caption: Chlorination to the final product.
Detailed Experimental Protocols
Part A: Large-Scale Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile
This protocol is adapted for a large-scale laboratory setting.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| Ethyl acetoacetate | 130.14 | 10.0 | 1.30 kg |
| Cyanoacetamide | 84.08 | 10.0 | 841 g |
| Potassium Hydroxide | 56.11 | 10.0 | 561 g |
| Ethanol (95%) | - | - | 5.0 L |
| Hydrochloric Acid (conc.) | - | - | As needed |
| Deionized Water | - | - | As needed |
Procedure:
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5.0 L of 95% ethanol.
-
Base Dissolution: While stirring, carefully add 561 g of potassium hydroxide pellets to the ethanol. The dissolution is exothermic; maintain the temperature below 40°C using a cooling bath if necessary.
-
Addition of Reactants: To the ethanolic potassium hydroxide solution, add 841 g of cyanoacetamide and 1.30 kg of ethyl acetoacetate.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-82°C) and maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. A thick precipitate of the potassium salt of the product will form.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid to the stirred slurry until the pH of the mixture is between 2 and 3. This should be done in a well-ventilated fume hood as the reaction is exothermic and will generate fumes.
-
Isolation: The precipitated solid is collected by filtration through a large Buchner funnel.
-
Washing: Wash the filter cake with copious amounts of deionized water until the filtrate is neutral to pH paper. This removes any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: 1.2 - 1.4 kg (80-93% yield) of off-white to pale yellow solid.
Part B: Large-Scale Synthesis of this compound
Safety Precaution: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[3][4] This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 2,6-Dihydroxy-4-methylnicotinonitrile | 150.13 | 6.66 | 1.0 kg |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 26.64 | 4.09 kg (2.48 L) |
| Dichloromethane (DCM) | - | - | 10.0 L |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Deionized Water | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with a calcium chloride drying tube), and a temperature probe, add 1.0 kg of 2,6-dihydroxy-4-methylnicotinonitrile.
-
Addition of POCl₃: Carefully add 2.48 L of phosphorus oxychloride to the reactor. The addition should be done slowly to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 110-120°C and maintain this temperature for 4-6 hours. The reaction should be a dark, homogenous solution.
-
Quenching: (EXTREME CAUTION) Cool the reaction mixture to room temperature. In a separate, larger reactor (at least 50 L), place a large amount of crushed ice and water (approximately 20 kg). Very slowly and carefully, add the reaction mixture to the ice-water slurry with vigorous stirring. This is a highly exothermic and gas-evolving process. Maintain the temperature of the quench mixture below 20°C by adding more ice as needed.
-
Neutralization: Once the addition is complete, slowly add saturated sodium bicarbonate solution to the mixture until the pH is between 7 and 8.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel and extract with dichloromethane (3 x 3 L).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude this compound can be purified by recrystallization to obtain a high-purity product.
Caption: Purification workflow for this compound.
Recrystallization Procedure:
-
Solvent Selection: A mixed solvent system of ligroin-acetone or ethanol-water is often effective for purifying chloronicotinonitriles.[5][6] The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of the "good" solvent (acetone or ethanol) and heat the mixture to boiling with stirring to dissolve the solid.
-
Addition of Anti-Solvent: While the solution is hot, slowly add the "poor" solvent (ligroin or water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them in a vacuum oven.[6][7]
Purity Analysis: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary
| Step | Product | Expected Yield | Purity (after purification) |
| 1 | 2,6-Dihydroxy-4-methylnicotinonitrile | 80-93% | >95% |
| 2 | This compound | 75-85% | >99% (by HPLC) |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
Application Notes & Protocols: The Utility of 6-Chloro-4-methylnicotinonitrile in Modern Agrochemical Synthesis
Introduction
In the landscape of fine chemical manufacturing for the agricultural sector, pyridine derivatives represent a cornerstone class of intermediates.[1] Among these, 6-Chloro-4-methylnicotinonitrile stands out as a highly versatile and valuable building block. Its strategic placement of reactive sites—the chloro, methyl, and nitrile groups on the pyridine ring—offers synthetic chemists a powerful scaffold for constructing complex, biologically active molecules. This document provides an in-depth guide to the application of this compound, focusing on its pivotal role in the synthesis of leading classes of insecticides, particularly neonicotinoids. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights grounded in established synthetic methodologies.
The primary utility of this intermediate lies in its function as a precursor to the crucial (6-chloro-3-pyridinyl)methyl moiety, a key pharmacophore in a multitude of systemic insecticides that target the nicotinic acetylcholine receptors (nAChRs) in insects.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.
| Property | Value | Reference |
| CAS Number | 209858-74-2 | [5] |
| Molecular Formula | C₇H₅ClN₂ | [5] |
| Molecular Weight | 152.58 g/mol | [5] |
| Boiling Point | 283.6°C at 760 mmHg | [5] |
| Appearance | Off-white to yellow crystalline solid | [6] |
Core Application: Synthesis of Neonicotinoid Insecticides
Neonicotinoids are a major class of insecticides, valued for their systemic action and efficacy against a broad spectrum of sucking and chewing pests.[2] The synthesis of many of these compounds, including analogues of imidacloprid, relies on intermediates derived directly from this compound.
Causality of Experimental Design
The synthetic strategy hinges on the transformation of the nitrile group at the 3-position into an aminomethyl group. This transformation creates the essential (6-chloro-3-pyridinyl)methylamine intermediate, which is then coupled with various N-heterocyclic fragments to yield the final active ingredient. The chlorine atom at the 6-position is critical for the molecule's bioactivity, ensuring a high binding affinity to the insect's nAChRs.[4]
A common and efficient method to achieve the nitrile-to-aminomethyl conversion is catalytic hydrogenation. This process is favored for its high yield and clean reaction profile, avoiding the use of harsh or stoichiometric reducing agents. The choice of catalyst (e.g., Raney Nickel, Palladium on Carbon) and solvent is critical for optimizing the reaction and minimizing side reactions, such as dehalogenation.
General Synthesis Pathway for Neonicotinoid Precursors
The logical flow from the starting material to a core neonicotinoid scaffold is a two-step process: reduction followed by cyclization/condensation.
Caption: General workflow for neonicotinoid synthesis.
Experimental Protocol 1: Synthesis of a Key Neonicotinoid Precursor
This protocol details the synthesis of 1-((6-chloro-4-methylpyridin-3-yl)methyl)-N-nitroimidazolidin-2-imine , a close analogue of the core structure of imidacloprid. This procedure is a self-validating system; successful synthesis of the intermediate amine and its subsequent condensation confirms the viability of the pathway.
Step 1: Synthesis of (6-chloro-4-methylpyridin-3-yl)methanamine
Objective: To reduce the nitrile group of this compound to a primary amine.
Materials:
-
This compound (1.0 eq)
-
Methanol (as solvent)
-
Ammonia (7N solution in Methanol)
-
Raney Nickel (catalyst, ~10% w/w)
-
Hydrogen gas (H₂)
-
Celite™ (for filtration)
Procedure:
-
To a high-pressure hydrogenation vessel, add this compound and methanol.
-
Add the methanolic ammonia solution. The ammonia is crucial for preventing the formation of secondary amines during the reduction process.
-
Carefully add the Raney Nickel catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases (monitored by the pressure gauge).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.
-
Wash the filter cake with additional methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude (6-chloro-4-methylpyridin-3-yl)methanamine, which can be used in the next step without further purification.
Step 2: Condensation to form the Neonicotinoid Scaffold
Objective: To couple the synthesized amine with an appropriate heterocyclic component.
Materials:
-
(6-chloro-4-methylpyridin-3-yl)methanamine (from Step 1, 1.0 eq)
-
N-nitro-imidazolidin-2-imine (1.05 eq)
-
Acetonitrile (as solvent)
-
Triethylamine (as base, 1.1 eq)
Procedure:
-
Dissolve the crude amine from Step 1 in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-nitro-imidazolidin-2-imine to the solution.
-
Add triethylamine to act as a base, scavenging the HCl that may be formed and driving the reaction forward.
-
Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.[7]
Caption: Detailed workflow for the two-step synthesis protocol.
Broader Synthetic Potential: Sulfoximines and Beyond
While the most direct and widely documented application of this compound is in neonicotinoid synthesis, its utility is not limited to this class. The pyridine scaffold is central to many modern insecticides, including the sulfoximines, such as Sulfoxaflor.[8][9][10]
Although the commercial synthesis of Sulfoxaflor may start from a different pyridine derivative, this compound represents a viable starting point for the research and development of novel sulfoximine-containing analogues. The key chemical transformations would involve:
-
Modification or replacement of the nitrile group.
-
Introduction of a sulfur-containing side chain.
-
Oxidation and imination of the sulfur moiety to form the characteristic sulfoximine group.
This highlights the compound's role not just in established manufacturing, but also as a platform for future discovery in agrochemical research.[11]
Conclusion
This compound is a high-value intermediate whose chemical architecture is ideally suited for the synthesis of potent agrochemicals. Its primary application in the production of neonicotinoid insecticides is well-established and relies on a robust and scalable synthetic pathway involving nitrile reduction and subsequent condensation. The principles and protocols outlined in this guide demonstrate the compound's strategic importance and provide researchers and development professionals with a solid foundation for its application. As the demand for novel and effective crop protection agents continues, the versatility of this pyridine building block ensures its continued relevance in the agrochemical industry.
References
- 1. What Are Pesticide Intermediates? - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloro-4-methylpicolinonitrile [myskinrecipes.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Agrochemicals [ouci.dntb.gov.ua]
Application Notes and Protocols: Functional Group Transformations of the Nitrile Group in 6-Chloro-4-methylnicotinonitrile
Introduction
6-Chloro-4-methylnicotinonitrile is a versatile heterocyclic building block in medicinal chemistry and materials science. The nitrile group, a potent electron-withdrawing substituent, offers a rich platform for a variety of functional group interconversions, enabling the synthesis of diverse derivatives such as carboxylic acids, amides, primary amines, ketones, and tetrazoles. This guide provides detailed protocols and mechanistic insights for key transformations of the nitrile functionality in this compound, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate troubleshooting and adaptation.
I. Hydrolysis of the Nitrile Group: Accessing Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid.[1][2] The reaction can be effectively catalyzed by either acid or base.[1][2]
A. Acid-Catalyzed Hydrolysis to 6-Chloro-4-methylnicotinic Acid
Acidic hydrolysis provides a direct route to the carboxylic acid. The reaction is typically carried out by heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid.[2][3]
Mechanism Insight: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by tautomerization and further hydrolysis of the intermediate amide, leads to the carboxylic acid.[1][4]
Protocol 1: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Carefully add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Always add acid to water slowly and with cooling.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 2-3. The carboxylic acid may precipitate at this point.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-4-methylnicotinic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
B. Base-Catalyzed Hydrolysis to 6-Chloro-4-methylnicotinamide
Base-catalyzed hydrolysis can be controlled to favor the formation of the amide intermediate, 6-Chloro-4-methylnicotinamide.[5][6][7] This is often achieved under milder conditions compared to the complete hydrolysis to the carboxylic acid.
Mechanism Insight: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide.[1]
Protocol 2: Base-Catalyzed Hydrolysis to the Amide
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Büchner funnel.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a solution of sodium hydroxide (2-3 eq) in water.
-
Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction for the disappearance of the starting material and the formation of the amide by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature. The amide product may precipitate.
-
If a precipitate forms, collect the solid by filtration using a Büchner funnel and wash with cold water.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the resulting solution to induce crystallization.
-
Dry the isolated 6-Chloro-4-methylnicotinamide under vacuum.
II. Reduction of the Nitrile Group: Synthesis of Primary Amines
The reduction of nitriles is a valuable method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LAH) are highly effective for this transformation.[8][9][10]
Mechanism Insight: The reduction with LAH involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the imine intermediate. The resulting di-anion is then protonated during the workup to yield the primary amine.[11]
Protocol 3: Reduction to (6-Chloro-4-methylpyridin-3-yl)methanamine
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Two-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup.
Procedure:
-
Set up a dry two-neck round-bottom flask under a nitrogen atmosphere.
-
In the flask, prepare a suspension of LAH (1.5-2.0 eq) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LAH suspension via a dropping funnel. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench the excess LAH by the slow, sequential dropwise addition of:
-
Water (x mL, where x is the mass of LAH in grams)
-
15% NaOH solution (x mL)
-
Water (3x mL)
-
-
A granular precipitate of aluminum salts will form. Stir the mixture for 15-30 minutes.
-
Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (6-Chloro-4-methylpyridin-3-yl)methanamine.
-
The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
III. Addition of Organometallic Reagents: Formation of Ketones
Grignard reagents and other organometallic compounds readily add to the nitrile group to form ketones after an acidic workup.[12][13][14] This reaction provides a powerful method for carbon-carbon bond formation.
Mechanism Insight: The organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. This forms a stable magnesium salt of an imine (in the case of a Grignard reagent). Subsequent hydrolysis in the presence of acid converts the imine to a ketone.[13][15]
Protocol 4: Synthesis of a Ketone via Grignard Reaction
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
An alkyl or aryl halide (e.g., Bromobenzene)
-
Anhydrous Diethyl Ether or THF
-
Iodine crystal (as an initiator)
-
Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen atmosphere setup.
Procedure: Part A: Preparation of the Grignard Reagent
-
Dry all glassware thoroughly in an oven and assemble a three-neck flask with a reflux condenser and a dropping funnel under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of the alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with the Nitrile
-
Cool the Grignard reagent solution to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture in an ice bath and slowly add a cold, dilute aqueous solution of HCl or H₂SO₄ to hydrolyze the imine intermediate and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by column chromatography or distillation.
IV. [3+2] Cycloaddition: Synthesis of Tetrazoles
The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important scaffolds in medicinal chemistry.[16] This transformation is often catalyzed by zinc salts or carried out with organotin azides.[17][18]
Mechanism Insight: The reaction is a concerted [3+2] cycloaddition between the nitrile (dipolarophile) and the azide (1,3-dipole). The use of a Lewis acid catalyst, such as a zinc salt, can activate the nitrile towards cycloaddition.
Protocol 5: Synthesis of 5-(6-Chloro-4-methylpyridin-3-yl)-1H-tetrazole
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF) or Water
-
Aqueous Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (for quenching)
-
Round-bottom flask, heating mantle, magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (1.0 eq) or ammonium chloride (1.5 eq).
-
Add DMF or water as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC. Caution: Sodium azide is toxic and potentially explosive. Handle with care. Azide-containing reactions should be performed behind a blast shield.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Acidify the mixture with aqueous HCl to pH 2-3 to protonate the tetrazole.
-
The product may precipitate and can be collected by filtration. If no precipitate forms, extract the product with ethyl acetate.
-
To quench any residual azide, the aqueous layer can be treated with an aqueous solution of sodium nitrite.
-
Wash the collected solid or the organic extracts with water, dry, and concentrate to give the crude tetrazole.
-
The product can be purified by recrystallization.
Data Summary
| Transformation | Product | Reagents & Conditions | Typical Yield Range |
| Hydrolysis (Acid) | 6-Chloro-4-methylnicotinic acid | H₂SO₄/H₂O, Reflux | 70-90% |
| Hydrolysis (Base) | 6-Chloro-4-methylnicotinamide | NaOH/EtOH, Reflux | 80-95% |
| Reduction | (6-Chloro-4-methylpyridin-3-yl)methanamine | LiAlH₄, Anhydrous THF, 0°C to RT | 60-85% |
| Grignard Addition | Ketone | RMgX, Anhydrous Ether/THF; then H₃O⁺ | 50-75% |
| Cycloaddition | 5-(6-Chloro-4-methylpyridin-3-yl)-1H-tetrazole | NaN₃, ZnBr₂/DMF, 120°C | 65-85% |
Visualizations
Caption: Key functional group transformations of this compound.
Caption: Experimental workflow for the hydrolysis of the nitrile group.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. 1H-Tetrazole synthesis [organic-chemistry.org]
- 18. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
Purity Profiling of 6-Chloro-4-methylnicotinonitrile: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing two orthogonal analytical methods for the determination of purity and impurity profiling of 6-Chloro-4-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. We present a robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for accurate quantification of the principal component and non-volatile impurities. Complementing this, a Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for the separation and identification of volatile and semi-volatile impurities, offering structural elucidation capabilities. The protocols are designed with an emphasis on the rationale behind methodological choices and are framed within the validation requirements of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Scientific Principles and Method Rationale
The selection of analytical techniques for purity analysis is predicated on the physicochemical properties of the analyte and the potential impurity profile. This compound (C₇H₅ClN₂, MW: 152.58 g/mol [1]) is a moderately polar, heterocyclic compound. A dual-method approach using HPLC and GC-MS provides a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assay and the analysis of non-volatile or thermally labile impurities. The reversed-phase mode (RP-HPLC) is selected due to its versatility in separating compounds of moderate polarity. A C18 stationary phase provides excellent hydrophobic interaction, while a polar mobile phase (e.g., acetonitrile-water mixture) elutes the analyte and its impurities based on their relative polarities. UV detection is suitable as the pyridine ring and nitrile group are chromophoric. This method is the gold standard for quantitative purity determination due to its high precision and accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. The compound is volatilized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluting molecules in a predictable manner, providing a unique "fingerprint" (mass spectrum) for each compound.[2][3] Electron Ionization (EI) is a high-energy technique that yields extensive, reproducible fragmentation, allowing for confident library matching and structural elucidation of unknown impurities.[2] The presence of a chlorine atom is readily identifiable by the characteristic M+2 isotopic peak, which has an intensity approximately one-third that of the molecular ion peak.[4][5]
RP-HPLC Method for Purity Assay
This method is designed for the precise quantification of this compound and the detection of related, non-volatile impurities.
Experimental Protocol: HPLC-UV
2.1.1. Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered.
-
Phosphoric Acid: ACS grade or higher.
-
This compound Reference Standard: Characterized, with known purity.
-
Sample: this compound test article.
-
Filters: 0.45 µm PTFE syringe filters.
2.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
2.1.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution for moderately polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the basicity of the pyridine nitrogen, ensuring a single ionic state and sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B | A gradient is employed to elute impurities with a wide range of polarities while ensuring the main peak is well-resolved. The re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection Wavelength | 270 nm | Chosen to maximize the signal for the analyte while minimizing interference. A DAD can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
2.1.4. Sample Preparation
-
Reference Standard Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Preparation (1000 µg/mL or 1 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for the detection of low-level impurities.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.
Data Analysis and System Suitability
-
Purity Calculation: The purity is determined using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the reference standard solution. The system is deemed suitable for use if it meets the criteria outlined by regulatory guidelines.[6][7]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) | RSD ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the system.[8] |
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
GC-MS Method for Impurity Identification
This method is designed for the separation, identification, and potential quantification of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
3.1.1. Reagents and Materials
-
Dichloromethane (DCM): GC grade or higher.
-
This compound Reference Standard.
-
Sample: this compound test article.
3.1.2. Equipment
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Autosampler.
-
Analytical balance.
-
Volumetric flasks.
3.1.3. GC-MS Conditions
| Parameter | Condition | Rationale |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, standard for GC-MS applications. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading from the main component and ensures sharp peaks. A splitless injection can be used for trace analysis. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | The initial hold allows for focusing of early eluting volatiles. The temperature ramp separates compounds based on boiling point. The final hold ensures elution of any high-boiling point impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard high-energy ionization that produces reproducible, library-searchable fragmentation patterns.[10] |
| Scan Range | 40 - 450 m/z | A wide scan range to capture the molecular ion (152 m/z) and relevant fragment ions of the main peak and potential impurities. |
3.1.4. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Transfer the solution to a GC vial for analysis.
Data Analysis and Interpretation
-
Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Impurity Identification:
-
Examine the mass spectrum of any additional peaks.
-
Identify the molecular ion (M+). Look for the characteristic M+ and M+2 isotope pattern to confirm the presence of one chlorine atom.
-
Analyze the fragmentation pattern. Common losses for this molecule would include Cl (m/z 35/37), CH₃ (m/z 15), and HCN (m/z 27).
-
Compare the obtained spectra against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
-
Quantification: Impurities can be quantified using the area percent method for a semi-quantitative estimate, or by creating a calibration curve with certified reference standards for accurate quantification.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Impurity Identification.
Method Validation Principles
Both the HPLC and GC-MS methods must be validated to ensure they are fit for their intended purpose. Validation should be performed in accordance with ICH Q2(R2) guidelines.[7][8] The validation process provides documented evidence that the method is accurate, precise, and reliable.[11]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradation products). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[12] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] |
| Accuracy | The closeness of test results obtained by the method to the true value. Often determined by spike/recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. (Signal-to-Noise ratio of 3:1 is common).[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1 is common).[11] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, temperature).[7] |
Conclusion
The presented HPLC-UV and GC-MS methods provide a comprehensive, orthogonal approach for the purity analysis of this compound. The HPLC method serves as a precise tool for quantitative purity determination, while the GC-MS method is invaluable for the identification of volatile and process-related impurities. Adherence to the detailed protocols and proper validation according to ICH guidelines will ensure the generation of reliable and defensible data, which is essential for quality control and regulatory submission in the pharmaceutical and chemical industries.
References
- 1. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma | MDPI [mdpi.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-methylnicotinonitrile
This technical support guide is designed for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of 6-Chloro-4-methylnicotinonitrile, a key intermediate in various pharmaceutical and agrochemical applications. Our focus is on improving yield, minimizing impurities, and ensuring reproducible results.
I. Overview of Synthetic Strategies
The successful synthesis of this compound hinges on the careful execution of a multi-step reaction sequence. Two primary routes are commonly employed, each with its own set of advantages and potential challenges.
-
Route 1: From 2,6-Dichloro-4-methylnicotinonitrile. This is the most prevalent and industrially scalable method. It involves the initial synthesis of the dichloro-precursor followed by a selective de-chlorination.
-
Route 2: From 6-Hydroxy-4-methylnicotinonitrile. This approach involves the direct chlorination of a hydroxyl group on the pyridine ring. While seemingly more direct, it can present challenges in controlling selectivity and preventing side reactions.
This guide will provide detailed troubleshooting for both pathways, enabling you to identify and resolve issues effectively.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems that may arise during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Route 1: Synthesis via 2,6-Dichloro-4-methylnicotinonitrile
A. Synthesis of 2,6-Dichloro-4-methylnicotinonitrile
A common precursor for this route is 2,6-dihydroxy-4-methyl-nicotinonitrile, which is chlorinated using an excess of a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2].
Question 1: My yield of 2,6-dichloro-4-methylnicotinonitrile is consistently low. What are the likely causes?
Answer: Low yields in this chlorination step can often be attributed to several factors:
-
Incomplete Reaction: The conversion of the dihydroxy compound to the dichloro product requires harsh conditions. Insufficient heating or a short reaction time will result in a mixture of mono- and di-chlorinated products, along with unreacted starting material.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. The presence of moisture in the starting material, solvent, or reaction vessel will consume the reagent and reduce the efficiency of the chlorination.
-
Sub-optimal Reagent Ratio: An insufficient excess of POCl₃ may not be enough to drive the reaction to completion.
-
Difficult Work-up: The quenching of the reaction mixture with ice/water must be done carefully to avoid hydrolysis of the product back to the hydroxy- or oxo- forms.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous starting materials and solvents.
-
Optimize Reaction Temperature and Time: The reaction typically requires heating at high temperatures (e.g., 120-180°C) for several hours[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Increase Excess of POCl₃: A larger excess of POCl₃ can help to drive the reaction to completion. A common protocol uses a significant excess of POCl₃, which also acts as the solvent[1].
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat and precipitate the product. This minimizes the risk of hydrolysis.
B. Selective Dechlorination of 2,6-Dichloro-4-methylnicotinonitrile
The key to obtaining a high yield of this compound is the selective removal of the chlorine atom at the 2-position. This is typically achieved through catalytic hydrogenation.
Question 2: My selective dechlorination is not selective, and I am getting a mixture of mono- and di-dechlorinated products, as well as the starting material.
Answer: Achieving high selectivity in the mono-dechlorination of 2,6-dichloro-4-methylnicotinonitrile is a significant challenge. The following factors are critical:
-
Catalyst Choice and Loading: The type of catalyst and its loading are crucial. Palladium on carbon (Pd/C) is a common choice for such transformations. The activity of the catalyst will influence the selectivity. A highly active catalyst may lead to over-reduction.
-
Hydrogen Pressure: High hydrogen pressure can favor the complete dechlorination to 4-methylnicotinonitrile.
-
Reaction Time: Prolonged reaction times will increase the likelihood of over-reduction.
-
Solvent and Additives: The choice of solvent and the presence of additives (e.g., a base to neutralize the HCl formed) can significantly impact the selectivity.
Troubleshooting Steps:
-
Catalyst Screening: If over-reduction is an issue, consider a less active catalyst or reduce the catalyst loading. Experiment with different Pd/C catalysts (e.g., 5% or 10% Pd).
-
Optimize Hydrogen Pressure: Start with a lower hydrogen pressure and gradually increase it to find the optimal balance between reaction rate and selectivity.
-
Monitor the Reaction Closely: Track the progress of the reaction by TLC or GC-MS to stop it once the desired product is maximized.
-
Use of a Base: The addition of a stoichiometric amount of a base, such as sodium acetate or triethylamine, can neutralize the HCl generated during the reaction and may improve selectivity.
Question 3: The reaction is very slow or does not proceed at all.
Answer: A stalled reaction can be due to:
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure the 2,6-dichloro-4-methylnicotinonitrile is of high purity.
-
Inactive Catalyst: The catalyst may be old or have been improperly stored. Use a fresh batch of catalyst.
-
Insufficient Hydrogen Pressure or Agitation: Ensure adequate hydrogen supply and vigorous stirring to ensure good mass transfer.
Troubleshooting Steps:
-
Purify the Starting Material: Recrystallize the 2,6-dichloro-4-methylnicotinonitrile before the hydrogenation step.
-
Use a Fresh Catalyst: Always use a fresh and active catalyst.
-
Check the Reaction Setup: Ensure the reaction vessel is properly sealed and that there is a positive hydrogen pressure. Increase the stirring speed to improve the mixing of the catalyst, substrate, and hydrogen.
Route 2: Synthesis via 6-Hydroxy-4-methylnicotinonitrile
This route involves the chlorination of 6-Hydroxy-4-methylnicotinonitrile, which can exist in tautomeric equilibrium with 4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Question 4: The chlorination of my 6-hydroxy-4-methylnicotinonitrile is giving a low yield and multiple byproducts.
Answer: The chlorination of hydroxypyridines can be challenging due to the reactivity of the pyridine ring and the potential for side reactions.
-
Choice of Chlorinating Agent: Strong chlorinating agents like POCl₃ can lead to the formation of polychlorinated byproducts.
-
Reaction Temperature: High temperatures can promote side reactions and decomposition of the product.
-
Tautomerization: The starting material exists as a mixture of tautomers, which can affect the reactivity and the product distribution.
Troubleshooting Steps:
-
Milder Chlorinating Agents: Consider using milder chlorinating agents such as phosphorus pentachloride (PCl₅) in a suitable solvent, or a combination of POCl₃ and PCl₅[3].
-
Control the Reaction Temperature: Start with a lower temperature and gradually increase it while monitoring the reaction progress. This can help to minimize the formation of byproducts.
-
Optimize the Reaction Conditions: Experiment with different solvents and reaction times to find the optimal conditions for the desired transformation.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available 2,6-dichloro-4-methylnicotinonitrile, and does it need to be purified before use?
A1: The purity of commercially available 2,6-dichloro-4-methylnicotinonitrile is typically around 97%[4][5]. For sensitive reactions like selective catalytic hydrogenation, it is highly recommended to purify the starting material by recrystallization to remove any potential catalyst poisons.
Q2: How can I effectively purify the final product, this compound?
A2: The purification of this compound will depend on the nature of the impurities. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from unreacted starting materials and byproducts with different polarities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a highly pure crystalline product.
Q3: Are there any specific safety precautions I should take when working with phosphorus oxychloride?
A3: Yes, phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure that all glassware is dry and that the reaction is conducted under an inert atmosphere.
Q4: Can I use other methods for the selective dechlorination of 2,6-dichloro-4-methylnicotinonitrile?
A4: While catalytic hydrogenation is the most common method, other reducing agents could potentially be explored. However, these may present their own challenges in terms of selectivity and handling. Catalytic transfer hydrogenation is another viable option.
IV. Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile
This protocol is based on a general procedure for the chlorination of dihydroxypyridines[1][2].
Reagents and Equipment:
-
2,6-dihydroxy-4-methyl-nicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Crushed ice
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 2,6-dihydroxy-4-methyl-nicotinonitrile in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 120-180°C) and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain 2,6-dichloro-4-methylnicotinonitrile.
Protocol 2: Selective Catalytic Hydrogenation of 2,6-Dichloro-4-methylnicotinonitrile
This is a general protocol and may require optimization for specific catalysts and equipment.
Reagents and Equipment:
-
2,6-dichloro-4-methylnicotinonitrile
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Methanol or another suitable solvent
-
Sodium acetate (optional, as a base)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve the 2,6-dichloro-4-methylnicotinonitrile in a suitable solvent like methanol.
-
If using a base, add a stoichiometric equivalent of sodium acetate.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (start with a low pressure, e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the desired level of conversion is achieved, stop the reaction, and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
V. Visualizations
Workflow for the Synthesis of this compound via Route 1
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield in Selective Dechlorination
Caption: Troubleshooting low yield in selective dechlorination.
VI. References
-
ChemicalBook. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis. --INVALID-LINK--
-
Guidechem. 2,6-Dichloro-4-methylnicotinonitrile 875-35-4 wiki. --INVALID-LINK--
-
ChemicalBook. 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis. --INVALID-LINK--
-
Benchchem. managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. --INVALID-LINK--
-
ChemicalBook. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4. --INVALID-LINK--
-
Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. --INVALID-LINK--
-
Lookchem. Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile. --INVALID-LINK--
-
Sigma-Aldrich. 2,6-Dichloro-4-methylnicotinonitrile 97 875-35-4. --INVALID-LINK--
-
PubChem. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737. --INVALID-LINK--
-
BLD Pharm. 2091802-98-9|6-Chloro-4,5-dimethylnicotinonitrile. --INVALID-LINK--
-
ChemicalBook. 4-CHLORO-6-METHYLNICOTINONITRILE | 38875-76-2. --INVALID-LINK--
-
BLD Pharm. 1805113-34-1|6-Chloro-4-hydroxynicotinonitrile. --INVALID-LINK--
-
Amerigo Scientific. 2,6-Dichloro-4-methylnicotinonitrile (97%). --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]
- 3. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 4. 2,6-ジクロロ-4-メチルニコチノニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,6-Dichloro-4-methylnicotinonitrile (97%) - Amerigo Scientific [amerigoscientific.com]
common side products in 6-Chloro-4-methylnicotinonitrile reactions and their removal
Welcome to the technical support center for the synthesis and purification of 6-Chloro-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to address specific issues you might encounter. We will delve into the origins of common side products and provide actionable protocols for their removal.
Section 1: Issues Related to Incomplete Chlorination
Question 1: I'm observing a significant amount of a less polar impurity in my crude this compound product. What could it be and how do I remove it?
This is a common issue, and the less polar impurity is likely unreacted starting material, such as 4-methyl-6-hydroxynicotinonitrile, or an incompletely chlorinated intermediate. This typically occurs when using chlorinating agents like phosphorus oxychloride (POCl₃) if the reaction conditions are not optimal.
Causality: The conversion of a hydroxyl group to a chloride on the pyridine ring is a nucleophilic substitution reaction that requires sufficient temperature and reaction time for completion. Insufficient reagent or quenching the reaction prematurely can lead to the persistence of the starting material.
Troubleshooting & Removal Protocol:
1. Reaction Optimization:
-
Increase Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. An excess (1.5 to 2.0 equivalents) can often drive the reaction to completion.
-
Elevate Reaction Temperature: Chlorination of hydroxypyridines often requires high temperatures, sometimes in the range of 110-180°C[1][2].
-
Prolong Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material before work-up.
2. Purification Strategy: Column Chromatography
-
Principle: The polarity difference between the hydroxyl-containing starting material and the chlorinated product allows for efficient separation by silica gel chromatography.
-
Step-by-Step Protocol:
-
Prepare a silica gel column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the ethyl acetate concentration).
-
The desired this compound will elute before the more polar starting material. Collect fractions and analyze by TLC or HPLC to pool the pure product.
-
Section 2: Dealing with Hydrolysis-Related Side Products
Question 2: My final product shows a more polar impurity that is difficult to remove. What is its likely identity and how can I get rid of it?
A more polar impurity is often the result of hydrolysis of the nitrile group, leading to the formation of 6-Chloro-4-methylnicotinamide or, in more extreme cases, 6-Chloro-4-methylnicotinic acid.
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during the reaction work-up. Quenching a reaction involving reagents like POCl₃ with water or ice can create a highly acidic environment, promoting nitrile hydrolysis[3]. Similarly, basic washes can also lead to this side reaction.
Troubleshooting & Removal Protocol:
1. Work-up Modification:
-
Controlled Quenching: Instead of quenching directly into a large volume of water, consider a reverse quench by slowly adding the reaction mixture to a cooled, saturated sodium bicarbonate solution to maintain a less acidic pH.
-
Temperature Control: Keep the temperature low during the work-up to minimize the rate of hydrolysis.
2. Purification Strategy: Acid-Base Extraction
-
Principle: If the impurity is the carboxylic acid, its acidic nature allows for selective extraction into a basic aqueous solution.
-
Step-by-Step Protocol:
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the purified product. Note: If the amide is the impurity, column chromatography as described in Section 1 is the more effective removal method due to its similar neutrality to the desired product.
-
Section 3: Managing Isomeric Impurities
Question 3: I started my synthesis from 2,6-dichloro-4-methylnicotinonitrile and I'm seeing an isomeric impurity in my final product. How can I separate these isomers?
When synthesizing this compound from a di-chlorinated precursor via nucleophilic substitution (e.g., with a reducing agent to selectively remove one chlorine), the formation of the isomeric 2-Chloro-4-methylnicotinonitrile is a common side product.
Causality: The two chlorine atoms on the 2,6-dichloro-4-methylnicotinonitrile precursor have different reactivities. While the chlorine at the 6-position is generally more susceptible to nucleophilic attack, the selectivity is not always perfect, leading to a mixture of isomers.
Troubleshooting & Removal Protocol:
1. Reaction Optimization:
-
Controlled Reagent Addition: Slow, controlled addition of the nucleophile or reducing agent at a lower temperature can enhance the selectivity of the reaction.
2. Purification Strategy: Preparative HPLC or Fractional Crystallization
-
Preparative HPLC:
-
Principle: Isomers often have slightly different polarities and interactions with the stationary phase, allowing for their separation using high-resolution chromatography.
-
Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development[4].
-
-
Fractional Crystallization:
-
Principle: Isomers can have different solubilities in specific solvents.
-
Method: This is a more empirical approach. Experiment with different solvents to find one in which the desired isomer is significantly less soluble than the undesired one, allowing it to crystallize out upon cooling.
-
Section 4: Addressing Dechlorination Side Products
Question 4: I have identified 4-methylnicotinonitrile as an impurity. How is this formed and what is the best way to remove it?
The presence of 4-methylnicotinonitrile indicates that complete dechlorination has occurred as a side reaction.
Causality: Dechlorination can happen under certain reductive conditions, for example, during catalytic hydrogenation if the reaction is not selective, or in the presence of certain metals and bases[5][6].
Troubleshooting & Removal Protocol:
1. Reaction Condition Control:
-
Selective Catalysts: If using catalytic hydrogenation for a selective dechlorination, choose a catalyst and conditions known for their selectivity, such as palladium on carbon with a carefully controlled amount of hydrogen[7].
2. Purification Strategy: Column Chromatography
-
Principle: The dechlorinated product, 4-methylnicotinonitrile, is significantly more polar than the chlorinated product.
-
Method: A standard silica gel column chromatography with a hexane/ethyl acetate eluent system, as described in Section 1, will effectively separate the more polar dechlorinated side product from the desired this compound.
Summary of Impurities and Removal Methods
| Side Product | Likely Origin | Recommended Removal Method |
| 4-methyl-6-hydroxynicotinonitrile | Incomplete chlorination | Column Chromatography |
| 6-Chloro-4-methylnicotinamide | Partial hydrolysis of nitrile | Column Chromatography |
| 6-Chloro-4-methylnicotinic acid | Complete hydrolysis of nitrile | Acid-Base Extraction |
| 2-Chloro-4-methylnicotinonitrile | Non-selective reaction on di-chloro precursor | Preparative HPLC, Fractional Crystallization |
| 4-methylnicotinonitrile | Complete dechlorination | Column Chromatography |
Visualizing Reaction Pathways and Troubleshooting
Formation of Common Side Products
Caption: Potential pathways for the formation of common side products during the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting and purifying this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
troubleshooting guide for the synthesis of 6-Chloro-4-methylnicotinonitrile
Welcome to the technical support center for the synthesis of 6-Chloro-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this specific synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can achieve a successful and reproducible outcome.
Introduction to the Synthesis
The targeted synthesis of this compound, a key building block in the development of various pharmaceutical agents, presents a unique set of challenges. Unlike the more straightforward synthesis of its di-chlorinated counterpart, achieving selective mono-chlorination requires careful control of the reaction sequence and conditions. A robust and reliable method for this transformation is the Sandmeyer reaction, which allows for the regioselective introduction of a chlorine atom.[1][2][3] This guide will focus on the troubleshooting aspects of a synthetic route commencing from 6-amino-4-methylnicotinonitrile.
Synthetic Pathway Overview
The conversion of 6-amino-4-methylnicotinonitrile to this compound via the Sandmeyer reaction involves two critical stages: the diazotization of the primary aromatic amine, followed by the copper(I) chloride-mediated displacement of the diazonium group with a chloride ion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My diazotization reaction is not proceeding to completion, or I am observing decomposition of the diazonium salt. What are the likely causes and solutions?
A1: Incomplete diazotization or premature decomposition of the diazonium salt is a frequent hurdle. The stability of the diazonium salt is paramount and is highly sensitive to temperature.
Core Causality:
-
Temperature Control: The diazonium salt is thermally unstable and will decompose rapidly at elevated temperatures, leading to a complex mixture of byproducts and a significant reduction in yield.
-
Nitrous Acid Instability: Nitrous acid, generated in situ from sodium nitrite and a strong acid, is also unstable and decomposes if not used promptly.
Troubleshooting Steps:
| Potential Issue | Underlying Cause | Recommended Solution |
| Incomplete Diazotization | Insufficient acid or sodium nitrite. | Ensure at least 3 equivalents of acid are used: one to protonate the amine, one to react with sodium nitrite, and one to maintain an acidic medium. Use a slight excess (1.1-1.2 equivalents) of sodium nitrite. |
| Reaction Mixture Warming | Exothermic reaction. | Maintain a strict temperature range of 0-5 °C throughout the addition of the sodium nitrite solution. Use an ice-salt bath for more efficient cooling if necessary. |
| Brown Fumes (NOx) Observed | Decomposition of nitrous acid. | Add the sodium nitrite solution slowly and sub-surface to ensure it reacts with the protonated amine before it can decompose. |
| Precipitation of Starting Material | Poor solubility of the amine salt. | Ensure vigorous stirring to maintain a fine suspension. The amine salt will dissolve as it reacts to form the more soluble diazonium salt. |
Q2: The yield of the Sandmeyer reaction is low, and I have a significant amount of side-product formation. How can I optimize this step?
A2: Low yields in the Sandmeyer reaction often point to issues with the copper(I) catalyst, the reaction conditions, or competing side reactions.
Core Causality:
-
Catalyst Activity: The catalytic activity of copper(I) chloride is crucial. Oxidation to copper(II) will impede the desired single-electron transfer mechanism.
-
Side Reactions: The aryl radical intermediate can participate in undesired reactions, such as reaction with water to form the corresponding phenol (6-hydroxy-4-methylnicotinonitrile) or dimerization to form biphenyl impurities.
Troubleshooting Steps:
| Potential Issue | Underlying Cause | Recommended Solution |
| Low Product Yield | Inactive Cu(I) catalyst. | Use freshly prepared or high-purity copper(I) chloride. If the CuCl is greenish (indicating oxidation), it can be purified by washing with dilute acid followed by ethanol and ether. |
| Insufficient CuCl. | While catalytic, using a stoichiometric amount of CuCl is often recommended for improved reactivity.[2] | |
| Formation of Phenolic Impurity | Reaction with water. | Ensure the diazonium salt solution is added to the CuCl solution and not the other way around. This maintains a high concentration of the desired nucleophile (chloride) relative to water. |
| Dark, Tarry Byproducts | Radical polymerization or decomposition. | Maintain a controlled temperature during the addition of the diazonium salt to the CuCl solution. Gentle warming may be required to drive the reaction to completion after the initial addition. |
Q3: I am struggling to purify the final product. What are the recommended purification strategies?
A3: The purification of this compound can be complicated by the presence of structurally similar impurities. A multi-step purification approach is often necessary.
Core Causality:
-
Polar Impurities: Unreacted starting materials or the phenolic byproduct can be difficult to separate.
-
Non-polar Impurities: Biphenyl or other dimeric byproducts may be present.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture by pouring it into water. This will precipitate the crude product.
-
Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash: Wash the combined organic layers with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: The most effective method for separating the desired product from closely related impurities is silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent final step to obtain a highly pure product.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key stages of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for the synthesis.
References
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 6-Chloro-4-methylnicotinonitrile
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 6-chloro-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The following content is structured in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of nucleophilic substitution on this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNA-) mechanism. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, facilitates the attack of a nucleophile.[1][2] The electron-withdrawing nitrile (-CN) group and the chloro (-Cl) substituent further activate the ring towards nucleophilic attack. The reaction typically follows a two-step addition-elimination pathway where the nucleophile first adds to the carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex), which is resonance-stabilized.[3] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.[3]
Q2: Which positions on the this compound ring are most susceptible to nucleophilic attack?
A2: In pyridines, the positions ortho and para (C2, C4, and C6) to the ring nitrogen are the most electrophilic and thus most susceptible to nucleophilic attack.[2][4][5] For this compound, the chlorine atom is at the C6 position, which is an activated site. The presence of the electron-withdrawing nitrile group at C3 further influences the electron distribution, but the primary site of substitution will be the carbon atom bonded to the chlorine, as chlorine is a good leaving group in this context.[6]
Q3: What are common nucleophiles used for this reaction, and what are their relative reactivities?
A3: A variety of strong nucleophiles can be employed.[7] The choice of nucleophile will significantly impact the reaction conditions required. Common classes of nucleophiles include:
-
Amines (R-NH₂): Both primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of 6-amino-4-methylnicotinonitrile derivatives.[8] They are generally very reactive.
-
Alkoxides (R-O⁻): Generated from alcohols in the presence of a base, alkoxides react to form 6-alkoxy-4-methylnicotinonitrile ethers. Their reactivity is dependent on the steric hindrance of the alcohol.
-
Thiols (R-SH): In the presence of a base, thiols are converted to highly nucleophilic thiolates (R-S⁻), which readily displace the chloride to form 6-thioether-4-methylnicotinonitrile derivatives.[9]
The general order of nucleophilicity is R-S⁻ > R₂N⁻ > R-O⁻.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q4: I am observing very low or no formation of my desired product. What are the potential causes and how can I troubleshoot this?
A4: Low to no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation & Recommended Actions |
| Insufficient Reaction Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the intermediate.[8] Action: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS. |
| Inappropriate Solvent | Polar aprotic solvents such as DMF, DMSO, NMP, or Cyrene are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[10] Protic solvents (e.g., alcohols, water) can solvate and deactivate the nucleophile. Action: If using a non-polar or protic solvent, switch to a polar aprotic solvent. Ensure the solvent is anhydrous, especially when using strong bases. |
| Weak Nucleophile or Insufficient Activation | For nucleophiles like alcohols and thiols, a base is required to generate the more potent alkoxide or thiolate.[9][11] The strength of the base should be sufficient to deprotonate the nucleophile. Action: For alcohols, consider using a stronger base like sodium hydride (NaH) instead of an amine base. For thiols, triethylamine (Et₃N) is often sufficient, but a stronger base may be needed for less acidic thiols.[12] |
| Poor Quality of Reagents | The starting material, this compound, may be impure. The nucleophile or base may have degraded over time. Action: Verify the purity of the starting materials by NMR or melting point. Use freshly opened or purified reagents. |
| Moisture in the Reaction | Water can react with strong bases and can also protonate the nucleophile, reducing its efficacy. Action: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Formation of Side Products
Q5: I am observing significant formation of side products. What are the common side reactions and how can they be minimized?
A5: Side product formation can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Explanation & Recommended Actions |
| Reaction with the Nitrile Group | Strong nucleophiles, particularly under harsh conditions, can potentially react with the nitrile group. Action: Use milder reaction conditions (lower temperature, shorter reaction time). Employ a slight excess of the nucleophile rather than a large excess. |
| Dimerization or Polymerization | Some nucleophiles or the product itself may be susceptible to self-condensation or polymerization, especially at high temperatures. Action: Lower the reaction temperature. Consider a more dilute reaction mixture. |
| Solvent Decomposition | Solvents like DMF can decompose at high temperatures, especially in the presence of strong bases, to generate dimethylamine, which can act as a nucleophile. Action: Use a more stable solvent like DMSO or NMP for high-temperature reactions. Alternatively, explore greener solvents like Cyrene, but be mindful of its potential for polymerization in the presence of a base, which can be mitigated by shorter reaction times.[10] |
Q6: How can I effectively monitor the progress of my reaction to optimize conditions and minimize side products?
A6: Real-time monitoring is crucial for optimizing reaction conditions.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any side products.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides information on the molecular weight of the components in the reaction mixture.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing by ¹H NMR can provide a clear picture of the product-to-starting material ratio.
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol describes a general method for the reaction of this compound with an amine.
Caption: General workflow for the amination of this compound.
Protocol 2: General Procedure for Alkoxylation
This protocol provides a general method for the reaction with an alcohol.
-
Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.5-2.0 eq) and an anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Base Addition: Cool the mixture in an ice bath and add a strong base such as sodium hydride (NaH, 1.2-1.5 eq) portion-wise. Allow the mixture to stir for 30 minutes to an hour to ensure complete formation of the alkoxide.[11]
-
Substrate Addition: Add a solution of this compound (1 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-100 °C, monitoring by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, cool to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary
The choice of reaction conditions can significantly affect the outcome. The following table provides a summary of typical conditions for different nucleophiles.
| Nucleophile | Typical Base | Typical Solvent | Typical Temperature | Product Example |
| Primary/Secondary Amine | K₂CO₃, Et₃N | DMF, DMSO, NMP | 80-120 °C | 6-Amino-4-methylnicotinonitrile[14][15] |
| Alcohol | NaH, K₂CO₃ | THF, DMF | 60-100 °C | 6-Alkoxy-4-methylnicotinonitrile |
| Thiol | Et₃N, K₂CO₃ | DMF, Acetonitrile | 50-80 °C | 6-(Alkylthio)-4-methylnicotinonitrile |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution of Heteroaromatics Flashcards by Niamh Steadman [brainscape.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of 4-thiouridine, 6-thioinosine, and 6-thioguanosine 3',5'-O-bisphosphates as donor molecules for RNA ligation and their application to the synthesis of photoactivatable TMG-capped U1 snRNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 12. scispace.com [scispace.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. 6-Amino-4-methylnicotinonitrile | [frontierspecialtychemicals.com]
- 15. 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to avoid decomposition of 6-Chloro-4-methylnicotinonitrile during reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6-Chloro-4-methylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. We understand that managing the stability of halogenated heterocycles is critical for reaction success. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent the decomposition of this compound in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The decomposition of this compound is primarily driven by its chemical structure: a pyridine ring activated by an electron-withdrawing nitrile group, making it susceptible to specific reactions. The main degradation pathways are:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is a leaving group. The pyridine ring, especially with the electron-withdrawing nitrile (-CN) group, is electron-deficient and highly susceptible to attack by nucleophiles.[1] Common nucleophiles like water (hydrolysis), alcohols (alkoxylation), or amines can displace the chloride, leading to unwanted byproducts such as 6-hydroxy, 6-alkoxy, or 6-amino derivatives. The reaction rate is significantly accelerated by electron-withdrawing groups on the ring.[1][2]
-
Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can undergo hydrolysis under either strong acidic or basic conditions to form a carboxylic acid or an amide intermediate.[3] This is a common failure mode in reactions that require pH extremes or extended aqueous work-ups.
-
Thermal Decomposition: Like many organic molecules, excessive heat can cause decomposition. For chlorinated compounds, this can lead to the release of hazardous gases such as hydrogen chloride (HCl), chlorine, and various nitrogen oxides.[4][5] While the compound is a stable solid at room temperature, prolonged heating during reactions should be carefully controlled.[6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Page loading... [guidechem.com]
managing impurities in the starting materials for 6-Chloro-4-methylnicotinonitrile synthesis
Introduction: The successful synthesis of 6-Chloro-4-methylnicotinonitrile, a critical intermediate in pharmaceutical and agrochemical development, is fundamentally dependent on the quality of its starting materials. The presence of even trace-level impurities can lead to significant issues, including reduced yields, formation of difficult-to-separate byproducts, and inconsistent reaction outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers in managing the purity of their starting materials, ensuring robust and reproducible synthetic outcomes.
Section 1: Understanding the Critical Starting Material
A predominant and efficient synthetic route to this compound involves the selective manipulation of a key precursor: 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4) [1][2]. The purity of this dichlorinated intermediate is paramount, as impurities present at this stage will directly impact the final product's quality.
The synthesis of 2,6-Dichloro-4-methylnicotinonitrile itself often starts from 2,6-dihydroxy-4-methyl-nicotinonitrile, which is subsequently chlorinated using reagents like phosphorus oxychloride (POCl₃)[1][3]. This process is a primary source of potential impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to screen for in my 2,6-Dichloro-4-methylnicotinonitrile starting material?
A1: Based on its synthetic origin, several classes of impurities can be present. The most critical to identify and quantify are:
-
Unreacted Precursors: Residual 2,6-dihydroxy-4-methyl-nicotinonitrile from incomplete chlorination[3].
-
Reaction Intermediates: Monochloro-hydroxy species (e.g., 2-chloro-6-hydroxy-4-methylnicotinonitrile). These are particularly problematic as they can lead to isomeric byproducts in your subsequent reaction.
-
Isomeric Impurities: Formation of other dichlorinated isomers during the synthesis of the precursor.
-
Residual Reagents: Traces of the chlorinating agent (e.g., phosphorus-based compounds) which can poison catalysts in downstream steps[4].
-
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide, although less common under standard storage conditions.
The presence of these impurities can significantly affect the safety and efficacy of the final pharmaceutical products[5].
Q2: My synthesis of this compound is giving a low yield. How can I determine if the starting material is the cause?
A2: Low yields are a common problem stemming from impure starting materials[6]. First, perform a comprehensive analysis of your 2,6-Dichloro-4-methylnicotinonitrile batch. Pay close attention to the presence of hydroxylated impurities (unreacted precursors or intermediates). These compounds can consume reagents or participate in side reactions, directly lowering the yield of your target molecule. An inadequate amount of a key reagent in a subsequent step, due to its consumption by an impurity, is a frequent cause of incomplete reactions[7].
Q3: I've detected an unknown peak in the HPLC analysis of my starting material. What is the recommended workflow for identification?
A3: A systematic approach is crucial for identifying unknown impurities.
-
Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, offering the first clue to its identity.
-
Comparative Analysis: Compare the molecular weight to potential impurities listed in Table 1. For instance, a mass corresponding to the starting material plus an oxygen atom and minus a chlorine atom could indicate a monochloro-hydroxy species.
-
Isolation & NMR: If the impurity is present in sufficient quantity (>0.1%), consider preparative HPLC to isolate it. Subsequent structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for unambiguous identification[8].
-
Forced Degradation: In some cases, subjecting the pure starting material to harsh conditions (acid, base, heat, oxidation) can intentionally generate degradation products. Matching the retention time of your unknown peak to a peak in the forced degradation study can help identify it as a degradant.
Q4: Are there established purity thresholds for starting materials in pharmaceutical synthesis?
A4: While specific thresholds are product-dependent, regulatory bodies emphasize that manufacturing steps impacting the impurity profile of the final drug substance should be included in the registered process[9]. This means that any impurity in the starting material that is carried through to the final product must be controlled. For non-mutagenic impurities, levels are often guided by ICH Q3A/B standards, typically with an identification threshold of 0.10-0.15%. However, for potentially mutagenic impurities, much stricter controls are required[5]. It is best practice to ensure starting materials are as pure as feasible, often >98% by HPLC, with critical impurities controlled at much lower levels.
Section 3: Troubleshooting Guides
This section addresses specific issues you may encounter and provides a logical path to resolution.
Guide 1: Issue - Presence of Unwanted Isomers in the Final Product
-
Root Cause: The most likely cause is the presence of isomeric impurities (e.g., monochloro-hydroxy species) in the 2,6-Dichloro-4-methylnicotinonitrile starting material. These react alongside the main component to produce isomers of this compound that are often difficult to separate.
-
Troubleshooting Steps:
-
High-Resolution Analysis: Employ a high-resolution, gradient HPLC method to analyze the starting material. Isomers may co-elute under standard isocratic conditions.
-
Method Development: If co-elution is suspected, develop a new HPLC method. Experiment with different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers to achieve separation[8].
-
Purification: If the starting material is contaminated, it must be purified before use. Recrystallization is often the most effective and scalable method for removing isomeric impurities[10]. If recrystallization is unsuccessful, column chromatography on silica gel can be used[11].
-
Guide 2: Issue - Inconsistent Reaction Times and Catalyst Deactivation
-
Root Cause: This is often caused by non-organic, process-related impurities in the starting material. Residual phosphorus compounds from the chlorination step or trace metals can act as catalyst poisons in subsequent reactions (e.g., hydrogenations, cross-couplings).
-
Troubleshooting Steps:
-
Elemental Analysis: If catalyst poisoning is suspected, perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the starting material to screen for problematic metals.
-
Aqueous Work-up: Before use, dissolve the starting material in a suitable organic solvent (e.g., dichloromethane) and wash it with a mild aqueous base (like sodium bicarbonate solution) followed by brine[8]. This can remove acidic, water-soluble impurities.
-
Activated Carbon Treatment: Stirring a solution of the starting material with activated carbon can effectively scavenge many organic and inorganic impurities. Filter the carbon and recrystallize the material from the filtrate.
-
Section 4: Data Presentation & Protocols
Data Tables
Table 1: Potential Impurities in 2,6-Dichloro-4-methylnicotinonitrile (Starting Material)
| Impurity Name | Chemical Structure | Potential Source | Impact on Synthesis |
|---|---|---|---|
| 2,6-dihydroxy-4-methyl-nicotinonitrile | C₇H₆N₂O₂ | Unreacted precursor from chlorination step[1]. | Reacts with downstream reagents, lowers yield, introduces polar byproducts. |
| 2-chloro-6-hydroxy-4-methylnicotinonitrile | C₇H₅ClN₂O | Incomplete chlorination intermediate. | Forms unwanted isomers of the final product, complicating purification. |
| Isomeric Dichloro Species | C₇H₄Cl₂N₂ | Non-regioselective synthesis of the pyridine core. | Leads to isomeric final products that may have different biological activity and toxicity. |
| Residual Phosphorus Compounds | (Varies) | Byproducts from using POCl₃ as a chlorinating agent[3]. | Can poison catalysts (e.g., Palladium, Nickel) in subsequent steps. |
| 2,6-Dichloro-4-methylnicotinamide | C₇H₅Cl₂N₂O | Hydrolysis of the nitrile group. | Can form different sets of byproducts under reaction conditions. |
Table 2: Recommended Analytical Methodologies for Impurity Profiling
| Technique | Purpose | Typical Conditions |
|---|---|---|
| HPLC-UV | Quantification of known and unknown impurities. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at ~254 nm[8]. |
| LC-MS | Identification of unknown impurities. | Same as HPLC, coupled to a mass spectrometer (e.g., Q-TOF or Triple Quad). |
| GC-MS | Analysis of volatile impurities and residual solvents. | Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Mass Spectrometry[12]. |
| ¹H & ¹³C NMR | Structural elucidation of the starting material and isolated impurities. | Solvent: CDCl₃ or DMSO-d₆. Frequency: ≥400 MHz for ¹H. |
| FTIR | Functional group analysis to detect impurities like -OH or -COOH. | KBr pellet or ATR. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of 2,6-Dichloro-4-methylnicotinonitrile
-
Preparation of Standard/Sample: Accurately weigh ~10 mg of the material and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Integrate all peaks and calculate the area percentage to determine the purity profile.
Protocol 2: Lab-Scale Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of the impure 2,6-Dichloro-4-methylnicotinonitrile (~20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the impure material with stirring until it is fully dissolved. Use the minimum amount of solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Analyze the purified material by HPLC to confirm the removal of impurities.
Section 5: Visualization of Workflows
Diagram 1: Workflow for Qualifying a New Batch of Starting Material
Caption: Decision workflow for qualifying new starting material batches.
Diagram 2: Troubleshooting Low Yield in Final Synthesis
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]
- 2. 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions Involving 6-Chloro-4-methylnicotinonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers utilizing 6-chloro-4-methylnicotinonitrile in cross-coupling reactions. As a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors, successful and efficient coupling is paramount. This guide is designed to address common challenges and provide actionable solutions based on established scientific principles and field-proven insights.
I. Introduction to Cross-Coupling with this compound
This compound is a versatile heterocyclic compound frequently employed in medicinal chemistry. Its chlorine atom at the 6-position is susceptible to displacement via various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. However, the electron-deficient nature of the pyridine ring and the presence of the nitrile group can present unique challenges in catalyst selection and reaction optimization.
This guide will focus on three commonly employed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing low to no conversion of my this compound in a Suzuki-Miyaura reaction. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Suzuki-Miyaura coupling involving this substrate can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst Activity: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.
-
Recommendation: Switch to a more active catalyst system. For instance, instead of Pd(PPh₃)₄, consider using a pre-catalyst like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These Buchwald ligands are known to be effective for coupling with heteroaryl chlorides.
-
-
Incorrect Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.
-
Recommendation: A moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good starting points. If you are using a boronic ester, a stronger base like potassium phosphate (K₃PO₄) might be required.
-
-
Solvent Effects: The solvent must be able to dissolve the reactants and be stable at the reaction temperature.
-
Recommendation: A mixture of a polar aprotic solvent like dioxane or THF with water is a standard choice for Suzuki couplings. Ensure the solvent is anhydrous if using sensitive reagents.
-
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition of the C-Cl bond.
-
Recommendation: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C, while monitoring for product formation and potential decomposition.
-
Question 2: I am seeing significant formation of a homo-coupled product from my boronic acid. How can I minimize this side reaction?
Answer:
Homo-coupling of the boronic acid is a common side reaction, particularly at elevated temperatures or when the catalytic cycle is slow.
-
Lower the Catalyst Loading: Using a high concentration of the palladium catalyst can sometimes promote side reactions. Try reducing the catalyst loading to 1-2 mol %.
-
Control the Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the this compound. This can help drive the desired cross-coupling reaction.
-
Degas the Reaction Mixture Thoroughly: Oxygen can contribute to the decomposition of the catalyst and promote homo-coupling. Ensure your solvent and reaction setup are properly degassed with an inert gas like argon or nitrogen.
Recommended Protocol for a General Suzuki-Miyaura Coupling
| Parameter | Recommendation |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) |
| Ligand | SPhos or XPhos (2-4 mol %) |
| Base | K₃PO₄ (2-3 equivalents) |
| Boronic Acid/Ester | 1.1-1.5 equivalents |
| Solvent | Dioxane/H₂O (e.g., 4:1) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Catalyst Selection Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl compounds by coupling this compound with a wide range of amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Buchwald-Hartwig amination is sluggish and gives a low yield. What catalyst and base combination is recommended for this substrate?
Answer:
The success of a Buchwald-Hartwig amination with this compound is highly dependent on the catalyst-ligand system and the choice of base.
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are generally preferred.
-
Recommendation: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a Josiphos-type ligand (e.g., CyPF-tBu) or a Buchwald-type ligand (e.g., XPhos, RuPhos) is a good starting point. The use of pre-formed palladium catalysts like G3 or G4 palladacycles can also be beneficial.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendation: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are often effective. For less hindered amines, a strong inorganic base like sodium tert-butoxide (NaOtBu) can also be used.
-
Question 2: I am observing the formation of a hydrodechlorination side product, where the chlorine is replaced by hydrogen. How can I suppress this?
Answer:
Hydrodechlorination is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-deficient substrates. It often arises from the β-hydride elimination from the palladium-amido complex or from reactions with trace amounts of water.
-
Use a Bulky Ligand: Sterically hindered ligands can disfavor the formation of the transition state required for β-hydride elimination.
-
Recommendation: Employing a bulky ligand like XPhos or RuPhos can help minimize this side reaction.
-
-
Strictly Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry.
-
Recommendation: Use freshly distilled solvents and dry the amine and base before use.
-
-
Choice of Base: The choice of base can influence the extent of hydrodechlorination.
-
Recommendation: In some cases, switching from an alkoxide base like NaOtBu to a silylamide base like LiHMDS can reduce the amount of this side product.
-
Recommended Protocol for a General Buchwald-Hartwig Amination
| Parameter | Recommendation |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) |
| Ligand | XPhos or RuPhos (2-4 mol %) |
| Base | NaOtBu or LiHMDS (1.5-2 equivalents) |
| Amine | 1.1-1.3 equivalents |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 90-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
IV. Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling is a powerful tool for the alkynylation of this compound, introducing a carbon-carbon triple bond.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Sonogashira reaction is not proceeding to completion, and I am recovering unreacted starting material. What are the key parameters to optimize?
Answer:
Incomplete conversion in a Sonogashira coupling can often be traced back to the catalyst system, base, or reaction conditions.
-
Catalyst System: A dual catalyst system of palladium and copper is traditionally used.
-
Recommendation: A common and effective system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) salt such as CuI. The copper co-catalyst is crucial for the activation of the alkyne.
-
-
Base and Solvent: A suitable base is required to deprotonate the terminal alkyne.
-
Recommendation: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and the solvent. Alternatively, a stronger base like K₂CO₃ can be used in a solvent like DMF or acetonitrile.
-
-
Oxygen Sensitivity: Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homo-coupling of the alkyne (Glaser coupling).
-
Recommendation: Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction.
-
Question 2: I am observing a significant amount of the Glaser homo-coupling product of my alkyne. How can this be avoided?
Answer:
The formation of the di-yne side product is a classic issue in Sonogashira couplings.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can be omitted, which can suppress Glaser coupling. This often requires a more active palladium catalyst and a stronger base.
-
Use of Additives: Certain additives can help to minimize homo-coupling.
-
Recommendation: The addition of a small amount of a reducing agent like triphenylphosphine can sometimes be beneficial.
-
-
Rigorous Degassing: As mentioned, oxygen is the primary culprit for this side reaction.
-
Recommendation: Employing the freeze-pump-thaw method for degassing can be more effective than simply bubbling with an inert gas.
-
Recommended Protocol for a General Sonogashira Coupling
| Parameter | Recommendation |
| Palladium Source | Pd(PPh₃)₂Cl₂ (1-3 mol %) |
| Copper Source | CuI (2-5 mol %) |
| Base | Triethylamine (TEA) or DIPEA (can be used as solvent) |
| Terminal Alkyne | 1.1-1.5 equivalents |
| Solvent | Amine base, THF, or DMF |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Troubleshooting Decision Tree for Sonogashira Coupling
Caption: Decision tree for troubleshooting Sonogashira reactions.
V. General Considerations and Best Practices
-
Purity of Starting Materials: Ensure the this compound and the coupling partner are of high purity. Impurities can poison the catalyst.
-
Ligand Screening: For challenging couplings, a high-throughput screening of different ligands can rapidly identify the optimal choice.
-
Inert Atmosphere: The use of a glovebox or Schlenk line techniques is highly recommended to exclude oxygen and moisture, which can deactivate the catalyst and lead to side reactions.
-
Reaction Monitoring: Regularly monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and to identify any potential issues early on.
By systematically addressing these common issues and following the recommended protocols, researchers can significantly improve the success rate and efficiency of cross-coupling reactions involving this compound.
VI. References
-
Title: A Simple and Efficient Suzuki–Miyaura Cross-Coupling Reaction of 2-Chloro-6-methylnicotinonitrile with Arylboronic Acids Source: Synfacts URL: --INVALID-LINK--
-
Title: Suzuki–Miyaura cross-coupling reaction of 6-chloro-4-(trifluoromethyl)nicotinonitrile Source: Monatshefte für Chemie - Chemical Monthly URL: --INVALID-LINK--
-
Title: A general system for Suzuki–Miyaura, Sonogashira, and Negishi cross-coupling reactions of 2- and 4-chloro-3-fluoropyridines Source: Tetrahedron Letters URL: --INVALID-LINK--
-
Title: Recent developments in the Sonogashira reaction Source: Beilstein Journal of Organic Chemistry URL: --INVALID-LINK--
-
Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: --INVALID-LINK--
-
Title: The Buchwald-Hartwig Amination in the Development of Kinase Inhibitors: A Review Source: Molecules URL: --INVALID-LINK--
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: --INVALID-LINK--
Technical Support Center: Solvent Effects on the Stability and Reactivity of 6-Chloro-4-methylnicotinonitrile
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Chloro-4-methylnicotinonitrile. We will address common issues related to its stability and reactivity, with a focus on the critical role of solvent selection. The information is presented in a question-and-answer format to directly tackle challenges encountered during experimental work.
Part 1: Stability Troubleshooting Guide
This section focuses on issues related to the storage and handling of this compound in solution.
Question: My compound appears to be degrading in a solution of methanol over time, even at low temperatures. What is the likely degradation pathway?
Answer: The most probable cause of degradation in alcoholic or aqueous (protic) solvents is solvolysis, specifically hydrolysis or alcoholysis. The pyridine ring, particularly with electron-withdrawing groups like chloro and cyano, is susceptible to nucleophilic attack.
-
Hydrolysis: If water is present, it can act as a nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the substitution of the chloro group with a hydroxyl group, forming 6-Hydroxy-4-methylnicotinonitrile. This reaction is often accelerated by acidic or basic conditions.
-
Alcoholysis: In an alcohol solvent like methanol, the solvent itself can act as a nucleophile, leading to the formation of a methoxy ether, 6-Methoxy-4-methylnicotinonitrile. This is a common reaction for activated halopyridines.[1]
-
Nitrile Group Hydrolysis: The cyano (-CN) group can also undergo hydrolysis to form an amide and subsequently a carboxylic acid, especially under strong acidic or basic conditions.[2]
To ensure stability, it is imperative to use dry, aprotic solvents for storage.
Question: I am observing an unknown impurity in my sample after preparing it for HPLC analysis in an acetonitrile/water mobile phase. What could be the cause?
Answer: While acetonitrile is a polar aprotic solvent, HPLC mobile phases are often aqueous mixtures and may contain acidic (e.g., formic acid, TFA) or basic (e.g., ammonia, triethylamine) modifiers. These conditions can facilitate on-column or in-vial degradation. The presence of water and a pH modifier can be sufficient to cause slow hydrolysis of the C-Cl bond, as described above. The rate of this degradation will depend on the temperature, the precise pH of the mobile phase, and the residence time of the sample in the solution before injection.
Troubleshooting Steps:
-
Analyze the sample immediately after preparation.
-
Prepare standards and samples in a solvent that mirrors the initial mobile phase composition but without reactive modifiers if possible, or use a completely aprotic solvent like pure acetonitrile or THF if the compound is soluble enough.
-
Run a stability study in the mobile phase by reinjecting the same vial over several hours to quantify the rate of degradation.
Question: What are the recommended solvents for the long-term storage of this compound solutions?
Answer: For maximal stability, this compound should be stored as a solid in a cool, dark, and dry place. If a stock solution is required, it should be prepared in a dry, non-reactive, aprotic solvent.
Recommended Solvents for Storage:
-
Toluene
-
Anhydrous Dioxane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
It is crucial to use solvents with low water content and to store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from initiating hydrolysis.
Part 2: Reactivity Troubleshooting Guide
This section addresses common problems encountered during chemical reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr).
Question: My nucleophilic substitution reaction with an amine (or other nucleophile) is extremely slow or fails to proceed in ethanol. Why is this happening and how can I fix it?
Answer: This is a classic solvent effect issue rooted in the distinction between polar protic and polar aprotic solvents.
-
The Problem with Protic Solvents: Polar protic solvents like ethanol, methanol, and water have acidic protons (O-H or N-H bonds).[3] These solvents form strong hydrogen bonds with negatively charged or electron-rich nucleophiles.[4][5] This creates a "solvent cage" around the nucleophile, stabilizing it and sterically hindering its ability to attack the electrophilic carbon on the pyridine ring.[6][7][8] This effect significantly reduces the nucleophile's reactivity and slows down or prevents SN2 and SNAr reactions.[6][9]
-
The Solution with Aprotic Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) lack acidic protons.[3] While they are polar and can dissolve the substrate and nucleophile, they do not form strong hydrogen bonds with the nucleophile.[6] They typically solvate the cation of a salt, leaving the anionic nucleophile "naked," highly reactive, and free to participate in the substitution reaction.[7][9] This dramatically increases the rate of SNAr reactions.
To accelerate your reaction, switch from ethanol to a polar aprotic solvent like DMF or DMSO.
Diagram 1: The Effect of Solvent on Nucleophile Reactivity
This diagram illustrates how solvent choice impacts the availability of a nucleophile for an SNAr reaction.
Caption: Protic solvents "cage" nucleophiles via H-bonding, while aprotic solvents leave them "naked" and more reactive.
Question: I switched to DMF for my reaction, but now I'm getting significant amounts of a side product corresponding to the hydrolysis of the nitrile group. How can I avoid this?
Answer: This issue often arises from residual water in the solvent or reagents, especially when the reaction is heated or involves basic conditions. Commercial DMF can contain significant amounts of water, which can hydrolyze the nitrile to a primary amide or carboxylic acid.
Preventative Measures:
-
Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous DMF or dry the solvent over molecular sieves.
-
Dry Reagents: Ensure your nucleophile and any other additives are dry.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the reaction vessel.
-
Temperature Control: If possible, run the reaction at the lowest effective temperature to minimize the rate of competing side reactions.
Part 3: General FAQs
Question: What is the general solubility profile of this compound?
Answer: As a polar organic molecule, it exhibits moderate to good solubility in polar aprotic and some polar protic solvents. It has low solubility in nonpolar solvents and very low solubility in water.
| Solvent Class | Examples | Solubility |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Good to High |
| Chlorinated | Dichloromethane, Chloroform | Good |
| Ethers | THF, Dioxane | Moderate |
| Alcohols | Methanol, Ethanol | Moderate (Risk of reactivity) |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate |
| Nonpolar Alkanes | Hexane, Heptane | Very Low |
| Aqueous | Water | Very Low[10] (Risk of hydrolysis) |
Question: My reaction requires a base. Does the choice of solvent affect the base's strength?
Answer: Yes, significantly. Similar to nucleophilicity, the effectiveness of a base can be hampered in protic solvents due to hydrogen bonding.[7] For reactions requiring a strong base (e.g., for deprotonating a nucleophile), using a polar aprotic solvent is highly recommended to maximize the base's strength and reactivity.
Part 4: Experimental Protocols & Data
Protocol 1: General Procedure for Monitoring Compound Stability in Solution
This protocol allows for the assessment of the stability of this compound in various solvents over time.
-
Preparation: Prepare 1 mg/mL stock solutions of the compound in the solvents to be tested (e.g., Methanol, Acetonitrile, Toluene, and an Acetonitrile/Water 50:50 mix).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each solution to a suitable concentration for HPLC or LC-MS analysis and inject it. This provides the baseline purity.
-
Storage: Store the stock solutions under defined conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each stock solution, dilute as before, and analyze by HPLC/LC-MS.
-
Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks over time. Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Diagram 2: Experimental Workflow for Stability Assessment
This diagram outlines the decision-making process for troubleshooting stability issues.
Caption: A systematic workflow for quantifying compound stability in different solvent systems.
Protocol 2: Screening Solvents for Nucleophilic Substitution Reactions
This protocol provides a method for empirically determining the best solvent for a given nucleophilic substitution reaction.
-
Reaction Setup: In separate vials, place an equal amount of this compound.
-
Solvent Addition: To each vial, add the same volume of a different anhydrous solvent (e.g., Vial 1: DMF; Vial 2: DMSO; Vial 3: Acetonitrile; Vial 4: THF; Vial 5: Ethanol as a control).
-
Reagent Addition: Add the nucleophile (e.g., 1.2 equivalents) and any required base to each vial.
-
Reaction Conditions: Stir all reactions at the same temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or by taking small aliquots for HPLC analysis at regular intervals (e.g., every hour).
-
Analysis: Compare the conversion rates to identify the solvent that provides the fastest and cleanest reaction.
Table 1: Solvent Selection Guide for Nucleophilic Substitution
| Solvent Type | Recommended Solvents | Effect on SNAr Rate | Key Considerations |
| Polar Aprotic | DMF, DMSO, NMP | Excellent. Maximizes nucleophile reactivity, leading to high reaction rates.[6] | Can be difficult to remove; ensure anhydrous grade is used. |
| Polar Aprotic | Acetonitrile, Acetone | Good. Effective for many reactions, but generally less powerful than DMF/DMSO. | Lower boiling points may require sealed tube for higher temps. |
| Ethers | THF, Dioxane | Moderate. Can work but often slower than more polar aprotic solvents. | Good for reagents unstable in DMF/DMSO. |
| Polar Protic | Ethanol, Methanol, Water | Poor. Significantly retards reaction rates by solvating the nucleophile.[8][11] | Generally avoided unless the solvent is also the nucleophile. |
| Nonpolar | Toluene, Hexane | Very Poor. Reactants (especially salts) often have poor solubility. | Not recommended for SNAr reactions. |
References
- 1. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. lookchem.com [lookchem.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro-4-methylnicotinonitrile and its Bromo Analog for Drug Discovery and Development
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and feasibility of a synthetic route. Halogenated heterocycles, in particular, are invaluable building blocks, offering versatile handles for diversification through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth technical comparison of the reactivity of two such building blocks: 6-chloro-4-methylnicotinonitrile and its bromo analog, 6-bromo-4-methylnicotinonitrile. Our objective is to furnish you with the scientific rationale and experimental insights necessary to make informed decisions in your synthetic endeavors.
Foundational Principles: The Carbon-Halogen Bond in Heteroaromatic Systems
The reactivity of aryl and heteroaryl halides in many catalytic and nucleophilic substitution reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Two key properties are at play: bond dissociation energy (BDE) and the electronegativity of the halogen.
-
Bond Dissociation Energy (BDE): This is the energy required to homolytically cleave the C-X bond. A lower BDE generally translates to higher reactivity in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in many palladium-catalyzed cross-coupling reactions. The trend for aryl halides is C-I < C-Br < C-Cl < C-F.
-
Electronegativity: The electronegativity of the halogen influences the polarity of the C-X bond. A more electronegative halogen creates a more electrophilic carbon, which can accelerate nucleophilic attack. The electronegativity trend is F > Cl > Br > I.
These two factors often exert opposing effects on reactivity, and the dominant factor depends on the specific reaction mechanism.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the initial oxidative addition of the palladium(0) catalyst to the C-X bond is frequently the rate-limiting step. Consequently, the C-X bond strength is the primary determinant of reactivity.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is directly correlated with the decreasing C-X bond dissociation energies. Therefore, it is anticipated that 6-bromo-4-methylnicotinonitrile will exhibit greater reactivity than its chloro analog in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.
Expected Performance Comparison:
| Feature | This compound | 6-Bromo-4-methylnicotinonitrile | Rationale |
| Reaction Temperature | Higher (typically >100 °C) | Milder (often 80-100 °C) | Lower C-Br bond energy facilitates oxidative addition. |
| Catalyst Loading | May require higher loading | Can often be performed with lower catalyst loading | Higher reactivity of the C-Br bond. |
| Reaction Time | Generally longer | Generally shorter | Faster oxidative addition step. |
| Yield | Moderate to good | Good to excellent | More efficient conversion due to higher reactivity. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the 6-halo-4-methylnicotinonitrile (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the oxidative addition step is crucial for the reaction's efficiency.
Expected Performance Comparison:
| Feature | This compound | 6-Bromo-4-methylnicotinonitrile | Rationale |
| Ligand Choice | Often requires more electron-rich and bulky ligands | Can be successful with a broader range of ligands | To facilitate the more challenging oxidative addition of the C-Cl bond. |
| Base Strength | May require a stronger base (e.g., NaOtBu, LiHMDS) | Can often proceed with milder bases (e.g., Cs₂CO₃, K₃PO₄) | Reflects the higher reactivity of the bromo substrate. |
| Reaction Temperature | Generally higher | Generally lower | Lower activation energy for the C-Br bond cleavage. |
| Yield | Moderate to good | Good to excellent | More facile catalytic turnover. |
Protocols for the Buchwald-Hartwig amination of 6-bromonicotinonitrile have been reported with good to excellent yields, underscoring its utility as a reactive substrate.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the 6-halo-4-methylnicotinonitrile (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, DavePhos; 1.2-2.0 equiv relative to Pd), and a base (e.g., NaOtBu, Cs₂CO₃; 1.5-2.0 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend generally follows that of other palladium-catalyzed cross-couplings.
Expected Performance Comparison:
| Feature | This compound | 6-Bromo-4-methylnicotinonitrile | Rationale |
| Reaction Conditions | More forcing conditions (higher temperature, longer time) | Milder conditions (often room temperature to moderate heating) | Lower C-Br bond dissociation energy. |
| Copper Co-catalyst | Often essential | Copper-free conditions may be more feasible | Higher reactivity of the bromo analog. |
| Side Reactions | Less prone to alkyne homocoupling (Glaser coupling) | More susceptible to Glaser coupling, especially with copper | Higher reactivity can promote side reactions. |
| Yield | Lower to moderate | Moderate to high | More efficient oxidative addition. |
Kinetic studies on Sonogashira reactions have shown a significant difference in the activation enthalpies for aryl chlorides and bromides, with aryl chlorides having a much higher activation barrier.[2][5]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction flask under an inert atmosphere, add the 6-halo-4-methylnicotinonitrile (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF, DMF, or an amine base like triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) and an amine base (e.g., triethylamine, diisopropylamine; 2.0-5.0 equiv).
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualization of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling.
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
In contrast to palladium-catalyzed cross-couplings, the reactivity in nucleophilic aromatic substitution (SNAr) is not solely dictated by the C-X bond strength. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate.[6]
The rate-determining step is usually the initial nucleophilic attack. This step is favored by:
-
A more electrophilic aromatic ring.
-
A more powerful nucleophile.
-
A leaving group that can stabilize the developing negative charge in the transition state.
The electronegativity of the halogen plays a more significant role here. The higher electronegativity of chlorine compared to bromine makes the carbon atom to which it is attached more electrophilic, potentially accelerating the initial nucleophilic attack. However, the greater polarizability of bromine can also help stabilize the transition state.
For many SNAr reactions, the reactivity order is F > Cl > Br > I, as the highly electronegative fluorine strongly activates the ring towards nucleophilic attack.[7] However, for less activated systems or with certain nucleophiles, this trend can be less pronounced or even inverted. For instance, in the SNAr reactions of 6-halopurine nucleosides with weakly basic arylamines, the bromo derivative was found to be more reactive than the chloro derivative.[8] This suggests that for the 4-methylnicotinonitrile system, the reactivity difference between the chloro and bromo analogs in SNAr may be less pronounced than in cross-coupling reactions and could be substrate and nucleophile dependent.
Expected Performance Comparison:
| Feature | This compound | 6-Bromo-4-methylnicotinonitrile | Rationale |
| Reactivity with Hard Nucleophiles (e.g., alkoxides, primary amines) | Expected to be slightly more reactive or comparable | Expected to be slightly less reactive or comparable | Higher electronegativity of chlorine enhances the electrophilicity of the carbon center. |
| Reactivity with Soft Nucleophiles (e.g., thiolates) | Comparable or slightly less reactive | Comparable or slightly more reactive | Greater polarizability of bromine may stabilize the transition state. |
| Reaction Conditions | Generally similar | Generally similar | The difference in reactivity is often not substantial enough to warrant significantly different conditions. |
Experimental Protocol: General Procedure for SNAr with an Amine
-
In a suitable reaction vessel, dissolve the 6-halo-4-methylnicotinonitrile (1.0 equiv) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Add the amine nucleophile (1.1-2.0 equiv) and, if necessary, a base (e.g., K₂CO₃, Et₃N; 1.5-3.0 equiv) to neutralize any generated acid.
-
Heat the reaction mixture to the required temperature (typically 50-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Visualization of the SNAr Mechanism:
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Summary and Recommendations
The choice between this compound and its bromo analog should be guided by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), 6-bromo-4-methylnicotinonitrile is the demonstrably more reactive substrate. Its use is recommended to achieve higher yields under milder conditions and with shorter reaction times. The chloro analog may be a more cost-effective option if the subsequent reaction conditions can be optimized to overcome its lower reactivity.
-
For nucleophilic aromatic substitution (SNAr) reactions, the reactivity difference is less pronounced and more dependent on the specific nucleophile and reaction conditions. The chloro and bromo analogs are expected to exhibit comparable reactivity in many cases. The choice may therefore be dictated by factors such as cost and availability.
This guide provides a framework for understanding the relative reactivities of these two important building blocks. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of 6-Chloro-4-methylnicotinonitrile Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and progress. In the synthesis of novel compounds, such as derivatives of 6-Chloro-4-methylnicotinonitrile—a scaffold of interest in medicinal chemistry—rigorous structural elucidation is paramount. This guide provides an in-depth comparison of standard spectroscopic techniques, offering not just protocols, but the underlying rationale to empower researchers in their analytical choices.
The Imperative of Orthogonal Spectroscopic Techniques
No single analytical technique is foolproof. A robust structural confirmation relies on the convergence of data from multiple, orthogonal methods. For a molecule like this compound, we will focus on the triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and self-validating picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR provides a map of the proton environments in the molecule. For a this compound derivative, we expect to see distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom, the nitrile group, and the chlorine atom, leading to a downfield shift into the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The Carbon Framework
While ¹H NMR reveals the proton skeleton, ¹³C NMR provides a direct look at the carbon framework. Due to the low natural abundance of the ¹³C isotope, these experiments require more scans. The spectrum will show distinct signals for each unique carbon atom, including the quaternary carbons of the nitrile group and the substituted aromatic ring, which are not visible in the ¹H NMR spectrum.
Comparative Analysis of NMR Techniques for Structural Elucidation
| Spectroscopic Technique | Information Provided | Strengths for this compound Derivatives | Limitations |
| ¹H NMR | Chemical environment of protons, proton-proton coupling (connectivity). | - Quickly confirms the presence of the methyl group and aromatic protons. - Coupling patterns can help determine the substitution pattern on the pyridine ring. | - Does not directly observe quaternary carbons (e.g., the nitrile carbon). - Signal overlap can occur in complex derivatives. |
| ¹³C NMR | Number of unique carbon environments, chemical shifts indicative of functional groups. | - Directly confirms the presence of the nitrile carbon. - Provides a count of all unique carbons, verifying the overall structure. | - Lower sensitivity requires longer acquisition times or more concentrated samples. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei (H-H, C-H), providing unambiguous assignments. | - COSY confirms the connectivity of aromatic protons. - HSQC correlates each proton to its directly attached carbon. - HMBC reveals long-range (2-3 bond) C-H correlations, crucial for assigning quaternary carbons and piecing together the molecular fragments. | - Requires more instrument time and expertise in data interpretation. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption will be from the nitrile (C≡N) group.
The C≡N stretching vibration gives rise to a sharp, intense peak in a relatively uncongested region of the spectrum, making it a highly diagnostic feature.[1][2] The presence of conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to aliphatic nitriles.[1]
Key IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For this compound, Electron Ionization (EI) is a common technique that will generate a molecular ion peak (M⁺) and a series of fragment ions.
A key feature to look for in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom.
Experimental Protocols
Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
Acquire 1024-4096 scans due to the lower natural abundance of ¹³C.
-
Set the relaxation delay to 2-5 seconds.
-
Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-160 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol for IR Spectroscopy (ATR Method)
-
Background Spectrum:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound derivative onto the center of the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
-
Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV.
-
-
Acquisition Parameters:
-
Mass Range: m/z 40-300
-
Scan Speed: 1 scan/second
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern to confirm the presence and number of chlorine atoms.
-
Propose fragmentation pathways based on the observed fragment ions.
-
Visualizing the Analytical Workflow
Caption: Workflow for the structural confirmation of this compound derivatives.
Predicted Spectroscopic Data for this compound
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 | s | 1H | H-2 |
| ~7.2 | s | 1H | H-5 |
| ~2.5 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-6 |
| ~152 | C-2 |
| ~148 | C-4 |
| ~120 | C-5 |
| ~116 | C≡N |
| ~108 | C-3 |
| ~20 | -CH₃ |
Predicted Mass Spectrum (EI)
| m/z | Proposed Fragment |
| 152/154 | [M]⁺ (Molecular Ion) |
| 117 | [M - Cl]⁺ |
| 90 | [M - Cl - HCN]⁺ |
Conclusion
The structural confirmation of this compound derivatives is a critical step in their development for various applications. A multi-faceted analytical approach, combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, provides the necessary rigor for unambiguous structure elucidation. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
A Comparative Guide to the Synthetic Routes of 6-Chloro-4-methylnicotinonitrile for Advanced Pharmaceutical Research
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted nicotinonitriles serve as critical building blocks for a diverse range of biologically active molecules. This guide provides an in-depth comparative analysis of various synthetic pathways to 6-Chloro-4-methylnicotinonitrile, a key intermediate in the synthesis of several promising therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of each route, focusing on experimental causality, protocol validation, and practical applicability.
Introduction to this compound
This compound (CAS No. 66909-35-1) is a substituted pyridine derivative characterized by a chloro group at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position.[1] Its structural features make it a versatile precursor for the introduction of various functionalities, enabling the exploration of diverse chemical space in drug discovery programs. The strategic placement of the chloro, methyl, and nitrile groups allows for selective chemical modifications, rendering it a valuable intermediate in the synthesis of complex molecular architectures.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| CAS Number | 66909-35-1 |
This guide will dissect three primary synthetic strategies for the preparation of this compound, evaluating each for its efficiency, scalability, safety, and overall practicality in a research and development setting.
Synthetic Route 1: Selective Dechlorination of 2,6-Dichloro-4-methylnicotinonitrile
This approach commences with the readily available 2,6-Dichloro-4-methylnicotinonitrile and aims to selectively remove the chlorine atom at the 2-position. Catalytic hydrogenation is the method of choice for this transformation, offering a potentially clean and efficient route.
Reaction Scheme
Caption: Route 1: Selective Catalytic Hydrogenation.
Mechanism and Rationale
The selective dechlorination of polychlorinated pyridines is a well-established transformation, often relying on palladium-based catalysts.[2] The mechanism involves the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis. The selectivity for the removal of the chlorine at the 2-position over the 6-position is influenced by steric and electronic factors. The chlorine at the 2-position is generally more reactive towards catalytic hydrogenation due to its electronic environment within the pyridine ring. The choice of catalyst, solvent, and base is critical to achieving high selectivity and yield. A base, such as triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction, preventing catalyst deactivation and promoting the desired transformation.
Experimental Protocol
Materials:
-
2,6-Dichloro-4-methylnicotinonitrile
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Triethylamine (Et₃N)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2,6-Dichloro-4-methylnicotinonitrile (1.0 eq) in methanol or ethanol.
-
Add triethylamine (1.1 eq) to the solution.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd) to the mixture.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Analysis
-
Advantages: This route is potentially atom-economical and can be high-yielding if selectivity is well-controlled. Catalytic hydrogenation is a well-understood and scalable reaction.[3]
-
Disadvantages: Achieving high selectivity can be challenging, and over-reduction to 4-methylnicotinonitrile can occur. The cost of the palladium catalyst can be a factor, although it can often be recycled. Careful optimization of reaction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time) is crucial.
-
Safety: Handling hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols. Palladium on carbon is flammable, especially when dry and saturated with hydrogen.
Synthetic Route 2: Sandmeyer Reaction of 2-Amino-6-chloro-4-methylnicotinonitrile
This classic transformation in aromatic chemistry utilizes a diazonium salt intermediate to introduce a chlorine atom. Starting from the corresponding amine, this method offers a reliable way to access the target compound.
Reaction Scheme
Caption: Route 2: Two-Step Sandmeyer Reaction.
Mechanism and Rationale
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] The first step is the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) salt, in this case, copper(I) chloride, which catalyzes the substitution of the diazonium group with a chloride ion, liberating nitrogen gas.[5] The use of copper(I) is crucial for the efficiency of the reaction.
Experimental Protocol
Materials:
-
2-Amino-6-chloro-4-methylnicotinonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Diazotization: In a flask, suspend 2-Amino-6-chloro-4-methylnicotinonitrile (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.
Analysis
-
Advantages: The Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl halides. The starting materials are often readily accessible.
-
Disadvantages: Diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. Therefore, they are almost always generated and used in situ at low temperatures.[6] The reaction can generate significant amounts of byproducts if not carefully controlled. The use of copper salts can lead to waste disposal considerations.
-
Safety: Strict temperature control during the diazotization step is critical to prevent the uncontrolled decomposition of the diazonium salt. Appropriate personal protective equipment (PPE), including a blast shield, should be used when working with diazonium salts, even in solution. The scale-up of Sandmeyer reactions requires careful thermal hazard assessment.[6]
Synthetic Route 3: Chlorination of 6-Hydroxy-4-methylnicotinonitrile
This route involves the conversion of a hydroxyl group on the pyridine ring to a chloro group using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The starting material, 6-hydroxy-4-methylnicotinonitrile, exists in tautomeric equilibrium with 4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.
Reaction Scheme
Caption: Route 3: Chlorination with Phosphorus Oxychloride.
Mechanism and Rationale
The chlorination of hydroxypyridines with phosphorus oxychloride is a standard method for the synthesis of chloropyridines.[7] The reaction proceeds through the formation of a phosphate ester intermediate, which is then nucleophilically attacked by a chloride ion to yield the chloropyridine and a phosphate byproduct. The reaction is often carried out at elevated temperatures, and sometimes a tertiary amine base like pyridine or N,N-dimethylaniline is added to scavenge the HCl produced and drive the reaction to completion. In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity.[8]
Experimental Protocol
Materials:
-
6-Hydroxy-4-methylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
(Optional) Phosphorus pentachloride (PCl₅)
-
(Optional) N,N-Dimethylaniline or Pyridine
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 6-Hydroxy-4-methylnicotinonitrile (1.0 eq) to an excess of phosphorus oxychloride (used as both reagent and solvent).
-
(Optional) Add a catalytic amount of N,N-dimethylaniline or one equivalent of pyridine.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Caution: The following quenching step is highly exothermic and must be performed with extreme care in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Once the initial vigorous reaction has subsided, slowly neutralize the acidic mixture by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Analysis
-
Advantages: This is often a high-yielding and straightforward method for the synthesis of chloropyridines from the corresponding hydroxypyridines. The starting materials can be accessible through various routes.
-
Disadvantages: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent that must be handled with care. The quenching of excess POCl₃ is a hazardous operation that requires a well-controlled procedure to manage the exothermic reaction.[9][10] The reaction often requires high temperatures.
-
Safety: Phosphorus oxychloride is toxic and reacts violently with water. All manipulations should be performed in a fume hood with appropriate PPE. The quenching procedure must be performed slowly and with efficient cooling to prevent a runaway reaction.[11]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Selective Dechlorination | Route 2: Sandmeyer Reaction | Route 3: Chlorination of Hydroxypyridine |
| Starting Material Availability | 2,6-Dichloro-4-methylnicotinonitrile is commercially available. | 2-Amino-6-chloro-4-methylnicotinonitrile may require synthesis. | 6-Hydroxy-4-methylnicotinonitrile can be synthesized from acyclic precursors. |
| Number of Steps | Typically one step. | Two steps (diazotization and substitution). | One step from the hydroxypyridine. |
| Overall Yield | Variable, dependent on selectivity. | Generally moderate to good. | Often high. |
| Scalability | Scalable with appropriate hydrogenation equipment.[12] | Scalable with careful thermal management and safety precautions.[5] | Scalable, but quenching of excess POCl₃ is a major safety concern at scale.[7] |
| Safety Concerns | Handling of hydrogen gas under pressure; flammable catalyst. | Unstable and potentially explosive diazonium intermediates; strict temperature control required. | Highly corrosive and reactive POCl₃; highly exothermic quenching procedure. |
| Cost-Effectiveness | Can be cost-effective if catalyst is recycled. | Reagents are relatively inexpensive, but safety infrastructure adds cost. | POCl₃ is a relatively inexpensive bulk chemical, but safety and waste disposal add to the cost. |
| Green Chemistry Aspects | Catalytic process, but may use organic solvents. | Generates stoichiometric amounts of waste salts. | Uses a hazardous reagent and generates significant phosphate waste. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available equipment, safety infrastructure, and the cost and availability of starting materials.
-
For laboratory-scale synthesis with a focus on yield and reliability, the chlorination of 6-hydroxy-4-methylnicotinonitrile (Route 3) is often a preferred method, provided that the necessary safety precautions for handling and quenching phosphorus oxychloride are strictly followed.
-
When the precursor 2-amino-6-chloro-4-methylnicotinonitrile is readily available, the Sandmeyer reaction (Route 2) offers a viable and well-established alternative. However, the inherent hazards of diazonium salts necessitate a cautious approach, especially during scale-up.
-
For large-scale industrial production, the selective catalytic hydrogenation of 2,6-dichloro-4-methylnicotinonitrile (Route 1) presents an attractive option due to its potential for high atom economy and the possibility of continuous processing. However, significant process development would be required to optimize selectivity and ensure safe handling of hydrogen gas.
Ultimately, a thorough risk assessment and cost-benefit analysis should be conducted for the specific context of the intended application to select the most appropriate synthetic strategy. This guide provides the foundational knowledge to make an informed decision, empowering researchers to efficiently and safely access this valuable synthetic intermediate.
References
- 1. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 11. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 12. Natural product synthesis in the age of scalability - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-4-methylnicotinonitrile
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 6-Chloro-4-methylnicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document offers practical insights and experimental data to support the selection and implementation of robust analytical procedures.[1][2][3][4]
The Imperative of Method Validation
Before any analytical method can be implemented for routine use in a GxP environment, it must undergo a thorough validation process. This process provides documented evidence that the method is suitable for its intended purpose.[5] The objective of validating an analytical procedure is to demonstrate its fitness for purpose.[6] For a compound like this compound, this means ensuring that the chosen method can accurately and reliably measure the compound's concentration and detect any impurities. The validation process adheres to internationally recognized guidelines from bodies such as the ICH, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][7][8][9][10][11][12]
This guide will focus on two of the most common and powerful analytical techniques for small molecules: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the validation parameters for each, offering a comparative analysis to aid in selecting the most appropriate method for your specific needs.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the compound's volatility, thermal stability, and the nature of potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. |
| Typical Stationary Phases | Reversed-phase (e.g., C18, C8), Normal-phase (e.g., silica). | Polysiloxanes (e.g., DB-1, DB-5), Polyethylene glycol (e.g., CP-Wax).[13] |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). | Flame Ionization (FID), Mass Spectrometry (MS).[14] |
| Advantages for this compound | High resolution for complex mixtures, suitable for potential non-volatile impurities. | High sensitivity and efficiency for volatile compounds. |
| Considerations | Mobile phase selection and preparation can be complex. | Derivatization may be required for non-volatile compounds, potential for thermal degradation. |
Validation of a Reversed-Phase HPLC Method
A reversed-phase HPLC method with UV detection is a robust choice for the assay and impurity determination of this compound. The following sections detail the validation of such a method, grounded in ICH Q2(R2) principles.[1][6]
Experimental Workflow: HPLC Method Validation
References
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. uspbpep.com [uspbpep.com]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 13. agilent.com [agilent.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 6-Chloro-4-methylnicotinonitrile in Synthesis
For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is a critical determinant of project timelines, costs, and overall success. This guide provides an in-depth cost-benefit analysis of utilizing 6-Chloro-4-methylnicotinonitrile as a key building block in chemical synthesis. We will objectively compare its performance with a common alternative, 2,6-Dichloro-4-methylnicotinonitrile, and provide a framework for making informed decisions in your synthetic campaigns.
Introduction: The Strategic Importance of Substituted Nicotinonitriles
Substituted nicotinonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The presence of the nitrile group and halogen substituents on the pyridine ring provides multiple reactive handles for diversification through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This compound, with its single chlorine atom, presents a distinct profile of reactivity and cost compared to its di-chlorinated counterpart, making a careful analysis of its utility essential for process optimization.
Cost Analysis: A Tale of Two Chloropyridines
The initial procurement cost of a starting material is a primary consideration in any synthetic project, especially for large-scale production. A survey of various chemical suppliers reveals a significant price differential between this compound and 2,6-Dichloro-4-methylnicotinonitrile.
| Compound | Supplier (Example) | Price (per kg) | Purity | Availability |
| This compound | Indian Supplier A | 98% | In Stock | |
| Indian Supplier B | 95% | In Stock | ||
| UK Supplier (Lab Scale) | £32/250mg | 98% | In Stock | |
| 2,6-Dichloro-4-methylnicotinonitrile | UK Supplier | £177/2.5kg (~$89/kg) | 98% | In Stock |
| Global Supplier | $260/kg | 97% | In Stock |
Key takeaway: On a per-kilogram basis, this compound is demonstrably more cost-effective, particularly when sourced from Indian manufacturers for bulk quantities. This significant cost advantage is a primary driver for its consideration in process development. However, the lower purity offered by some suppliers should be factored into the overall cost, as additional purification steps may be required.
Performance Comparison: Reactivity and Selectivity in Key Transformations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For a hypothetical synthesis requiring the introduction of an aryl or alkyl group at the 6-position of the 4-methylnicotinonitrile core, the choice between the monochloro and dichloro starting materials presents a clear trade-off.
Scenario: Synthesis of 6-Aryl-4-methylnicotinonitrile
-
Using this compound: This is a direct, one-step transformation. The primary challenge lies in the lower reactivity of the C-Cl bond compared to a C-Br or C-I bond, which may necessitate more forcing reaction conditions (higher temperatures, higher catalyst loading, and more specialized ligands).[3][4] However, modern catalyst systems have largely overcome these challenges.[3]
-
Using 2,6-Dichloro-4-methylnicotinonitrile: This route requires a selective mono-arylation. The chlorine at the 2-position of a pyridine ring is generally more activated towards oxidative addition than the one at the 4-position.[5] However, for 2,6-dichloropyridines, selective coupling at one position while leaving the other untouched can be achieved through careful control of reaction conditions and ligand choice.[6][7] This approach introduces an additional layer of complexity and the potential for the formation of di-substituted byproducts, which would require separation.
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Chloropyridine
-
Reaction Setup: To an oven-dried flask, add the chloropyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand.
-
Solvent Addition: Add a dry, degassed solvent (e.g., THF or toluene).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] Similar to the Suzuki coupling, the reactivity of the C-Cl bond is a key consideration.
Scenario: Synthesis of 6-Amino-4-methylnicotinonitrile derivatives
-
Using this compound: This offers a direct route to the desired product. The challenges are analogous to the Suzuki coupling, primarily the activation of the C-Cl bond. Bulky, electron-rich phosphine ligands are crucial for achieving high yields.[5]
-
Using 2,6-Dichloro-4-methylnicotinonitrile: This route necessitates a selective mono-amination. As with the Suzuki coupling, achieving high selectivity can be challenging and may require extensive optimization of reaction conditions.[9] The potential for di-amination exists, complicating the purification process.
Experimental Protocol: Representative Buchwald-Hartwig Amination of a Chloropyridine
-
Reaction Setup: In a glovebox, combine the chloropyridine (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base such as NaOtBu (1.5 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the corresponding ligand.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
Work-up and Purification: After completion, quench the reaction, extract the product, and purify by appropriate methods.
Visualization of Synthetic Strategies
To better illustrate the decision-making process, the following diagrams outline the synthetic workflows for a generic cross-coupling reaction.
Caption: Workflow using this compound.
Caption: Workflow using 2,6-Dichloro-4-methylnicotinonitrile.
Field-Proven Insights and Expert Recommendations
The choice between this compound and its di-chlorinated analog is a classic example of balancing raw material cost against process complexity and efficiency.
-
For straightforward syntheses requiring functionalization only at the 6-position, this compound is the clear frontrunner from a cost-benefit perspective. The significantly lower purchase price outweighs the potentially more challenging reaction conditions, which can often be mitigated with modern catalytic systems. The simpler, one-step process also reduces labor, solvent usage, and purification costs associated with managing the selectivity of a di-halogenated substrate.
-
2,6-Dichloro-4-methylnicotinonitrile becomes a viable option when sequential, differential functionalization at both the 2- and 6-positions is the synthetic goal. The differential reactivity of the two chlorine atoms can be exploited to introduce different functionalities in a stepwise manner, a strategy not possible with the monochloro derivative. However, this comes at the cost of a more complex and potentially lower-yielding process for the initial mono-functionalization step.
Expert Recommendation: For the synthesis of a single, 6-substituted 4-methylnicotinonitrile derivative, the economic advantages of starting with this compound are compelling. The initial investment in optimizing the cross-coupling conditions for the less reactive chloride is likely to be recouped quickly, especially in a large-scale campaign. The use of 2,6-Dichloro-4-methylnicotinonitrile should be reserved for synthetic routes that explicitly require subsequent modification at the 2-position.
Conclusion
The cost-benefit analysis of using this compound in synthesis is heavily skewed in its favor for the preparation of 6-substituted analogs. Its significantly lower cost, coupled with the advancements in catalytic methods that can efficiently activate C-Cl bonds, makes it a highly attractive starting material for industrial and academic research. While 2,6-Dichloro-4-methylnicotinonitrile offers the potential for more complex, multi-functionalized derivatives, the added cost and process complexity make it a less desirable choice for simpler synthetic targets. As with any process development, the final decision should be based on a combination of small-scale experimental validation and a thorough economic analysis of the entire synthetic sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for 6-Chloro-4-methylnicotinonitrile in Specialized Synthesis
For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. 6-Chloro-4-methylnicotinonitrile has established itself as a versatile building block, particularly in the construction of complex heterocyclic scaffolds. However, the dynamic nature of chemical synthesis necessitates a continuous evaluation of alternative reagents that may offer advantages in terms of accessibility, reactivity, or cost. This guide provides an in-depth technical comparison of alternative reagents to this compound for specific, high-value applications, supported by experimental data and protocols.
Understanding the Role of this compound
This compound is a substituted pyridine derivative characterized by a chlorine atom at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position. This unique arrangement of functional groups makes it a valuable precursor for a variety of chemical transformations. The chlorine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
Core Applications and the Quest for Alternatives
The utility of this compound is prominently demonstrated in the synthesis of key intermediates for blockbuster pharmaceuticals and widely used agrochemicals. This guide will focus on two such applications and explore viable alternative reagents.
-
Synthesis of Kinase Inhibitors: The pyridine core is a common motif in many kinase inhibitors used in oncology.
-
Synthesis of Herbicides: Substituted picolinic acids are a class of herbicides used for broadleaf weed control.
The primary motivation for seeking alternatives stems from the desire to:
-
Improve synthetic efficiency: Achieve higher yields and fewer reaction steps.
-
Reduce costs: Utilize more economical starting materials and reagents.
-
Enhance molecular diversity: Access a broader range of analogues for structure-activity relationship (SAR) studies.
-
Navigate intellectual property landscapes: Develop novel, non-infringing synthetic routes.
Application I: Synthesis of the Core Pyridine Moiety in FGFR Inhibitors
Fibroblast growth factor receptor (FGFR) inhibitors are a class of targeted cancer therapies. One such example is PRN1371, an irreversible covalent inhibitor of FGFR1-4. The core of PRN1371 contains a substituted pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which can be conceptually derived from a functionalized nicotinonitrile.
The Incumbent Reagent: this compound
A plausible synthetic approach towards the core of FGFR inhibitors like PRN1371 involves the use of this compound as a starting material. The chlorine at the 6-position allows for the introduction of an amino group, and the nitrile can be elaborated to form the fused pyrimidinone ring.
Alternative Reagent: 2,6-Dichloro-4-methylnicotinonitrile
A compelling alternative to this compound is its dichlorinated analogue, 2,6-Dichloro-4-methylnicotinonitrile.[1][2] This reagent offers a different strategic approach to the synthesis of the desired aminopyridine intermediates.
Comparative Analysis:
| Feature | This compound | 2,6-Dichloro-4-methylnicotinonitrile |
| Synthetic Strategy | Direct amination at C6. | Selective amination at C2 or C6, followed by dehalogenation. |
| Reactivity | Monofunctional for SNAr. | Difunctional, allowing for sequential or selective substitutions. |
| Potential Advantages | More direct route to 6-amino derivatives. | Greater versatility for creating diverse substitution patterns. Potential for regioselective reactions. |
| Potential Disadvantages | Limited to substitution at the 6-position. | May require an additional dehalogenation step, adding to the overall synthesis. |
Experimental Protocol: Synthesis of a Key Aminopyridine Intermediate
Protocol 1: From 2,6-Dichloro-4-methylnicotinonitrile
This protocol outlines the synthesis of 2-amino-6-chloro-4-methylnicotinonitrile, a key intermediate that can be further elaborated to form the pyrido[2,3-d]pyrimidinone core.
Step 1: Selective Amination
A solution of 2,6-Dichloro-4-methylnicotinonitrile (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with a nucleophilic amine (e.g., ammonia or a primary amine, 1.1 eq) at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product is isolated by filtration or extraction.
Causality behind Experimental Choices: The use of a slight excess of the amine drives the reaction to completion. The choice of solvent and temperature is crucial for achieving regioselectivity, as the two chlorine atoms may have different reactivities based on electronic and steric factors.
Application II: Synthesis of Picolinic Acid Herbicides
Picloram is a systemic herbicide used for the control of broadleaf weeds.[3] Its synthesis involves the creation of a 4-amino-3,5,6-trichloropicolinic acid structure. While the direct precursor to Picloram is different, the synthesis of functionalized picolinic acids often starts from substituted pyridines.
The Incumbent Reagent: Pyridine Derivatives
The industrial synthesis of Picloram historically starts from α-picoline.[4] However, for the laboratory-scale synthesis of analogues or for exploring alternative routes, functionalized nicotinonitriles can be valuable starting points.
Alternative Approach: De Novo Synthesis of the Pyridine Ring
Instead of starting with a pre-formed pyridine ring, an alternative strategy is to construct the ring from acyclic precursors. The Bohlmann-Rahtz pyridine synthesis is a powerful method for producing substituted pyridines from enamines and ethynyl ketones.
Comparative Analysis:
| Feature | Pre-functionalized Pyridine (e.g., this compound) | De Novo Synthesis (Bohlmann-Rahtz) |
| Synthetic Strategy | Functional group interconversion on an existing pyridine ring. | Construction of the pyridine ring from acyclic precursors. |
| Flexibility | Limited by the substitution pattern of the starting material. | High degree of flexibility in introducing various substituents. |
| Convergence | Linear synthesis. | Convergent synthesis, allowing for the late-stage combination of complex fragments. |
| Potential Advantages | Readily available starting materials for some derivatives. | Access to a wide range of substitution patterns not easily accessible otherwise. |
| Potential Disadvantages | May require multi-step syntheses to achieve the desired substitution. | The synthesis of the acyclic precursors may be required. |
Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis
Protocol 2: Synthesis of a Substituted Pyridine
This protocol illustrates the synthesis of a polysubstituted pyridine, which can be a precursor to picolinic acid derivatives.
Step 1: Condensation
An enamine (1.0 eq) is reacted with an ethynyl ketone (1.0 eq) in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., acetic acid) at an elevated temperature. The reaction is monitored by TLC.
Step 2: Cyclodehydration
Upon completion of the initial condensation, the intermediate aminodiene undergoes a heat-induced cyclodehydration to form the pyridine ring. The product is then isolated and purified by column chromatography.
Causality behind Experimental Choices: The acid catalyst facilitates the initial condensation reaction. The choice of a high-boiling solvent like toluene allows for the thermal cyclodehydration to occur in the same pot.
Conclusion and Future Outlook
While this compound remains a valuable and widely used reagent, this guide has highlighted two powerful alternative strategies for the synthesis of key pyridine-containing molecules. The use of 2,6-Dichloro-4-methylnicotinonitrile offers increased versatility for creating diverse analogues of kinase inhibitors, while de novo ring synthesis methods like the Bohlmann-Rahtz reaction provide unparalleled flexibility in accessing a wide range of substituted pyridines for applications in agrochemicals and beyond.
The choice of the optimal reagent and synthetic strategy will always depend on the specific goals of the project, including the target molecule's structure, the need for analogue synthesis, and economic considerations. As the field of organic synthesis continues to evolve, the exploration and adoption of new building blocks and methodologies will be crucial for driving innovation in drug discovery and materials science.
References
- 1. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]
- 2. 2,6-dichloro-3-cyano-4-methylpyridine | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
A Comparative Guide to In-Silico Property Prediction for Novel 6-Chloro-4-methylnicotinonitrile Derivatives
Introduction: The Strategic Value of In-Silico Prediction in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone of significant therapeutic interest, with several derivatives having been developed into marketed drugs.[1] The introduction of specific substituents, such as in the 6-Chloro-4-methylnicotinonitrile framework, offers a promising avenue for developing novel therapeutic agents with potentially enhanced biological activity. However, the journey from a novel chemical entity to a viable drug candidate is fraught with challenges, high costs, and a significant attrition rate.[2][3] The primary drivers of late-stage failure are often suboptimal pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion) and unforeseen toxicity (ADMET).[3][4]
This is where in-silico toxicology and property prediction become indispensable.[5][6] By leveraging powerful computational methods, we can analyze, simulate, and forecast the physicochemical, pharmacokinetic, and toxicological properties of novel compounds before they are even synthesized.[6][7] This "fail-fast, fail-cheap" approach allows researchers to prioritize candidates with the highest probability of success, saving immense time and resources.[4]
This guide provides a comparative analysis of key in-silico methodologies for characterizing novel this compound derivatives. We will explore the causality behind choosing specific computational tools, compare the predicted properties of a hypothetical derivative against alternative heterocyclic scaffolds, and provide a detailed protocol for a standard ADMET prediction workflow.
Pillar 1: Core Methodologies in Computational Property Prediction
The prediction of a molecule's behavior is not monolithic; it requires a multi-faceted approach where different computational methods provide distinct, yet complementary, insights.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a foundational in-silico technique that correlates the structural or physicochemical properties of a set of molecules with their biological activity.[8][9] The core principle is that variations in the structural features of a molecule (its descriptors) are responsible for changes in its observed activity.
-
Causality: We employ QSAR to build predictive models from existing data. For a series of nicotinamide analogs, for instance, a QSAR model can identify which structural modifications are most likely to improve potency against a target like Bruton's tyrosine kinase (Btk).[10] The model helps us understand the quantitative impact of steric and electronic properties on activity, guiding the rational design of more effective derivatives.[11][12] The reliability of a QSAR model is defined by its Applicability Domain (AD), which ensures predictions are made only for compounds similar to the training set.[13]
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our nicotinonitrile derivative) when bound to a second (a receptor, typically a protein).[14] This provides a structural hypothesis for a compound's mechanism of action.
-
Causality: If we hypothesize that our this compound derivatives target a specific enzyme, such as GlcN-6-P synthase in bacteria, docking simulations can validate this.[15] By calculating the binding energy and analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts) within the protein's active site, we can rank potential derivatives and prioritize those with the most favorable binding modes for synthesis and in vitro testing.[15][16]
Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of molecules to predict a wide range of properties with high accuracy.[14][17] Unlike empirical methods, DFT provides a first-principles understanding of molecular behavior.
-
Causality: DFT is invaluable for understanding the intrinsic electronic properties that govern a molecule's reactivity, stability, and interaction potential.[17][18] For a novel derivative, DFT can calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for assessing chemical reactivity and stability.[19] It can also be used to optimize molecular geometry for subsequent docking studies or to calculate spectroscopic properties to aid in experimental characterization.[17] While computationally intensive, its accuracy is essential for elucidating reaction mechanisms and fine-tuning electronic properties.[18]
Pillar 2: A Comparative In-Silico Analysis
To contextualize the potential of a novel this compound derivative (henceforth NCN-1 ), we will compare its predicted properties against two alternative, well-established heterocyclic scaffolds often explored in medicinal chemistry: a Quinoline derivative (QN-1 ) and a Pyrimidine derivative (PYR-1 ).
This comparison is crucial for strategic decision-making. A compound's absolute properties are important, but its relative advantages and disadvantages against known alternatives often determine its developmental trajectory.
Data Presentation: Predicted Physicochemical and ADMET Properties
The following table summarizes hypothetical data generated from established in-silico prediction models. Such models are readily available through platforms like ACD/Labs, Schrödinger's QikProp, or various web servers.[20][21][22]
| Property | Predicted Value for NCN-1 | Predicted Value for QN-1 | Predicted Value for PYR-1 | Ideal Range/Interpretation |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | 285.75 | 310.80 | 270.30 | < 500 (Lipinski's Rule) |
| LogP (Octanol/Water Partition) | 2.8 | 3.5 | 2.1 | 1-3 (Good balance of solubility/permeability) |
| Water Solubility (LogS) | -3.2 (Moderately Soluble) | -4.5 (Slightly Soluble) | -2.8 (Soluble) | > -4 (Higher is better) |
| pKa (Most Basic) | 3.5 (Pyridine Nitrogen) | 4.8 (Quinoline Nitrogen) | 2.5 (Pyrimidine Nitrogen) | Influences solubility and binding at physiological pH |
| Polar Surface Area (TPSA) Ų | 55.1 | 48.5 | 68.3 | < 140 (Good cell permeability) |
| Pharmacokinetic (ADME) Properties | ||||
| Human Intestinal Absorption | High | High | High | High |
| Caco-2 Permeability | High | Moderate | High | High (Indicates good gut absorption) |
| Blood-Brain Barrier (BBB) Permeant | No | Yes | No | Target-dependent (No is often desired to avoid CNS side effects) |
| P-glycoprotein (P-gp) Substrate | No | Yes | No | No (Avoids active efflux from cells) |
| CYP2D6 Inhibitor | No | Yes | No | No (Lowers risk of drug-drug interactions) |
| Toxicology Properties | ||||
| Ames Mutagenicity | No | Possible Alert | No | No (Indicates no potential for genetic mutation) |
| hERG Blockage | Low Risk | High Risk | Low Risk | Low Risk (Avoids potential cardiotoxicity) |
Analysis of Comparative Data:
From this predictive analysis, NCN-1 emerges as a strong candidate. It demonstrates a balanced LogP value, good predicted solubility and intestinal absorption, and crucially, a lower risk profile compared to the quinoline alternative, QN-1 . Specifically, NCN-1 is predicted to not be a P-gp substrate or a CYP2D6 inhibitor, reducing the likelihood of drug resistance and drug-drug interactions.[] Furthermore, its low predicted risk of hERG blockage and non-permeance of the blood-brain barrier are highly desirable safety features for a systemically acting drug. While PYR-1 also shows a favorable profile, NCN-1 's balanced lipophilicity may offer advantages in membrane permeability.
Pillar 3: Experimental Protocols & Workflows
A self-validating system is one where the process is logical, transparent, and follows established standards.[9] Here, we provide a detailed, step-by-step methodology for conducting an initial ADMET property prediction using a public web server, a common first step in the in-silico evaluation pipeline.[8]
Protocol: Web-Based ADMET Profile Prediction
This protocol uses the SwissADME web server as an example due to its widespread use and accessibility.
-
Molecule Preparation:
-
Obtain the 2D structure of your novel this compound derivative. This can be drawn using chemical drawing software like ChemDraw.[24]
-
Represent the molecule as a SMILES (Simplified Molecular Input Line Entry System) string. For our hypothetical NCN-1 , this would be a specific string representing its unique structure.
-
-
Accessing the Prediction Server:
-
Navigate to the SwissADME web server (--INVALID-LINK--). The use of such validated online tools is a common practice for initial screening.[22]
-
-
Inputting the Structure:
-
In the input field, paste the SMILES string of NCN-1 .
-
Alternatively, use the built-in molecular editor to draw the structure directly.
-
-
Running the Prediction:
-
Click the "Run" or "Submit" button to initiate the calculations. The server's backend algorithms will calculate a wide range of molecular descriptors and use pre-built models to predict physicochemical, pharmacokinetic, and drug-likeness properties.[25]
-
-
Data Interpretation and Analysis:
-
The server will generate a comprehensive report.
-
Physicochemical Properties: Examine values like Molecular Weight, LogP, LogS, and TPSA. Compare these against established guidelines like Lipinski's Rule of Five to assess general "drug-likeness."
-
Pharmacokinetics: Analyze the predictions for Gastrointestinal (GI) absorption, BBB permeation, P-gp substrate status, and CYP enzyme inhibition. These are critical indicators of how the drug will behave in vivo.[2][4]
-
Drug-Likeness: Review alerts for structural features that may be associated with toxicity or poor metabolic stability.
-
Lead-Likeness: Assess the compound's suitability as a starting point for further optimization.
-
-
Comparative Analysis:
-
Repeat steps 1-5 for your chosen alternative scaffolds (e.g., QN-1 and PYR-1 ).
-
Compile the results into a comparison table, as shown in the previous section, to facilitate a clear, objective evaluation.
-
Mandatory Visualizations
Visual models are essential for comprehending complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language).
Caption: High-level workflow for in-silico prediction and compound prioritization.
Caption: Relationship between core in-silico methods and predicted properties.
Conclusion and Future Directions
The in-silico evaluation of novel this compound derivatives is a powerful, data-driven strategy to de-risk and accelerate the early stages of drug discovery.[4][5] Through the integrated use of QSAR, molecular docking, and DFT, we can build a comprehensive profile of a compound's potential before committing significant resources to its chemical synthesis and biological testing.
Our comparative analysis demonstrates how a hypothetical derivative, NCN-1 , can be objectively evaluated against alternative scaffolds, revealing a promising profile with balanced physicochemical properties and a superior safety outlook. The provided workflow offers a practical guide for researchers to perform their own initial screenings. This computational pre-assessment is not a replacement for experimental validation but a critical tool to guide it, ensuring that laboratory efforts are focused on compounds with the highest intrinsic chance of becoming successful therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurlide.fi [aurlide.fi]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. labcorp.com [labcorp.com]
- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico methods for toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dockdynamics.com [dockdynamics.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Directory of in silico Drug Design tools [click2drug.org]
- 21. acdlabs.com [acdlabs.com]
- 22. On-line Software [vcclab.org]
- 24. revvitysignals.com [revvitysignals.com]
- 25. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
Benchmarking the Performance of 6-Chloro-4-methylnicotinonitrile Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic innovation. The nicotinonitrile (3-cyanopyridine) framework has emerged as a "privileged structure" in medicinal chemistry, notable for its synthetic tractability and the diverse biological activities of its derivatives.[1] This guide provides an in-depth performance comparison of compounds derived from the 6-Chloro-4-methylnicotinonitrile core, benchmarking them against relevant alternatives in the context of anticancer drug discovery. By synthesizing available preclinical data and outlining rigorous experimental protocols, this document serves as a practical resource for evaluating and advancing this promising class of molecules.
The this compound Scaffold: A Profile
The this compound scaffold presents a unique combination of chemical features that make it an attractive starting point for library synthesis. The chlorine atom at the 6-position is a key reactive handle, susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The nitrile and methyl groups, along with the pyridine nitrogen, offer additional points for interaction with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of the derived compounds.
The primary therapeutic area of interest for nicotinonitrile derivatives has been oncology, with many compounds demonstrating potent inhibition of various protein kinases and cytotoxic effects against cancer cell lines.[2] The performance of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Comparative Cytotoxicity Analysis
A critical initial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against a panel of human cancer cell lines.[3] While extensive data for a large library of this compound derivatives is not yet publicly available, we can benchmark the potential of this class by examining the performance of structurally related substituted nicotinonitriles against established chemotherapeutic agents and other heterocyclic scaffolds.
Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Nicotinonitrile Derivatives and Alternatives
| Compound/Alternative | Scaffold | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference Compound (IC50, µM) |
| Exemplar Nicotinonitrile 1 | Substituted Nicotinonitrile | 43.4 | - | - | - | Doxorubicin (IC50 not specified)[4] |
| Exemplar Nicotinonitrile 2 | Substituted Nicotinonitrile | 39.0 | - | - | - | Doxorubicin (IC50 not specified)[4] |
| Thienopyridine Derivative | Thienopyridine | < Doxorubicin | < Doxorubicin | < Doxorubicin | - | Doxorubicin[2] |
| Quinazolinone Derivative 6l | Quinazolinone | - | - | >20 (low cytotoxicity) | - | -[5] |
| Quinazolinone Derivative 6y | Quinazolinone | - | - | >20 (low cytotoxicity) | - | -[5] |
| Coumarin-Triazole Hybrid 6n | Coumarin-Triazole | 3.93 | 4.12 | 5.21 | 6.34 | Doxorubicin (0.85 - 1.25)[6] |
Note: The "Exemplar Nicotinonitrile" data is from closely related structures to provide a representative performance benchmark. Direct IC50 values for this compound derivatives are not widely reported in the cited literature.
The data suggests that substituted nicotinonitriles can exhibit moderate to potent cytotoxic activity.[4] For a comprehensive evaluation, it is crucial to benchmark these compounds against not only standard chemotherapeutics like Doxorubicin but also against other emerging heterocyclic scaffolds such as thienopyridines and quinazolinones, which have also shown significant anticancer potential.[2][5]
Experimental Protocol: MTT Assay for Cell Viability
The following protocol outlines the determination of cell viability upon treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for MTT Cytotoxicity Assay.
Benchmarking Kinase Inhibitory Activity
Many nicotinonitrile derivatives owe their anticancer effects to the inhibition of specific protein kinases that are dysregulated in cancer cells.[2] Therefore, a crucial aspect of benchmarking these compounds is to evaluate their inhibitory activity against a panel of relevant kinases.
Table 2: Comparative Kinase Inhibition (IC50, nM)
| Compound/Alternative | Scaffold | Target Kinase | IC50 (nM) | Reference Compound (IC50, nM) |
| CDK Inhibitor (Dinaciclib) | Pyrazolo[1,5-a]pyrimidine | CDK2 | - | - |
| CDK Inhibitor (Ribociclib) | Pyrrolo[2,3-d]pyrimidine | CDK4 | 1-10 | - |
| CDK Inhibitor (Palbociclib) | Pyrido[2,3-d]pyrimidin-7-one | CDK4/6 | 11/16 | - |
| VEGFR-2 Inhibitor (Sorafenib) | Substituted Nicotinamide | VEGFR-2 | 90 | - |
Note: This table presents data for known kinase inhibitors with scaffolds that can be considered alternatives to nicotinonitriles, providing a benchmark for potency.[7][8]
The performance of novel this compound derivatives should be compared against potent and selective inhibitors of target kinases. The choice of kinases for screening should be guided by the intended therapeutic application and any prior knowledge of the structure-activity relationship (SAR) of the compound series.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Luminescence-Based Kinase Inhibition Assay Workflow.
Target Signaling Pathways
Understanding the signaling pathways modulated by this compound derivatives is essential for elucidating their mechanism of action and for rational drug design. For instance, if a compound is found to inhibit a receptor tyrosine kinase (RTK) like the Fibroblast Growth Factor Receptor (FGFR), it would be expected to block downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT cascades, which are critical for cell proliferation and survival.
Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While comprehensive performance data for a wide range of derivatives is still emerging, preliminary analysis of related compounds suggests the potential for potent cytotoxic and kinase inhibitory activities. The synthetic accessibility of this scaffold allows for the systematic exploration of structure-activity relationships, which will be crucial for optimizing potency, selectivity, and drug-like properties.
For researchers in the field, the immediate next steps should involve the synthesis of a focused library of this compound derivatives and their systematic evaluation using the standardized protocols outlined in this guide. This will enable a direct and robust benchmarking of their performance against existing clinical candidates and approved drugs, ultimately paving the way for the development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Reactions with 6-Chloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. The molecule 6-Chloro-4-methylnicotinonitrile represents a versatile building block, offering a reactive handle at the 6-position for the introduction of molecular diversity. However, the inherent electron deficiency of the pyridine ring and the strength of the C-Cl bond present a significant challenge for catalytic cross-coupling reactions. The choice of an appropriate catalyst is therefore not merely a matter of procedural selection, but a critical decision that dictates the efficiency, yield, and overall feasibility of a synthetic route.
This guide provides a head-to-head comparison of catalyst systems for the most common and synthetically valuable transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. The insights provided are grounded in established principles of organometallic chemistry and supported by data from analogous systems, offering a robust framework for catalyst selection and reaction optimization.
The Challenge: Activating the C-Cl Bond in an Electron-Deficient Heterocycle
The primary hurdle in reactions involving this compound is the cleavage of the C-Cl bond. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in oxidative addition to a low-valent metal center, which is often the rate-limiting step in catalytic cross-coupling cycles. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen further deactivates the C-Cl bond towards oxidative addition. Consequently, successful transformations necessitate the use of highly active catalyst systems, typically characterized by electron-rich and sterically bulky ligands that promote the formation of the active catalytic species and facilitate the challenging oxidative addition step.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For a substrate like this compound, the selection of the palladium catalyst and ligand is crucial to overcome the challenges of coupling an electron-deficient chloro-heteroarene.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) (for analogous chloropyridines) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | High | A general, high-yielding system for challenging aryl chlorides. SPhos is a bulky, electron-rich ligand that promotes oxidative addition.[1] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 80-100 | High | Similar to SPhos, XPhos is another highly effective Buchwald ligand for activating C-Cl bonds.[1] |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 100-120 | Moderate to High | A common and robust pre-catalyst, though it may require higher temperatures for efficient conversion of aryl chlorides. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100-110 | Low to Moderate | Generally less effective for aryl chlorides compared to catalysts with more specialized ligands. Often requires higher catalyst loading and temperatures. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Degassed Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst by dissolving the palladium precursor and the ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. The choice of a suitable bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency with aryl chlorides.[2]
Catalyst Performance Comparison for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) (for analogous chloropyridines) | Key Advantages & Considerations |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 80-110 | High | RuPhos is a highly active ligand for the amination of challenging aryl chlorides.[3] |
| Pd(OAc)₂ / BrettPhos | NaOt-Bu | Toluene or Dioxane | 80-110 | High | BrettPhos is another excellent choice for difficult C-N couplings, often providing high yields. |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | Moderate to High | Xantphos is a bidentate ligand that can be effective, particularly with weaker bases. |
| Pd(OAc)₂ / Josiphos | NaOt-Bu | Toluene | 80-100 | Moderate to High | Ferrocene-based ligands like Josiphos can also be effective for the amination of chloropyridines.[3] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 - 1.5 eq.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Catalytic Cycle
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds.[4] For aryl chlorides, the reaction is more challenging and often requires higher temperatures and more active catalyst systems. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.
Catalyst Performance Comparison for Sonogashira Coupling of Aryl Chlorides
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) (for analogous aryl chlorides) | Key Advantages & Considerations |
| PdCl₂(PPh₃)₂ / PPh₃ | CuI | Et₃N / Piperidine | THF or DMF | 50-100 | The classical Sonogashira catalyst system. May require higher temperatures for aryl chlorides. | |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-120 | Bulky phosphine ligands enable copper-free conditions, which can be advantageous for sensitive substrates. | |
| [PdCl(allyl)]₂ / cataCXium® A | None (Cu-free) | K₂CO₃ | Dioxane | 100-140 | CataCXium® A is a highly effective ligand for the Sonogashira coupling of challenging aryl chlorides. | |
| Pd/C | CuI | K₂CO₃ | DMF | 100-130 | Heterogeneous catalyst that can be easily removed, but may require higher temperatures and catalyst loading. |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 - 1.5 eq.)
-
Palladium precursor (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Ligand (if not using a pre-formed complex)
-
Copper(I) iodide (CuI, 5-10 mol%, if applicable)
-
Base (e.g., Et₃N or Piperidine, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 50-120 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate and dilute with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Cyanation: Installation of a Nitrile Group
The direct conversion of the C-Cl bond to a C-CN bond is a valuable transformation. Palladium-catalyzed cyanation reactions often employ zinc cyanide or potassium ferrocyanide as the cyanide source. Catalyst poisoning by the cyanide anion can be a significant issue, necessitating the use of robust catalyst systems.
Catalyst Performance Comparison for Cyanation of Aryl Chlorides
| Catalyst System (Pd Source / Ligand) | Cyanide Source | Additive | Base | Solvent | Temp. (°C) | Typical Yield (%) (for analogous aryl chlorides) | Key Advantages & Considerations |
| Pd(OAc)₂ / dppf | Zn(CN)₂ | Zn powder | - | DMAc | 80-120 | A widely used system for the cyanation of aryl halides. The zinc powder helps to maintain the active Pd(0) state. | |
| Pd/C / dppf | Zn(CN)₂ | Zinc formate | - | DMAc | 110 | A heterogeneous system that offers advantages in terms of catalyst removal and reduced palladium contamination.[5] | |
| Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ | Zn(CN)₂ | Zn flakes | - | DMAc | 80-95 | Highly active catalyst system for challenging electron-rich aryl chlorides.[6] | |
| NiCl₂(dppf) | K₄[Fe(CN)₆] | - | K₂CO₃ | NMP | 120-140 | Nickel-based systems offer a less expensive alternative to palladium, using a less toxic cyanide source. |
Experimental Protocol: Cyanation
Materials:
-
This compound (1.0 eq.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., dppf, 4-10 mol%)
-
Cyanide source (e.g., Zn(CN)₂, 0.6-0.8 eq.)
-
Additive (e.g., Zn powder, 10-20 mol%)
-
Anhydrous, degassed solvent (e.g., DMAc)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, cyanide source, and additive to a dry Schlenk tube.
-
Add this compound and the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Filter the mixture through a pad of Celite and wash with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The successful functionalization of this compound via cross-coupling reactions is critically dependent on the selection of a highly active and robust catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts bearing bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are the current state-of-the-art for activating the challenging C-Cl bond. For Sonogashira couplings, copper-free conditions employing sterically demanding phosphine ligands are often advantageous. In cyanation reactions, robust palladium systems with additives to prevent catalyst deactivation are essential.
As the field of catalysis continues to evolve, the development of more active, stable, and cost-effective catalysts, including those based on earth-abundant metals like nickel and copper, will undoubtedly expand the synthetic chemist's toolbox for the derivatization of challenging heterocyclic scaffolds like this compound. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the complexities of catalyst selection and to successfully achieve their synthetic goals.
References
A Senior Application Scientist's Guide to Scalable Synthesis of 6-Chloro-4-methylnicotinonitrile
Introduction
6-Chloro-4-methylnicotinonitrile is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its structural motif is a recurring feature in various biologically active molecules, making the development of a robust and scalable synthetic route a critical endeavor for researchers and chemical manufacturers. This guide provides an in-depth comparative analysis of the prevailing synthetic methodologies for this compound, with a keen focus on their scalability, efficiency, and overall viability for industrial production. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison to empower researchers and process chemists in making informed decisions for their specific applications.
Methodology 1: The Dichloro Precursor Approach
A dominant and well-documented strategy for the synthesis of this compound revolves around the preparation and subsequent selective functionalization of a key intermediate: 2,6-Dichloro-4-methylnicotinonitrile. This approach offers a convergent pathway where the core nicotinonitrile structure is first assembled and then tailored to introduce the desired mono-chloro substitution pattern.
Synthesis of the 2,6-Dichloro-4-methylnicotinonitrile Intermediate
The synthesis of the dichloro precursor is a critical first step that significantly impacts the overall efficiency and cost-effectiveness of this route. A highly efficient method starts from 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile [1]
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, acting as both reagent and solvent).
-
Reaction Conditions: Seal the vessel and heat the mixture to 180°C for 6 hours. The high temperature is necessary to drive the conversion of the hydroxypyridine to the dichloropyridine.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully quench the excess POCl₃ by slowly adding crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration and dry it under vacuum. This procedure typically yields 2,6-Dichloro-4-methylnicotinonitrile in high purity (around 92% yield) without the need for further purification.[1]
Causality of Experimental Choices: The use of excess POCl₃ ensures the complete conversion of the dihydroxy precursor to the dichloro derivative. The high reaction temperature is a kinetic requirement to overcome the activation energy for the chlorination reaction. The aqueous work-up with ice serves to both hydrolyze the remaining POCl₃ and precipitate the less water-soluble product.
Selective Functionalization of 2,6-Dichloro-4-methylnicotinonitrile
With the dichloro intermediate in hand, the subsequent challenge lies in the selective reaction at one of the two chlorine atoms. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic effects of the pyridine nitrogen. However, achieving high selectivity can be challenging and often leads to the formation of isomeric mixtures.
One illustrative example of this selectivity is the reaction with sodium methoxide, which, while not a direct route to the target molecule, demonstrates the feasibility of selective substitution. This reaction yields a mixture of 6-chloro-2-methoxy-4-methylnicotinonitrile and 2-chloro-6-methoxy-4-methylnicotinonitrile.[2]
For the synthesis of this compound, a selective dechlorination or a substitution followed by removal of the functional group at the 2-position would be required. Catalytic hydrogenation is a common method for the selective dechlorination of polychlorinated pyridines.
Conceptual Experimental Protocol: Selective Dechlorination
-
Reaction Setup: Dissolve 2,6-Dichloro-4-methylnicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol. Add a palladium-based catalyst (e.g., 5% Pd/C) and a base (e.g., sodium acetate or triethylamine) to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Isolation: Filter the catalyst and evaporate the solvent. The residue can be purified by column chromatography or recrystallization to isolate this compound.
Note: The selectivity of this reaction is highly dependent on the catalyst, solvent, base, and reaction conditions. Optimization is crucial to maximize the yield of the desired mono-chloro product and minimize the formation of the fully dechlorinated 4-methylnicotinonitrile.
Methodology 2: Ring Formation and Subsequent Chlorination
An alternative strategy involves the construction of the 4-methylnicotinonitrile ring system first, followed by a selective chlorination at the 6-position. This approach is conceptually appealing as it avoids the handling of the dichloro intermediate and the associated selectivity issues. A patent for the synthesis of the isomeric 2-chloro-4-methyl nicotinonitrile, which is claimed to be suitable for industrial production, provides a useful template for this type of approach.[3]
Conceptual Synthetic Pathway:
This multi-step process would typically involve the condensation of a suitable enone with a nitrile-containing active methylene compound to form the pyridine ring, followed by a chlorination step.
Illustrative Workflow:
Caption: Conceptual workflow for the ring formation and subsequent chlorination approach.
Challenges and Considerations for Scalability:
While conceptually straightforward, this method presents its own set of challenges for scalability:
-
Ring Formation Efficiency: The yield and purity of the initial pyridine ring formation are critical. Side reactions and the formation of isomers can complicate the process.
-
Regioselectivity of Chlorination: Achieving selective chlorination at the 6-position can be difficult. The directing effects of the existing substituents on the pyridine ring will influence the position of chlorination, and mixtures of isomers may be formed.
-
Harsh Reagents: Chlorination reactions often employ harsh and corrosive reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), which require specialized equipment and careful handling on a large scale.
Comparative Analysis of Scalability
| Parameter | Methodology 1: Dichloro Precursor Approach | Methodology 2: Ring Formation & Chlorination |
| Overall Yield | Potentially high, but dependent on the selectivity of the second step. The precursor synthesis is high-yielding (92%).[1] | Highly variable and dependent on the efficiency of both the ring formation and the chlorination steps. |
| Process Complexity | Two distinct stages: synthesis of the dichloro precursor and its selective functionalization. May require careful optimization of the second step to ensure high selectivity. | Multi-step synthesis with potential challenges in purification at each stage. |
| Cost of Starting Materials | The cost of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and POCl₃ are key factors. | Dependent on the complexity and availability of the acyclic precursors for the ring formation. |
| Safety and Handling | Involves the use of POCl₃, which is corrosive and requires careful handling. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas. | Chlorination reagents can be hazardous and require specialized handling procedures. |
| Scalability | The synthesis of the dichloro precursor is demonstrated to be high-yielding and appears scalable. The scalability of the selective functionalization step depends on achieving consistent selectivity at a larger scale. | Can be suitable for industrial production as demonstrated by a patent for a similar isomer,[3] but requires careful process development and control to manage potential side reactions and ensure regioselectivity. |
Conclusion and Future Outlook
Both the dichloro precursor approach and the ring formation/chlorination strategy present viable, yet distinct, pathways for the synthesis of this compound.
The dichloro precursor approach appears to be a more robust and predictable route, especially given the high-yielding synthesis of the 2,6-dichloro intermediate. The primary challenge for its scalability lies in the development of a highly selective and efficient method for the subsequent mono-functionalization. Further research into selective catalytic dechlorination or substitution reactions is warranted to optimize this step for industrial production. The recent advancements in nickel-catalyzed monoarylation of dichloropyridines could provide valuable insights and transferable technology for achieving the desired selectivity.
The ring formation and subsequent chlorination approach , while conceptually elegant, carries a higher risk in terms of yield and regioselectivity. However, its potential for a more streamlined process, as suggested by industrial patents for related isomers, makes it an attractive area for process optimization and development.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors, including the desired scale of production, available equipment, cost considerations, and the level of process development expertise. This guide provides a foundational understanding of the key considerations to navigate these choices and to steer future research towards more efficient and scalable syntheses of this important chemical building block.
References
Safety Operating Guide
Navigating the Safe Handling of 6-Chloro-4-methylnicotinonitrile: A Guide for Laboratory Professionals
The responsible and safe handling of chemical reagents is the cornerstone of innovative and successful research. This guide provides essential, immediate safety and logistical information for the use of 6-Chloro-4-methylnicotinonitrile in a laboratory setting. By understanding the inherent risks and adhering to the prescribed protocols, researchers can mitigate exposure and ensure a safe operational environment. This document is designed to be a trusted resource, offering procedural guidance that goes beyond the product to support your critical work in drug development and scientific discovery.
Understanding the Hazard Profile
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this substance should be treated with caution. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1]
A key metric to consider is the Occupational Exposure Band (OEB). This compound has been assigned an Occupational Exposure Band Rating of E , which corresponds to an occupational exposure limit of ≤ 0.01 mg/m³ . This classification signifies a high-potency compound, necessitating stringent control measures to prevent personnel exposure.
Potential Health Effects:
-
Acute Toxicity: While specific data for this compound is limited, related chemical structures are harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Direct contact can cause skin irritation.[1][2] It is also expected to cause serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but mandatory.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant nitrile gloves.[4][5][6][7] | To prevent skin contact. Nitrile offers good resistance to a range of chemicals.[5][6][7] Always check for tears or punctures before use. |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and accidental splashes. |
| Body | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory | A dust respirator is required when handling the solid form. | Due to the low occupational exposure limit, respiratory protection is essential to prevent inhalation of fine particles. The specific type of respirator should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for safety. All handling of this compound should occur within a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][8]
Preparation and Weighing
-
Designated Area: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and have waste disposal bags ready within the hood.
-
Don PPE: Put on all required PPE in the correct sequence (lab coat, respirator, safety glasses, then gloves).
-
Weighing: Carefully weigh the required amount of the compound. Use gentle movements to avoid generating dust. If possible, use a balance with a draft shield.
-
Container Sealing: Securely seal the primary container immediately after use. Store it in a cool, dry place as recommended.[1]
Post-Handling and Decontamination
-
Clean-Up: Decontaminate all surfaces and equipment used. Use a wet wipe or a vacuum with a HEPA filter for cleaning up any residual dust. Avoid dry sweeping.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat, safety glasses, and finally the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[2][9]
The following diagram illustrates the safe handling workflow:
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures and Disposal Plan
Accidental Release
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a labeled, sealable container for hazardous waste.
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency services and provide them with the location and nature of the hazard.
-
Prevent entry to the contaminated area.
-
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Give a glass of water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collection: Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant container.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2]
By integrating these safety protocols into your standard operating procedures, you can confidently and safely advance your research goals.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
